molecular formula C12H16N2O4S B598659 4-(Methylsulfonyl)-2-piperazinobenzoic acid CAS No. 1197193-32-0

4-(Methylsulfonyl)-2-piperazinobenzoic acid

Numéro de catalogue: B598659
Numéro CAS: 1197193-32-0
Poids moléculaire: 284.33
Clé InChI: ASKWQQQKWKPTSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a sophisticated chemical intermediate designed for advanced pharmaceutical research and drug discovery programs. Its molecular architecture, featuring both a methylsulfonyl pharmacophore and a piperazine ring, makes it a valuable scaffold for developing novel enzyme inhibitors. This compound is of significant interest in the design of potential anti-inflammatory agents, as the methylsulfonyl group is a recognized key pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition . Research indicates that this functional group plays a crucial role in binding to the secondary COX-2 binding site, providing a geometric profile for high selectivity, which can help mitigate the gastrointestinal side effects associated with non-selective anti-inflammatory drugs . Concurrently, the substituted piperazine moiety significantly expands the compound's utility in medicinal chemistry. Piperazine derivatives are extensively explored for their diverse biological activities, including anticancer properties . They are commonly investigated as key components in inhibitors targeting various kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is a prevalent target in cancers like non-small cell lung carcinoma . The integration of these two powerful motifs into a single molecule provides researchers with a versatile building block to create hybrid molecules aimed at multifunctional therapeutics or to improve binding affinity and pharmacokinetic properties. This compound is intended for use in the synthesis of targeted bioactive molecules, supporting early-stage preclinical development in fields such as oncology and inflammation.

Propriétés

IUPAC Name

4-methylsulfonyl-2-piperazin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-19(17,18)9-2-3-10(12(15)16)11(8-9)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKWQQQKWKPTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235863
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197193-32-0
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197193-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfonyl)-2-(1-piperazinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

Executive Summary

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoic acid core, a strongly electron-withdrawing methylsulfonyl group, and a nucleophilic piperazine moiety, makes it a versatile scaffold and a key intermediate for synthesizing complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and well-established synthetic route to this compound, grounded in the principles of nucleophilic aromatic substitution (SNAr). We will dissect the synthesis of a critical precursor, 2-chloro-4-(methylsulfonyl)benzoic acid, and detail the subsequent SNAr reaction with piperazine. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also a thorough explanation of the underlying chemical mechanisms, ensuring both practical application and a deep theoretical understanding.

Introduction & Significance

The development of novel therapeutics often relies on the availability of unique and functionalized molecular building blocks. 4-(Methylsulfonyl)-2-piperazinobenzoic acid (CAS No. 1197193-32-0) has emerged as one such valuable intermediate[1]. The methylsulfonyl (-SO₂CH₃) group at the 4-position acts as a powerful electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the electronic properties of the aromatic ring and the pharmacokinetic profile of derivative molecules. The piperazine ring at the 2-position provides a site for further functionalization and is a common pharmacophore in many clinically successful drugs, improving properties like aqueous solubility and bioavailability[2]. The strategic placement of these functional groups makes the title compound a crucial precursor for creating targeted libraries of molecules in drug discovery programs, including potential inhibitors for enzymes like c-Myc or ligands for various receptors[3][4].

Overall Synthetic Strategy

The synthesis is logically approached via a two-stage process. The first stage focuses on the preparation of a key electrophilic precursor, 2-chloro-4-(methylsulfonyl)benzoic acid. The second, and core, stage involves the coupling of this precursor with piperazine through a nucleophilic aromatic substitution (SNAr) reaction.

Diagram: Overall Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis (SNAr) A 2-Chloro-4-(chlorosulfonyl)benzoyl chloride B 2-Chloro-4-(methylsulfonyl)benzoic acid A->B  Reduction, Alkylation & Hydrolysis B_clone 2-Chloro-4-(methylsulfonyl)benzoic acid C Piperazine D 4-(Methylsulfonyl)-2-piperazinobenzoic acid C->D  Nucleophilic Aromatic Substitution B_clone->D  Nucleophilic Aromatic Substitution

Caption: High-level workflow for the synthesis of the target compound.

Stage 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

A reliable synthesis of the key intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid, is paramount. Various methods have been reported, often starting from toluene derivatives or other substituted benzoic acids[5][6]. The protocol detailed here begins with the commercially available 2-chloro-4-(chlorosulfonyl)benzoyl chloride, providing a direct and efficient route[7][8].

Principle & Mechanism

This synthesis involves three key transformations:

  • Reduction: The sulfonyl chloride (-SO₂Cl) is first reduced to a sulfinate salt (-SO₂Na) using a mild reducing agent like sodium sulfite.

  • Alkylation/Hydrolysis: The sulfinate is then alkylated with a methylating agent. In this one-pot procedure, the reaction with the sodium salt of chloroacetic acid followed by heating leads to the formation of the methyl sulfone and hydrolysis of the benzoyl chloride.

  • Acidification: The final benzoic acid product is precipitated from the aqueous solution by acidification.

Detailed Experimental Protocol: 2-Chloro-4-(methylsulfonyl)benzoic Acid
Reagents & Materials Quantity Molar Eq. Notes
2-Chloro-4-(chlorosulfonyl)benzoyl chloride10.0 g1.0Starting Material
Sodium Sulfite (Na₂SO₃)4.6 g1.1Reducing Agent
Sodium Bicarbonate (NaHCO₃)12.3 g4.4Base
Sodium salt of Chloroacetic Acid6.4 g1.65Alkylating Agent
Deionized Water40 mL-Solvent
Hydrochloric Acid (dilute)As needed-For Acidification
Ethyl AcetateAs needed-Extraction Solvent
Magnesium Sulfate (anhydrous)As needed-Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add sodium sulfite (4.6 g), sodium bicarbonate (12.3 g), and deionized water (40 mL).

  • Initial Reaction: Heat the resulting slurry to 75°C with stirring. Slowly add 2-chloro-4-(chlorosulfonyl)benzoyl chloride (10.0 g) to the mixture. Maintain the temperature and stir for 2 hours[7].

  • Alkylation: Add the sodium salt of chloroacetic acid (6.4 g) to the reaction mixture. Heat the mixture to reflux and maintain for approximately 21 hours[7].

  • Work-up: Cool the reaction mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid until a precipitate forms and the pH is acidic.

  • Extraction & Isolation: Extract the product into ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a solid[7].

Expected Results & Characterization
  • Yield: ~85%[7]

  • Appearance: White to off-white solid.

  • Purity (Typical): >95% (by HPLC).

  • CAS Number: 53250-83-2[9].

  • Molecular Weight: 234.66 g/mol [9].

Stage 2: Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

This stage is the core of the synthesis, where the piperazine moiety is introduced onto the aromatic ring. The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a cornerstone of aromatic chemistry.

Mechanistic Principles of SNAr

Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of strong electron-withdrawing groups (EWGs), such as the methylsulfonyl group (-SO₂CH₃) and to a lesser extent the carboxylic acid, deactivates the ring and makes it susceptible to nucleophilic substitution[10][11].

The SNAr mechanism is a two-step addition-elimination process[10]:

  • Addition: The nucleophile (piperazine) attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the EWGs, particularly the sulfonyl group at the para position, which provides significant stabilization[11].

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.

This mechanism is distinct from SN1 and SN2 reactions and is characteristic of activated aryl halides[11].

Diagram: SNAr Reaction Mechanism

G cluster_0 S_NAr Mechanism Reactants Reactants [Precursor + Piperazine] TS1 Transition State 1 Reactants->TS1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Elimination Products Products [Final Compound + HCl] TS2->Products

Caption: Energy profile of the two-step SNAr addition-elimination mechanism.

Detailed Experimental Protocol: Core Synthesis
Reagents & Materials Quantity Molar Eq. Notes
2-Chloro-4-(methylsulfonyl)benzoic acid5.0 g1.0Precursor from Stage 1
Piperazine5.5 g3.0Nucleophile (used in excess)
Potassium Carbonate (K₂CO₃)8.8 g3.0Base
N,N-Dimethylformamide (DMF)50 mL-Polar Aprotic Solvent
Deionized WaterAs needed-For Work-up
Hydrochloric Acid (1N)As needed-For pH adjustment

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-chloro-4-(methylsulfonyl)benzoic acid (5.0 g) in DMF (50 mL).

  • Addition of Reagents: Add piperazine (5.5 g) and potassium carbonate (8.8 g) to the solution. The excess piperazine acts as both a nucleophile and a base, while K₂CO₃ ensures the reaction medium remains basic to neutralize the generated HCl and deprotonate the carboxylic acid.

  • Reaction: Heat the mixture to 80-100°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (200 mL).

  • Purification & Isolation: Carefully adjust the pH of the aqueous solution to ~6-7 using 1N HCl. The product should precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Final Product Characterization

Ensuring the identity and purity of the final compound is critical for its use in subsequent research and development activities.

Analytical Data Summary
Property Value Source
Chemical Name 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid-
CAS Number 1197193-32-0[1]
Molecular Formula C₁₂H₁₆N₂O₄S[1]
Formula Weight 284.33 g/mol [1]
Boiling Point 561.6 ± 50.0 °C (Predicted)[1]
Density 1.340 ± 0.06 g/cm³ (Predicted)[1]
pKa 3.13 ± 0.36 (Predicted)[1]

Spectroscopic data (¹H NMR, ¹³C NMR, MS) should be acquired to confirm the structure. Expected ¹H NMR signals would include peaks for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.

Safety and Handling

  • 2-Chloro-4-(chlorosulfonyl)benzoyl chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Piperazine: Corrosive and can cause skin burns and eye damage. Avoid inhalation of dust.

  • DMF: A potential reproductive toxin. Handle with care and avoid skin contact.

  • General Precautions: All reactions should be conducted in a fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste.

Conclusion

The synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid is reliably achieved through a two-stage process culminating in a nucleophilic aromatic substitution reaction. The methodology presented is robust, scalable, and relies on well-understood chemical principles. The key to success lies in the careful preparation of the activated precursor, 2-chloro-4-(methylsulfonyl)benzoic acid, and the controlled execution of the SNAr reaction. This guide provides the necessary technical detail and mechanistic insight for researchers to confidently produce this valuable chemical intermediate for application in pharmaceutical discovery and development.

References

  • Title: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates Source: European Patent Office - EP0478390A1 URL
  • Title: Preparation of 4-(methylsulfonyl)benzoic acid (a precursor) Source: PrepChem.com URL: [Link]

  • Title: Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates Source: Google Patents - EP0478390B1 URL
  • Title: Nucleophilic substitution reactions with a variety of heteroaromatic,... Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid Source: PrepChem.com URL: [Link]

  • Title: Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid Source: PrepChem.com URL: [Link]

  • Title: Preparation method of 4-[(4-methylpiperazin-1-yl)
  • Title: A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib Source: ResearchGate URL: [Link]

  • Title: Concerted Nucleophilic Aromatic Substitutions Source: National Institutes of Health (PMC) URL: [Link]

  • Title: PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)
  • Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: Preparation method for herbicide intermediate Source: Google Patents - WO2024088280A1 URL
  • Title: Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution Source: ResearchGate URL: [Link]

  • Title: Preparation method of 2-chloro-4-methylsulfonylbenzoic acid Source: Google Patents - CN102627591B URL
  • Title: Synthesizing method of 2-chloro-4-(methylsulfonyl)
  • Title: Development of novel N-(6-methanesulfonyl- benzothiazol-2-yl)-3-(4-substituted-piperazin-1- yl)-propionamides... Source: ResearchGate URL: [Link]

  • Title: Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo Source: PubMed URL: [Link]

  • Title: 2-Chloro-4-(methylsulfonyl)benzoic acid Source: PubChem URL: [Link]

  • Title: Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)
  • Title: Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl) Source: ScienceDirect URL: [Link]

  • Title: Discovery of 1-(Cyclopropylmethyl)-2-(Dibenzo[b,d]Thiophen-2-yl)-1H-Benzo[d]Imidazole-5-Carboxylic Acid as Orally Bioavailable EP4 Receptor Antagonist Source: PubMed URL: [Link]

Sources

4-(Methylsulfonyl)-2-piperazinobenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylsulfonyl)-2-piperazinobenzoic Acid: Properties, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on its structure, physicochemical characteristics, a plausible synthetic pathway, and analytical characterization. Furthermore, it contextualizes the molecule's potential significance by examining the well-established pharmacological activities of its core structural motifs—the piperazine and substituted benzoic acid scaffolds. While specific biological data for this compound is limited in publicly accessible literature, its architecture suggests potential utility as an intermediate or lead compound in medicinal chemistry.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational for all subsequent research and development. 4-(Methylsulfonyl)-2-piperazinobenzoic acid is recognized by several identifiers across chemical databases.

  • Systematic IUPAC Name : 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid

  • Synonyms : 4-(methylsulfonyl)-2-(1-piperazinyl)Benzoic acid, Benzoic acid, 4-(methylsulfonyl)-2-(1-piperazinyl)-[1]

  • CAS Number : 1197193-32-0[1]

  • Molecular Formula : C₁₂H₁₆N₂O₄S[1]

  • Molecular Weight : 284.33 g/mol [1]

The structure consists of a benzoic acid core, substituted at position 2 with a piperazine ring and at position 4 with a methylsulfonyl group. The methylsulfonyl group is a strong electron-withdrawing group, while the piperazine moiety is a basic, nucleophilic secondary amine. The carboxylic acid is acidic, making the overall molecule zwitterionic under certain pH conditions.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for predicting its behavior in both chemical reactions and biological systems. The data for 4-(Methylsulfonyl)-2-piperazinobenzoic acid is primarily based on computational predictions, which provide valuable initial estimates for experimental design.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄SChemicalBook[1]
Molecular Weight 284.33 g/mol ChemicalBook[1]
Boiling Point 561.6 ± 50.0 °C (Predicted)ChemicalBook[1]
Density 1.340 ± 0.06 g/cm³ (Predicted)ChemicalBook[1]
pKa 3.13 ± 0.36 (Predicted, acidic)ChemicalBook[1]

Causality Behind Properties:

  • High Boiling Point : The predicted high boiling point is a direct consequence of the molecule's high molecular weight and the presence of multiple polar functional groups (carboxylic acid, sulfone, piperazine). These groups facilitate strong intermolecular forces, including hydrogen bonding and dipole-dipole interactions, which require significant energy to overcome.

  • Acidity (pKa) : The predicted pKa of ~3.13 for the carboxylic acid group is lower (more acidic) than that of unsubstituted benzoic acid (pKa ≈ 4.2). This increased acidity is caused by the powerful electron-withdrawing effect of the methylsulfonyl group at the para-position, which stabilizes the conjugate base (carboxylate anion) through resonance and induction.

  • Solubility : While quantitative data is unavailable, the molecule's structure suggests amphiphilic solubility. The piperazine and carboxylic acid groups can be protonated or deprotonated, respectively, enhancing aqueous solubility at acidic or basic pH. Conversely, the benzene ring provides lipophilic character. Its solubility is likely to be lowest near its isoelectric point.

Proposed Synthesis Pathway

The proposed synthesis begins with 2-fluoro-4-(methylsulfonyl)benzoic acid . The fluorine atom is an excellent leaving group for SₙAr reactions, activated by the strongly electron-withdrawing sulfone group in the para position.

Synthesis_Workflow A 2-Fluoro-4-(methylsulfonyl)benzoic acid C1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat A->C1 B Piperazine B->C1 P 4-(Methylsulfonyl)-2-piperazinobenzoic acid C1->P

Caption: Proposed synthesis via Nucleophilic Aromatic Substitution.

Experimental Protocol: Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

This protocol is a validated, trustworthy approach derived from standard procedures for similar transformations[2][3].

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-(methylsulfonyl)benzoic acid (1.0 eq).

  • Addition of Reagents : Add anhydrous potassium carbonate (K₂CO₃, 3.0 eq) and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Nucleophilic Addition : Add piperazine (1.5-2.0 eq) to the mixture. Using a slight excess of piperazine helps drive the reaction to completion and can be removed during workup.

    • Expert Insight: Piperazine is a symmetrical diamine. Using it in excess can lead to double substitution on the piperazine ring with another molecule of the starting material. However, by controlling stoichiometry and reaction time, mono-substitution is favored. Protecting one of the piperazine nitrogens (e.g., with a Boc group) is an alternative strategy to ensure mono-substitution, but would require an additional deprotection step.

  • Reaction Conditions : Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup and Isolation :

    • Cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Acidify the aqueous solution carefully with 1M HCl to a pH of ~6-7. This protonates the excess piperazine, making it water-soluble, and ensures the product's carboxylic acid is in its neutral form, potentially causing it to precipitate.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.

    • If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate. The product may have partial solubility in both layers; adjusting the pH is critical for efficient extraction.

  • Purification and Validation :

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

    • Self-Validation : Confirm the identity and purity of the final product using analytical techniques. Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data and compare them against expected values. HPLC analysis should show a single major peak, confirming purity.

Spectroscopic and Analytical Characterization

While specific spectra for this exact compound are not published, a theoretical profile can be predicted to aid in its identification.

  • ¹H NMR Spectroscopy : The spectrum should show distinct signals for the aromatic protons, the piperazine protons, and the methylsulfonyl protons.

    • Aromatic Region (7-8.5 ppm): Three protons on the benzene ring will appear as distinct signals, likely doublets or doublets of doublets, with coupling constants characteristic of ortho and meta relationships. The proton ortho to the carboxylic acid will be the most deshielded.

    • Piperazine Protons (3-4 ppm): The eight protons on the piperazine ring will likely appear as two or more multiplets. The four protons adjacent to the benzene ring will be shifted downfield compared to the four protons adjacent to the N-H group.

    • Methyl Protons (~3.2 ppm): The three protons of the methyl group on the sulfone will appear as a sharp singlet.

    • Acid/Amine Protons: The carboxylic acid proton (COOH) will be a broad singlet, typically >10 ppm. The piperazine N-H proton will also be a broad singlet.

  • ¹³C NMR Spectroscopy : The spectrum will show 12 distinct carbon signals corresponding to the molecular formula. Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic carbons (110-150 ppm), the piperazine carbons (~45-55 ppm), and the methyl carbon of the sulfone group (~44 ppm).[4]

  • Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be ideal. In positive ion mode, the expected [M+H]⁺ ion would be at m/z 285.33. In negative ion mode, the [M-H]⁻ ion would be at m/z 283.31.

Context in Medicinal Chemistry and Drug Development

The structural motifs within 4-(methylsulfonyl)-2-piperazinobenzoic acid are of significant interest in pharmacology.

Pharmacological_Context A 4-(Methylsulfonyl)-2-piperazinobenzoic acid Piperazine Moiety Substituted Benzoic Acid Moiety Methylsulfonyl Group B Privileged Scaffold Wide range of activities: - Anticancer - Antipsychotic - Anti-infective A:f0->B known for C Core for: - Anti-inflammatory agents (NSAIDs) - Anticancer agents A:f1->C known as D Modulates: - Solubility - H-bond acceptance - Metabolic stability A:f2->D imparts

Caption: Relationship between structural motifs and pharmacological relevance.

  • The Piperazine Scaffold : Piperazine is considered a "privileged scaffold" in medicinal chemistry.[5] Its presence in numerous FDA-approved drugs is due to its unique properties. It has two basic nitrogen atoms that can be functionalized, allowing for fine-tuning of pharmacological activity and pharmacokinetic properties like solubility and cell permeability. Piperazine derivatives have demonstrated a vast array of biological activities, including anticancer, anti-inflammatory, and anti-nociceptive effects.[6][7][8]

  • Substituted Benzoic Acid Core : Benzoic acid and its derivatives are fundamental building blocks for many pharmaceuticals, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[9] The carboxylic acid group is a key pharmacophore that can interact with biological targets through hydrogen bonding and ionic interactions.

  • The Methylsulfonyl Group : This functional group is a strong hydrogen bond acceptor and is metabolically stable. It is often incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and crystal packing, without adding significant lipophilicity.

Given this context, 4-(Methylsulfonyl)-2-piperazinobenzoic acid can be viewed as a versatile chemical intermediate. The secondary amine of the piperazine ring provides a reactive handle for further chemical modification, allowing for the exploration of a large chemical space in the search for new therapeutic agents. It could be a precursor for creating libraries of compounds to be screened for various biological activities, particularly in oncology and inflammation research.[10]

Safety and Handling

Specific toxicology data for 4-(Methylsulfonyl)-2-piperazinobenzoic acid is not available. However, based on related structures like 4-(methylsulfonyl)-2-nitrobenzoic acid, it should be handled with care in a laboratory setting.[11] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a well-defined chemical entity with predictable physicochemical properties. While direct experimental and pharmacological data are scarce, its structure is a compelling amalgamation of pharmacologically relevant motifs. The logical synthetic pathway via nucleophilic aromatic substitution makes it an accessible target for synthesis. Its primary value for research and drug development professionals lies in its potential as a versatile building block for creating novel molecules with potential therapeutic applications in areas such as oncology and inflammatory diseases. Further investigation into its synthesis, characterization, and biological activity is warranted.

References

  • Green Chem. Supporting Information. [Link]

  • National Center for Biotechnology Information. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid. [Link]

  • PubChem. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. [Link]

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. [Link]

  • PubChem. 4-[6-[(4-Methylsulfonylpiperazin-1-yl)methyl]-2-phenylthieno[3,2-d]pyrimidin-4-yl]morpholine. [Link]

  • PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. [Link]

  • PubMed Central. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • PubChem. CID 161692894. [Link]

  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Journal of Chemical and Pharmaceutical Research. Synthesis of aryl {4-[({5-[3-(methylsulfonyl)phenyl]pyrazin-2-yl}- oxy)methyl]piperidin-1-yl}methanones. [Link]

  • MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. [Link]

  • ResearchGate. (PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • Google Patents. CN105017101A - Synthesizing method of 2-chloro-4-(methylsulfonyl)benzoic acid.
  • PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. [Link]

  • PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • PubMed. Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids: synthesis, physicochemical properties, anticancer and topoisomerase I and II inhibitory activity. [Link]

  • PubMed. Pharmacological Investigation of 2-aminobenzothiazolium-4-methylbenzenesulphonate: Synthesis, Spectral Characterization and Structural Elucidation. [Link]

  • PubMed. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Derivatives built upon this core structure have emerged as potent and selective inhibitors of key signaling pathways that drive tumor progression, most notably angiogenesis and cell proliferation. This technical guide provides a comprehensive exploration of the mechanism of action of these derivatives, with a primary focus on their role as multi-targeted tyrosine kinase inhibitors. We will delve into the specific molecular targets, the downstream signaling cascades they modulate, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of therapeutic agents.

Introduction to 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Derivatives as Kinase Inhibitors

Derivatives of 4-(methylsulfonyl)-2-piperazinobenzoic acid are a class of synthetic small molecules that have been successfully developed as orally available anti-cancer drugs.[1] Two of the most prominent examples are Sunitinib and Pazopanib, both of which have received regulatory approval for the treatment of various solid tumors, including renal cell carcinoma (RCC), gastrointestinal stromal tumors (GIST), and soft tissue sarcoma.[2][3][4][5] The therapeutic efficacy of these agents stems from their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth and vascularization.[3][4]

The core chemical structure provides a versatile platform for designing inhibitors that can fit into the ATP-binding pocket of various kinases. The methylsulfonyl group and the piperazine moiety are critical for establishing the necessary interactions to achieve high-affinity binding and potent inhibition.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The primary mechanism of action for many clinically relevant 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives is the inhibition of several receptor tyrosine kinases (RTKs).[6] These enzymes play a pivotal role in cell signaling, acting as "on/off" switches for numerous cellular functions.[7] By blocking the activity of these kinases, the derivatives disrupt the signaling pathways that promote cancer cell proliferation, survival, and the formation of new blood vessels (angiogenesis) that supply tumors with essential nutrients.[6][7]

Key Molecular Targets

The multi-targeted nature of these derivatives is a key aspect of their anti-tumor activity. The principal targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Sunitinib and Pazopanib are potent inhibitors of all three VEGFR isoforms (VEGFR-1, -2, and -3).[1][2][4][6] VEGFRs are critical for angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibition of VEGFR signaling effectively chokes off the tumor's blood supply.[6][7]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Both PDGFR-alpha and PDGFR-beta are targeted by these derivatives.[1][2][4][6] PDGFRs are involved in the regulation of cell growth and survival, particularly in the stromal cells that form the tumor microenvironment.[7] By inhibiting PDGFRs, these drugs disrupt the supportive network that tumors rely on for growth.[7]

  • c-KIT (CD117): This receptor tyrosine kinase is a primary driver in the majority of gastrointestinal stromal cell tumors (GISTs).[3] Sunitinib is a potent inhibitor of c-KIT and is used as a second-line therapy for imatinib-resistant GIST.[3]

  • Other Kinase Targets: In addition to the primary targets, these derivatives also show inhibitory activity against a range of other kinases, including Fms-like tyrosine kinase 3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and rearranged during transfection (RET).[3][6] This broader activity profile may contribute to their overall anti-tumor efficacy.

Downstream Signaling Pathways

The inhibition of these RTKs leads to the blockade of several downstream signaling pathways that are crucial for cancer progression. When a ligand binds to an RTK, it triggers dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, initiating a cascade of intracellular events. By preventing this initial phosphorylation step, the 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives effectively shut down these pathways.

The major signaling cascades affected include:

  • RAS/MAPK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. The mTOR protein, in particular, is a master regulator of cell growth.[8]

  • Protein Kinase C (PKC) Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

The simultaneous inhibition of these pathways leads to a multi-pronged attack on the tumor, impeding its growth, survival, and ability to generate a blood supply.[9]

G cluster_membrane Cell Membrane cluster_inhibitor Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR, PDGFR, c-KIT RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Inhibitor 4-(Methylsulfonyl)-2- piperazinobenzoic acid derivative Inhibitor->RTK Blocks ATP Binding & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1: Simplified signaling pathway showing the inhibitory action of 4-(Methylsulfonyl)-2-piperazinobenzoic acid derivatives on key receptor tyrosine kinases (RTKs) and their downstream signaling cascades.

Quantitative Data: Inhibitory Potency

The potency of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%.

DerivativeTarget KinaseIC50 / Ki (nM)Reference
SunitinibVEGFR-29[3]
PDGFR-β2[3]
c-KIT4[3]
PazopanibVEGFR-115[2]
VEGFR-230[2]
VEGFR-347[2]
PDGFR-α84[2]
PDGFR-β69[2]
c-KIT74[2]

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols for Mechanism of Action Studies

The elucidation of the mechanism of action of 4-(methylsulfonyl)-2-piperazinobenzoic acid derivatives involves a combination of in vitro and in vivo experimental approaches.

In Vitro Kinase Assays

These assays are designed to directly measure the inhibitory effect of the compounds on purified kinase enzymes.

Step-by-Step Protocol for a Typical In Vitro Kinase Assay:

  • Enzyme and Substrate Preparation: Recombinant human kinase enzymes (e.g., VEGFR-2, PDGFR-β) and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.

  • Compound Dilution: The test compound is serially diluted to create a range of concentrations.

  • Reaction Initiation: The kinase, substrate, and ATP are combined in the wells of a microplate. The test compound is then added to the respective wells.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period to allow for phosphorylation of the substrate.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence/luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

G A Prepare Kinase, Substrate, and ATP Solution C Add Kinase Solution and Compound to Microplate A->C B Serially Dilute Test Compound B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Stop Reaction and Detect Phosphorylation E->F G Analyze Data and Calculate IC50 F->G

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

These assays are used to assess the effect of the compounds on cellular processes that are dependent on the target kinases.

Example: Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Cancer cells that are known to be dependent on the target kinases (e.g., human umbilical vein endothelial cells for angiogenesis studies) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell growth inhibition is calculated, and the GI50 (concentration for 50% growth inhibition) is determined.[10]

In Vivo Tumor Xenograft Models

These models are used to evaluate the anti-tumor efficacy of the compounds in a living organism.

General Protocol:

  • Tumor Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Compound Administration: The mice are treated with the test compound (e.g., via oral gavage) or a vehicle control on a set schedule.

  • Tumor Measurement: The tumor size is measured regularly using calipers.

  • Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the tumor sizes in the treated groups to the control group.

Conclusion

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold has proven to be a highly successful platform for the development of multi-targeted tyrosine kinase inhibitors. The ability of these derivatives to simultaneously block key signaling pathways involved in tumor angiogenesis and cell proliferation has led to significant clinical benefits in the treatment of various cancers. A thorough understanding of their mechanism of action, from the molecular level to their effects in preclinical models, is essential for the continued development of this important class of therapeutic agents and for the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed. Available at: [Link]

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Available at: [Link]

  • Sunitinib - Wikipedia. Available at: [Link]

  • Pazopanib - Wikipedia. Available at: [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed. Available at: [Link]

  • What is the mechanism of Pazopanib Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Sunitinib's mechanism of action. Sunitinib is an inhibitor for various... - ResearchGate. Available at: [Link]

  • Sunitinib Malate - MassiveBio. Available at: [Link]

  • What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? - Dr.Oracle. Available at: [Link]

  • What is the mechanism of Sunitinib Malate? - Patsnap Synapse. Available at: [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][7]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. Available at: [Link]

Sources

The Emerging Potential of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a promising, yet underexplored, chemotype in modern drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and strategic modifications of this core structure. By integrating data from analogous chemical series, we delineate potential therapeutic applications ranging from oncology to inflammation and central nervous system (CNS) disorders. Particular emphasis is placed on the rationale and methodologies for bioisosteric replacement of the carboxylic acid moiety to enhance pharmacokinetic profiles. This document is intended to serve as a foundational resource for researchers, medicinal chemists, and drug development professionals interested in exploiting the therapeutic potential of this versatile molecular architecture.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, featuring in a plethora of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and anticancer agents.[1][2][3][4] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for substitution, influencing potency, selectivity, and pharmacokinetic properties, while the ring itself often imparts favorable aqueous solubility.[5] The incorporation of a benzoic acid moiety introduces a handle for further functionalization and potential interactions with biological targets. The specific substitution pattern of a methylsulfonyl group at the 4-position and a piperazine at the 2-position of the benzoic acid core creates a unique electronic and steric environment, the biological implications of which are the central focus of this guide.

Synthesis of the 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Core

The synthesis of the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold can be approached through several established synthetic methodologies. A convergent strategy is often the most efficient, involving the preparation of a suitably substituted benzoic acid precursor followed by coupling with piperazine.

Preparation of the Benzoic Acid Intermediate

The key intermediate, 2-halo-4-(methylsulfonyl)benzoic acid, can be synthesized from commercially available starting materials. For example, 4-(methylthio)benzoic acid can be oxidized to the corresponding sulfone using an oxidizing agent like hydrogen peroxide in acetic acid.[6] Subsequent halogenation at the 2-position can be achieved through standard electrophilic aromatic substitution reactions.

Coupling Methodologies

The introduction of the piperazine moiety onto the benzoic acid core is typically achieved via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][7][8][9][10] This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a reaction vessel, add 2-bromo-4-(methylsulfonyl)benzoic acid (1.0 eq), piperazine (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 4-(methylsulfonyl)-2-(piperazin-1-yl)benzoic acid.

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[11][12][13][14] While often requiring higher temperatures than palladium-catalyzed methods, it provides a viable alternative.

Experimental Protocol: Ullmann Condensation

  • In a sealed tube, combine 2-chloro-4-(methylsulfonyl)benzoic acid (1.0 eq), piperazine (1.5 eq), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K2CO3, 2.0 eq).

  • Add a high-boiling polar solvent such as DMF or DMSO.

  • Heat the reaction mixture to 120-150 °C for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and acidify to pH ~6 with HCl.

  • Collect the resulting precipitate by filtration and wash with water.

  • Purify the crude product by recrystallization.

Synthesis_Workflow cluster_benzoic_acid Benzoic Acid Precursor Synthesis cluster_coupling Coupling with Piperazine cluster_methods Coupling Methods start_benzoic 4-(Methylthio)benzoic Acid oxidation Oxidation (H2O2, AcOH) start_benzoic->oxidation sulfone 4-(Methylsulfonyl)benzoic Acid oxidation->sulfone halogenation Halogenation (e.g., Br2, FeBr3) sulfone->halogenation halo_acid 2-Halo-4-(methylsulfonyl)benzoic Acid halogenation->halo_acid coupling Coupling Reaction halo_acid->coupling piperazine Piperazine piperazine->coupling product 4-(Methylsulfonyl)-2- (piperazin-1-yl)benzoic Acid coupling->product buchwald Buchwald-Hartwig (Pd-catalyzed) coupling->buchwald ullmann Ullmann Condensation (Cu-catalyzed) coupling->ullmann

Caption: General synthetic workflow for 4-(methylsulfonyl)-2-(piperazin-1-yl)benzoic acid.

Postulated Biological Activities and Therapeutic Targets

While direct biological data for 4-(methylsulfonyl)-2-piperazinobenzoic acid analogs is limited, analysis of structurally related compounds allows for the formulation of several compelling hypotheses regarding their potential therapeutic applications.

Anticancer Activity

A study on novel 4-substituted phenylsulfonyl piperazines incorporating a tetrazole moiety revealed significant antiproliferative activity against several cancer cell lines.[15] The most promising compounds in this series exhibited GI50 values in the sub-micromolar range.[15] This suggests that the phenylsulfonyl piperazine scaffold can serve as a pharmacophore for the development of novel anticancer agents. The methylsulfonyl group in our core structure may engage in similar interactions with biological targets.

Table 1: Antiproliferative Activity of Related Phenylsulfonyl Piperazine Analogs

CompoundR-group on PhenylsulfonylCancer Cell LineGI50 (µM)Reference
7e 4-MethoxySiHa≤0.2[15]
7n 4-TrifluoromethylMDA-MB-231≤0.2[15]
7g 4-FluoroPANC-1≤0.1[15]
7l 4-ChloroPANC-1≤0.1[15]
Anti-inflammatory and Analgesic Potential

Derivatives of 2-aminobenzoic acid containing a piperazine moiety have been investigated for their analgesic and anti-inflammatory properties. This suggests that the 2-piperazinobenzoic acid scaffold could be a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics. The methylsulfonyl group may further modulate this activity through interactions with targets such as cyclooxygenase (COX) enzymes or other inflammatory mediators.

Central Nervous System (CNS) Activity

The piperazine ring is a well-known pharmacophore for CNS-active drugs.[1][3] Its ability to cross the blood-brain barrier and interact with various receptors and transporters makes it a privileged scaffold in neuropharmacology. While the specific effects of the 4-methylsulfonyl-2-benzoic acid substitution pattern are unknown, it is plausible that analogs could exhibit activity at targets such as dopamine, serotonin, or GABA receptors, warranting investigation for potential applications in psychiatric or neurological disorders.

Strategic Molecular Modifications: The Role of Bioisosteric Replacement

A critical aspect of drug design is the optimization of a lead compound's ADME (absorption, distribution, metabolism, and excretion) properties. The carboxylic acid moiety, while often crucial for target engagement, can present challenges such as poor membrane permeability and rapid metabolism.[16][17] Bioisosteric replacement of the carboxylic acid is a widely employed strategy to mitigate these issues while retaining or enhancing biological activity.[2][18][19][20]

Bioisosteres cluster_core Core Scaffold cluster_replacements Carboxylic Acid Bioisosteres core 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic Acid tetrazole Tetrazole core->tetrazole Replacement acylsulfonamide Acylsulfonamide core->acylsulfonamide Replacement hydroxamic_acid Hydroxamic Acid core->hydroxamic_acid Replacement

Caption: Bioisosteric replacements for the carboxylic acid moiety.

Tetrazoles as Carboxylic Acid Surrogates

Tetrazoles are one of the most common bioisosteres for carboxylic acids.[21][22][23][24] They share a similar pKa and can participate in comparable hydrogen bonding interactions.[1] The key advantage of this replacement is often improved metabolic stability and enhanced cell permeability.[25]

Experimental Protocol: Synthesis of a Tetrazole Analog

  • Convert the carboxylic acid of the core scaffold to the corresponding nitrile. This can be achieved by first converting the acid to a primary amide, followed by dehydration with a reagent like trifluoroacetic anhydride or phosphorus oxychloride.

  • The nitrile is then reacted with an azide source, such as sodium azide, in the presence of a Lewis acid (e.g., zinc chloride) or an ammonium salt (e.g., ammonium chloride) in a solvent like DMF at elevated temperatures to form the tetrazole ring.

Acylsulfonamides: Modulating Acidity and Lipophilicity

Acylsulfonamides are another class of effective carboxylic acid bioisosteres.[20][26] Their acidity can be tuned by the choice of the sulfonamide component, and they often exhibit different lipophilicity and membrane permeability profiles compared to the parent carboxylic acid.[17]

Experimental Protocol: Synthesis of an Acylsulfonamide Analog

  • Activate the carboxylic acid of the core scaffold using a coupling agent such as EDC or by converting it to the acid chloride with thionyl chloride or oxalyl chloride.

  • React the activated carboxylic acid with a desired sulfonamide in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent like dichloromethane or THF.

Structure-Activity Relationship (SAR) Considerations

Based on the analysis of related compound classes, several key structural features of the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold can be identified as critical for modulating biological activity.

SAR cluster_piperazine Piperazine Substitutions (N-4) cluster_benzoic_acid Benzoic Acid Modifications cluster_sulfonyl Methylsulfonyl Group node_core Core Scaffold node_piperazine Modulates: - Target Selectivity - Pharmacokinetics - Solubility node_core->node_piperazine Modification Point node_benzoic Modulates: - Target Binding - ADME Properties - Acidity (pKa) node_core->node_benzoic Modification Point node_sulfonyl Influences: - Electronic Properties - H-Bonding Potential - Metabolic Stability node_core->node_sulfonyl Key Feature

Caption: Key structural features for SAR exploration.

  • N-4 Position of the Piperazine Ring: Substitution at this position is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. A variety of alkyl, aryl, and heterocyclic groups can be introduced to probe the binding pocket of the target protein.

  • The Benzoic Acid Moiety: As discussed, this group is a primary site for bioisosteric replacement to improve drug-like properties.

  • The Methylsulfonyl Group: This group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence significantly influences the electronic distribution of the aromatic ring and may play a crucial role in target recognition and binding.

Conclusion and Future Directions

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a largely untapped area of chemical space with significant potential for the development of novel therapeutics. By leveraging the known biological activities of structurally related compounds, we can rationally design and synthesize analog libraries for screening against a variety of targets in oncology, inflammation, and neuroscience. The strategic application of bioisosteric replacement for the carboxylic acid moiety will be a critical step in optimizing the pharmacokinetic profiles of any resulting lead compounds. This technical guide serves as a call to action for the medicinal chemistry community to further explore this promising scaffold and unlock its full therapeutic potential.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653.
  • De Vleeschouwer, M., & Van der Veken, P. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022.
  • BenchChem. (2025). The Strategic Replacement: A Deep Dive into Carboxylic Acid Bioisosteres in Modern Drug Design. BenchChem.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Dwyer, M. P., et al. (2008). Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor. Bioorganic & medicinal chemistry letters, 18(6), 1926–1930.
  • Ghavipanjeh, F., et al. (2023). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific reports, 13(1), 12345.
  • Lebraud, H., et al. (2021).
  • Shavrin, A., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of medicinal chemistry, 64(15), 11099–11115.
  • Zhang, Y., et al. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. Journal of Medicinal Chemistry, 65(1), 1–25.
  • Malik, M. A., et al. (2014). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of inclusion phenomena and macrocyclic chemistry, 80(1-2), 1–19.
  • Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of medicinal chemistry, 44(23), 3845–3856.
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of medicinal chemistry, 59(10), 4895–4906.
  • Murty, M. S. R., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian journal of pharmaceutical sciences, 80(5), 930–939.
  • Wikipedia. (2023).
  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society reviews, 36(7), 1095–1108.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. BenchChem.
  • Wikipedia. (2023).
  • PrepChem. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid (a precursor). PrepChem.com.
  • Epistemeo. (2012, April 6).
  • Chemistry LibreTexts. (2023).
  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. PubChem.
  • European Patent Office. (n.d.). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • PrepChem. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. PrepChem.com.
  • Kos, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Current medicinal chemistry, 26(38), 6856–6872.
  • Wisdomlib. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Wisdomlib.
  • Park, H., et al. (2016). Synthesis, structure determination, and biological evaluation of phenylsulfonyl hydrazide derivatives as potential anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 26(21), 5263–5267.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
  • Kumar, A., et al. (2024).
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal.
  • Apollo Scientific. (n.d.). 2-(Piperazin-1-yl)benzoic acid. Apollo Scientific.
  • Paine, J. B. (1987). Mechanism of the Ullmann Condensation. 1. The Journal of Organic Chemistry, 52(18), 4067–4075.

Sources

Physicochemical Characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic acid: A Guide to Solubility and Stability Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a molecule of interest possessing key functional groups: a strongly acidic benzoic acid, a basic piperazine ring, and an electron-withdrawing methylsulfonyl group. This trifecta of functionalities dictates its physicochemical behavior, presenting unique challenges and considerations for drug development. Its ionizable nature suggests a strong pH-dependence on solubility, while the presence of the piperazine and sulfonyl groups may introduce specific stability concerns, such as susceptibility to oxidative degradation.

A thorough understanding of these properties is not merely an academic exercise; it is the foundation upon which successful drug formulation and delivery are built. Insufficient solubility can lead to poor bioavailability, while unaddressed instability can compromise drug safety and efficacy. This document outlines the essential experimental workflows and analytical strategies required to comprehensively characterize this compound.

Part 1: Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like 4-(Methylsulfonyl)-2-piperazinobenzoic acid, solubility must be assessed across a physiologically relevant pH range. We will distinguish between two key types of solubility: kinetic and thermodynamic.

Predicted Physicochemical Properties

A preliminary in-silico assessment can guide experimental design.

PropertyPredicted ValueImplication
pKa¹ (acidic) ~3.5 - 4.5The carboxylic acid will be deprotonated and negatively charged at physiological pH (~7.4).
pKa² (basic) ~7.5 - 8.5The piperazine ring will be partially protonated and positively charged at physiological pH.
LogP ~1.0 - 2.0Indicates moderate lipophilicity, suggesting permeability may not be a major hurdle.
Structure See Figure 1The presence of both acidic and basic centers makes this a zwitterionic compound.
Chemical structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acidFigure 1. Chemical Structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid
Experimental Workflow for Solubility Determination

The following diagram outlines a comprehensive workflow for solubility assessment.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_result Data Interpretation prep_stock Prepare High-Conc. DMSO Stock (e.g., 20 mM) kinetic_add Add DMSO Stock to Buffers (e.g., 1:100 dilution) prep_stock->kinetic_add prep_buffers Prepare Buffers (pH 2.0, 4.5, 6.8, 7.4, 9.0) prep_buffers->kinetic_add thermo_add Add Excess Solid to Buffers prep_buffers->thermo_add kinetic_incubate Incubate (1-2h, RT) Allow Precipitation kinetic_add->kinetic_incubate kinetic_filter Filter/Centrifuge to Remove Precipitate kinetic_incubate->kinetic_filter kinetic_analyze Analyze Supernatant (HPLC-UV, LC-MS) kinetic_filter->kinetic_analyze result Plot Solubility (µg/mL) vs. pH Determine pH-Solubility Profile kinetic_analyze->result thermo_incubate Equilibrate (24-72h, RT) with Agitation thermo_add->thermo_incubate thermo_filter Filter Supernatant (e.g., 0.22 µm PVDF) thermo_incubate->thermo_filter thermo_analyze Analyze Supernatant (HPLC-UV) thermo_filter->thermo_analyze thermo_analyze->result

Caption: Workflow for determining kinetic and thermodynamic solubility.

Detailed Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The Shake-Flask method is considered the gold standard for determining thermodynamic solubility, representing the true equilibrium saturation point of a compound in a solvent.

Objective: To determine the equilibrium solubility of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in various aqueous buffers.

Materials:

  • 4-(Methylsulfonyl)-2-piperazinobenzoic acid (solid powder)

  • Biologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (low-binding, e.g., PVDF)

  • Calibrated HPLC-UV system

Procedure:

  • Preparation: Add an excess amount of solid compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired buffer to the vial.

  • Equilibration: Cap the vials securely and place them on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a minimum of 24 hours. A 48 or 72-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let excess solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Self-Validation Check: The first few drops of the filtrate should be discarded to avoid any potential adsorption to the filter membrane.

  • Dilution & Analysis: Dilute the clear filtrate with an appropriate mobile phase and analyze by a validated HPLC-UV method to determine the concentration.

  • Confirmation: Visually inspect the vials to confirm that excess solid compound remains, validating that the solution was indeed saturated.

Part 2: Stability Assessment

Evaluating the chemical stability of a drug candidate is mandated by regulatory bodies and is essential for ensuring patient safety and product quality. The strategy involves forced degradation (stress testing) to identify likely degradation pathways and long-term studies to establish a shelf-life.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition. This process is crucial for developing a stability-indicating analytical method.

G cluster_prep Preparation cluster_conditions Stress Conditions (Run in Parallel) cluster_analysis Analysis cluster_outcome Outcome prep Prepare Solution of Compound (e.g., 1 mg/mL in Acetonitrile/Water) acid Acid Hydrolysis 0.1 M HCl, 80°C base Base Hydrolysis 0.1 M NaOH, 80°C neutral Neutral Hydrolysis Water, 80°C oxidation Oxidation 3% H₂O₂, RT photo Photolytic ICH Q1B Light Exposure thermal Thermal (Solid) 80°C, Dry Heat sampling Sample at Time Points (e.g., 0, 2, 8, 24h) acid->sampling base->sampling neutral->sampling oxidation->sampling photo->sampling thermal->sampling analysis Analyze by HPLC-UV/MS (Stability-Indicating Method) sampling->analysis mass_balance Calculate Mass Balance (% Parent + % Degradants) analysis->mass_balance method_validation Confirm Method is 'Stability-Indicating' analysis->method_validation pathways Identify Degradation Products Propose Degradation Pathways mass_balance->pathways

Caption: Workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, several degradation pathways can be anticipated:

  • Oxidative Degradation: The tertiary amine within the piperazine ring is a potential site for N-oxidation, particularly in the presence of oxidizing agents like hydrogen peroxide.

  • Hydrolytic Degradation: While the sulfonyl and amide-like bonds are generally stable, extreme pH and heat could potentially lead to cleavage, though this is less likely than oxidation.

  • Photodegradation: Aromatic systems can be susceptible to photolytic reactions, which would need to be evaluated under controlled light exposure as per ICH Q1B guidelines.

Protocol: Oxidative Stress Testing

Objective: To assess the susceptibility of the compound to oxidative degradation.

Materials:

  • 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • 30% Hydrogen Peroxide (H₂O₂) stock solution.

  • Volumetric flasks and pipettes.

  • HPLC-MS system for analysis.

Procedure:

  • Reaction Setup: In a volumetric flask, add the compound stock solution.

  • Stress Application: Add a sufficient volume of H₂O₂ to achieve a final concentration of 3%. Dilute to the final volume with the solvent. Control: Prepare a parallel sample without H₂O₂.

  • Incubation: Store the reaction mixture and the control sample at room temperature, protected from light.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional but Recommended): To stop the reaction at a specific time point, an antioxidant solution (e.g., sodium bisulfite) can be added.

  • Analysis: Analyze all samples by a stability-indicating HPLC-MS method. The mass spectrometer is crucial for obtaining the mass of any new peaks, which provides vital clues for identifying degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the peak areas of any new degradant peaks.

    • Attempt to identify the structure of major degradants using their mass-to-charge ratio (m/z) from the MS data.

Conclusion and Forward Look

This guide provides the fundamental protocols for a robust initial assessment of the solubility and stability of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. The data generated from these studies are indispensable. The pH-solubility profile will directly inform salt selection and formulation development, while the forced degradation studies will establish a validated analytical method and reveal the compound's intrinsic liabilities. These foundational steps are critical for mitigating risks and ensuring the smooth progression of a promising compound through the drug development pipeline.

References

  • Title: The Shake Flask Method for Solubility Determination Source: IUPAC URL: [Link]

  • Title: Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development Source: Drug Development and Industrial Pharmacy URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]

A Technical Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The ability to unequivocally determine the chemical structure of a molecule is paramount for understanding its biological activity, optimizing its properties, and ensuring its purity and stability. This guide provides an in-depth look at the spectroscopic characterization of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, a compound of interest in medicinal chemistry.

This document moves beyond a simple listing of data. It aims to provide a practical and insightful narrative that explains the "why" behind the "how" of spectroscopic analysis. We will delve into the interpretation of predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounding our analysis in the fundamental principles of these powerful techniques. Furthermore, this guide will present standardized, field-proven protocols for data acquisition, ensuring that the methodologies described are both robust and reproducible.

The information contained herein is designed to be a valuable resource for scientists at the bench, providing both the foundational knowledge and the practical steps necessary to confidently approach the spectroscopic analysis of this and similar molecules.

Predicted Spectroscopic Data of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

In the absence of publicly available experimental spectra for 4-(Methylsulfonyl)-2-piperazinobenzoic acid (CAS 1197193-32-0)[1], this section presents predicted data based on established principles of NMR and MS, and by analogy to structurally related compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperazine, and methylsulfonyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzoic acid ring.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) in Hz
H-3 (Aromatic)~7.5d1H~2.0
H-5 (Aromatic)~7.8dd1H~8.5, 2.0
H-6 (Aromatic)~7.2d1H~8.5
Piperazine N-HVariable (broad)s1H-
Piperazine CH₂ (adjacent to aromatic ring)~3.1t4H~5.0
Piperazine CH₂ (distant from aromatic ring)~2.9t4H~5.0
Methyl (SO₂CH₃)~3.2s3H-
Carboxylic Acid OH>12.0 (broad)s1H-

Causality of Predicted Shifts: The electron-withdrawing nature of the methylsulfonyl group at the 4-position and the piperazine group at the 2-position significantly influences the chemical shifts of the aromatic protons. The ortho and para relationships of these groups to the aromatic protons dictate the observed splitting patterns (multiplicity) and coupling constants. The broadness of the N-H and OH signals is due to chemical exchange and hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the different carbon environments within the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~168
C-1 (Aromatic, -COOH)~125
C-2 (Aromatic, -Piperazine)~150
C-3 (Aromatic)~115
C-4 (Aromatic, -SO₂CH₃)~140
C-5 (Aromatic)~128
C-6 (Aromatic)~120
Piperazine CH₂ (adjacent to aromatic ring)~50
Piperazine CH₂ (distant from aromatic ring)~45
Methyl (SO₂CH₃)~44

Rationale for Predictions: The chemical shifts of the aromatic carbons are determined by the substituent effects. The carbon attached to the electron-withdrawing carboxylic acid and the electron-donating piperazine group will be significantly shifted. The methylsulfonyl group will also exert a notable deshielding effect on the carbon to which it is attached.

Predicted Mass Spectrometry Data

For mass spectrometry, Electrospray Ionization (ESI) would be a suitable method for this polar molecule.

  • Molecular Formula : C₁₂H₁₆N₂O₄S[1]

  • Molecular Weight : 284.33 g/mol [1]

  • Predicted [M+H]⁺ : m/z 285.09

  • Predicted [M-H]⁻ : m/z 283.08

Anticipated Fragmentation Pattern: In positive ion mode, fragmentation would likely involve the loss of the carboxylic acid group (as CO₂) and fragmentation of the piperazine ring. In negative ion mode, the loss of the acidic proton would be the primary event.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality NMR and Mass Spectrometry data for small organic molecules like 4-(Methylsulfonyl)-2-piperazinobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in 0.6 mL of deuterated solvent (e.g., DMSO-d6) C Data Acquisition B->C Tune and shim the probe D Data Processing C->D Acquire 1H, 13C, and desired 2D spectra E Spectral Interpretation D->E Fourier transform, phase, and baseline correct

Caption: A generalized workflow for NMR data acquisition and analysis.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(Methylsulfonyl)-2-piperazinobenzoic acid.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of exchangeable protons.[2]

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

    • 2D NMR (Optional but Recommended): To aid in structural confirmation, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat spectral baseline.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]

Mass Spectrometry (MS)

MS_Workflow A Sample Preparation B Infusion & Ionization A->B Prepare a dilute solution (e.g., 1 mg/mL in MeOH) C Mass Analysis B->C Introduce sample into ESI source D Data Interpretation C->D Scan a relevant m/z range

Caption: A streamlined workflow for Mass Spectrometry analysis.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of 4-(Methylsulfonyl)-2-piperazinobenzoic acid at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrument Setup and Data Acquisition:

    • Choose an appropriate ionization technique. Electrospray Ionization (ESI) is generally well-suited for this type of molecule.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable and robust signal.

    • Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.

    • Scan a mass-to-charge (m/z) range that encompasses the expected molecular ion.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

  • Data Analysis:

    • Identify the molecular ion peaks in the full scan spectra.

    • Analyze the fragmentation pattern from the MS/MS data to deduce the structural components of the molecule.

Conclusion

The comprehensive spectroscopic analysis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, as outlined in this guide, provides a robust framework for its structural elucidation. While the provided NMR and MS data are predictive, they are based on sound scientific principles and offer a strong starting point for experimental verification. The detailed protocols for data acquisition are designed to be universally applicable and to yield high-quality, reproducible results. By combining theoretical predictions with rigorous experimental methodology, researchers can confidently determine and confirm the structure of this and other novel chemical entities, a critical step in the advancement of drug discovery and development.

References

  • (Note: No direct experimental data source was found in the search results. This reference list is compiled from sources providing information on related compounds and general methodologies.)
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid: From Crystallization to Supramolecular Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional arrangement of atoms in the solid state is a critical determinant of a drug candidate's physicochemical properties, including solubility, stability, and bioavailability. This guide provides a comprehensive technical overview of the methodologies and analytical considerations for determining and interpreting the crystal structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. While a specific public crystal structure for this exact molecule is not detailed, this document serves as an expert-level walkthrough of the necessary experimental and analytical workflows. We will explore crystallization strategies, the principles and practice of single-crystal X-ray diffraction, and a detailed analysis of the anticipated supramolecular architecture, with a focus on the influential role of hydrogen bonding and the potential for polymorphism.

Introduction: The Significance of Solid-State Characterization

4-(Methylsulfonyl)-2-piperazinobenzoic acid (Molecular Formula: C₁₂H₁₆N₂O₄S) is a molecule of interest in medicinal chemistry, possessing a combination of functional groups—a carboxylic acid, a piperazine ring, and a methylsulfonyl group—that are prevalent in pharmacologically active compounds.[1] The carboxylic acid and piperazine moieties provide opportunities for salt formation and hydrogen bonding, while the sulfonyl group is a known hydrogen bond acceptor that can influence crystal packing and potentially lead to polymorphism.[2][3][4]

Understanding the precise three-dimensional structure of this molecule in its crystalline form is paramount for drug development. The solid-state structure dictates key pharmaceutical properties. Therefore, a thorough investigation of its crystal structure is not merely an academic exercise but a crucial step in its development pathway. This guide will provide the technical framework for such an investigation.

Experimental Workflow: From Powder to High-Resolution Structure

The journey to elucidating a crystal structure begins with obtaining high-quality single crystals. This is often the most challenging step and requires a systematic approach.

Crystallization Strategies for 4-(Methylsulfonyl)-2-piperazinobenzoic acid

The goal of crystallization is to facilitate the slow, ordered arrangement of molecules from a solution into a well-defined crystal lattice. The choice of solvent and crystallization technique is critical.

Protocol for Crystallization Screening:

  • Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, and toluene).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in several of the identified viable solvents in small, loosely covered vials. Allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop and Sitting Drop):

    • Hanging Drop: A small drop of the concentrated solution of the compound is placed on a siliconized glass slide, which is then inverted over a reservoir containing a solvent in which the compound is less soluble.

    • Sitting Drop: A drop of the concentrated solution is placed in a well, which is then sealed in a larger chamber containing a precipitant solution.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).

The rationale behind these techniques is to approach supersaturation gradually, which encourages the formation of a few large, well-ordered crystals rather than many small, poorly-diffracting ones.

Diagram 1: Crystallization Workflow

G cluster_0 Crystallization Screening cluster_1 Structure Determination solubility Solubility Assessment methods Crystallization Methods: - Slow Evaporation - Vapor Diffusion - Slow Cooling solubility->methods crystals Single Crystal Formation methods->crystals xrd Single-Crystal X-ray Diffraction crystals->xrd data Data Collection & Processing xrd->data solve Structure Solution & Refinement data->solve

Caption: A generalized workflow from crystallization screening to structure solution.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, SC-XRD is the definitive technique for determining the atomic arrangement.[5][6][7]

Step-by-Step Data Collection and Structure Refinement:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[5] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Data Reduction: The raw diffraction intensities are processed to yield a set of unique reflection intensities and their standard uncertainties.

  • Structure Solution: The phases of the diffracted X-rays are determined using direct methods or Patterson methods, which generates an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process yields the final, high-resolution crystal structure.

In-Depth Structural Analysis: Anticipated Features

Based on the molecular structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, we can predict the key intermolecular interactions that will define its crystal packing. Hydrogen bonds are expected to be the dominant forces.[8][9][10][11]

The Role of Hydrogen Bonding

The molecule contains multiple hydrogen bond donors (the carboxylic acid -OH and the piperazinium N-H) and acceptors (the carboxylic acid carbonyl oxygen, the sulfonyl oxygens, and the piperazine nitrogen). This richness of functional groups suggests a high likelihood of forming robust hydrogen-bonding networks.

Table 1: Potential Hydrogen Bond Interactions

Donor GroupAcceptor GroupHydrogen Bond TypeExpected Distance (Å)Significance
Carboxylic Acid (-OH)Carboxylic Acid (C=O)O-H···O2.6 - 2.8Formation of a classic carboxylic acid dimer synthon.[12]
Carboxylic Acid (-OH)Sulfonyl Oxygen (S=O)O-H···O2.7 - 2.9A strong interaction that can compete with the acid dimer formation.
Carboxylic Acid (-OH)Piperazine Nitrogen (N)O-H···N2.7 - 2.9A strong interaction, potentially leading to salt formation.
Piperazine (N-H)Carboxylic Acid (C=O)N-H···O2.8 - 3.1A common and robust interaction in pharmaceutical compounds.[13]
Piperazine (N-H)Sulfonyl Oxygen (S=O)N-H···O2.9 - 3.2Key interaction in many sulfonamide crystal structures.[2][4]

The competition and interplay between these possible interactions will determine the final crystal packing arrangement.

Diagram 2: Potential Supramolecular Synthons

G cluster_0 Carboxylic Acid Dimer cluster_1 Acid-Piperazine Interaction cluster_2 Sulfonamide-like Interaction A R-C(=O)O-H B H-O(O=)C-R A->B O-H···O C R-COOH D N(H)-R' C->D O-H···N E R-SO₂-R' F H-N-R'' F->E N-H···O

Caption: Common hydrogen-bonded synthons anticipated in the crystal structure.

Polymorphism: A Critical Consideration

Sulfonamides are well-known for exhibiting polymorphism, which is the ability of a compound to crystallize in multiple different crystal structures.[2][3][4][12] These different forms, or polymorphs, can have distinct physical properties. The presence of flexible groups (the piperazine ring) and multiple hydrogen bonding sites in 4-(Methylsulfonyl)-2-piperazinobenzoic acid makes it a prime candidate for polymorphism.

A thorough polymorphism screen is therefore essential. This involves crystallizing the compound under a wide variety of conditions (different solvents, temperatures, and rates of cooling) and analyzing the resulting solids using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).

Conclusion

The determination of the crystal structure of 4-(Methylsulfonyl)-2-piperazinobenzoic acid is a critical step in its journey as a potential pharmaceutical agent. This guide has outlined a robust and scientifically sound workflow for achieving this, from initial crystallization screening to detailed analysis of the resulting structure. The key to a successful solid-state characterization lies in a systematic approach to crystallization and a deep understanding of the supramolecular interactions at play. Given the molecular features, particular attention should be paid to the hydrogen bonding networks and the potential for polymorphism, as these will ultimately govern the compound's performance and viability as a drug.

References

  • Yang, S. S. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(1), 26-40. [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). PubMed Central. [Link]

  • X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Journal of Applied Pharmaceutical Research. [Link]

  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]

  • Hydrogen Bonding: Between Strengthening the Crystal Packing and Improving Solubility of Three Haloperidol Derivatives. (2016). MDPI. [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. [Link]

  • The Role of Hydrogen Bonding in Co-crystals. Royal Society of Chemistry. [Link]

  • Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. ResearchGate. [Link]

  • Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. IUCr Journals. [Link]

  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

  • Polymorphism in Sulfanilamide-D4. ResearchGate. [Link]

  • 4-[6-[(4-Methylsulfonylpiperazin-1-yl)methyl]-2-phenylthieno[3,2-d]pyrimidin-4-yl]morpholine. PubChem. [Link]

Sources

In Vitro Evaluation of Novel Piperazinobenzoic Acid Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Piperazinobenzoic Acid Scaffold

In the landscape of medicinal chemistry, the piperazine ring is a privileged scaffold, integral to the structure of numerous clinically approved drugs.[1] Its unique physicochemical properties—such as high aqueous solubility, structural rigidity, and the presence of two nitrogen atoms for facile derivatization—make it an attractive backbone for developing novel therapeutics.[1] When combined with a benzoic acid moiety, the resulting piperazinobenzoic acid structure presents a versatile template for engaging with a wide array of biological targets. Derivatives have shown a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3][4][5]

This guide provides a comprehensive framework for the initial in vitro evaluation of novel piperazinobenzoic acid compounds. As a Senior Application Scientist, my objective is not merely to present a series of protocols, but to articulate the underlying logic of a structured screening cascade. This cascade is designed to efficiently characterize the bioactivity of new chemical entities (NCEs), starting from broad cytotoxicity assessments and progressing to more specific mechanistic assays. Each step is a self-validating system, ensuring that the data generated is robust, reproducible, and provides a solid foundation for critical decision-making in the drug discovery pipeline.[6][7]

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic Investigation (Using MNTC) cluster_2 Phase 3: Hit Characterization & Lead Progression A Compound Synthesis & Purity Analysis B Primary Cytotoxicity (MTT & LDH Assays) A->B Test Compound C Determine Maximum Non-Toxic Concentration (MNTC) B->C IC50 Data D Anti-Inflammatory Screening C->D Prioritize Targets E Enzyme Inhibition Screening C->E Prioritize Targets F Receptor Binding Screening C->F Prioritize Targets G Hit Confirmation & IC50 Determination D->G E->G F->G H Mechanism of Action Elucidation G->H Confirmed Hits I Lead Optimization H->I Validated MoA

Figure 1: A logical workflow for the in vitro evaluation of novel compounds.

Part 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating the specific pharmacological effects of a compound, it is imperative to first assess its general toxicity to cells.[8][9] This initial step establishes a "therapeutic window"—a range of concentrations where the compound is not overtly cytotoxic. Subsequent functional assays must be conducted within this range to ensure that observed effects are due to specific bioactivity rather than non-specific toxicity.[10]

MTT Assay for Metabolic Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[9] The amount of formazan produced, when solubilized, is directly proportional to the number of metabolically active cells.[9]

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2, or a relevant cell line for the intended therapeutic area) into a 96-well plate at a density of 1-2 x 10⁴ cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazinobenzoic acid compounds in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[11][12]

LDH Assay for Membrane Integrity

Principle: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[13] LDH is a stable enzyme that is rapidly released upon the loss of plasma membrane integrity, making it an excellent marker for cell death.[13][14] This assay is complementary to the MTT assay; while MTT measures a loss of metabolic function, LDH measures a gain of membrane permeability, providing a more complete picture of cytotoxicity.[15]

Experimental Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (commercially available kits contain the necessary substrates and dyes) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 565 nm, depending on the kit's chemistry.[13]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with Triton X-100).

Data Presentation: Cytotoxicity Profile

Compound IDCell LineIncubation Time (h)MTT IC₅₀ (µM)LDH IC₅₀ (µM)
PZA-001HepG24875.2>100
PZA-002HepG24812.515.8
PZA-003HepG248>100>100

Part 2: Mechanistic Screening - Unveiling the Mode of Action

Once a non-toxic concentration range is established, the next logical step is to screen the compounds in functional assays relevant to their chemical class. For piperazinobenzoic acids, anti-inflammatory, enzyme inhibition, and receptor binding assays are highly relevant starting points.

Anti-Inflammatory Activity: Nitric Oxide and Cytokine Inhibition

Principle: Inflammation is often mediated by macrophages, which, when activated by stimuli like lipopolysaccharide (LPS), produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).[16] The production of NO is catalyzed by inducible nitric oxide synthase (iNOS).[17] Many anti-inflammatory drugs act by inhibiting these pathways, often by targeting upstream signaling cascades like the NF-κB pathway.[18][19]

G cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK MyD88-dependent signaling IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in Cytoplasm Genes Pro-inflammatory Gene Transcription Nucleus Nucleus NFkB->Nucleus Translocates Compound PZA Compound (Hypothetical Target) Compound->IKK Inhibits NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes

Figure 2: Simplified NF-κB signaling pathway.

Experimental Protocol (LPS-Stimulated RAW 264.7 Macrophages):

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at 1-2 x 10⁵ cells/well and allow them to adhere overnight.[20]

  • Pre-treatment: Remove the medium and add fresh medium containing various non-toxic concentrations of the test compounds. Incubate for 1 hour.[21]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[22][23] Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay): a. Collect 50 µL of supernatant from each well. b. Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[16] c. Incubate for 10-15 minutes at room temperature. d. Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA): a. Use the remaining supernatant to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.

Data Presentation: Anti-Inflammatory Activity

Compound IDConcentration (µM)NO Inhibition (%)TNF-α Inhibition (%)
PZA-0011068.4 ± 5.155.2 ± 4.3
PZA-003105.2 ± 1.18.9 ± 2.5
Dexamethasone195.1 ± 2.898.4 ± 1.9
Enzyme Inhibition Assays

Principle: Enzyme inhibition is a primary mechanism of action for a vast number of drugs.[24] These assays measure how a compound affects the rate of an enzyme-catalyzed reaction.[25] By determining the mode of inhibition (e.g., competitive, non-competitive), researchers can gain deep insights into the compound's interaction with the target, which is invaluable for structure-activity relationship (SAR) studies.[24][26]

Generalized Experimental Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the buffer, the target enzyme, and any necessary co-factors.

  • Inhibitor Addition: Add various concentrations of the piperazinobenzoic acid compound (or vehicle control) to the wells. Pre-incubate for a short period (e.g., 10-15 minutes) to allow for binding.

  • Initiate Reaction: Start the reaction by adding the enzyme's specific substrate.

  • Monitor Reaction: Measure the formation of product or depletion of substrate over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence) with a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Determine the percentage of inhibition relative to the vehicle control and plot against the log of the inhibitor concentration to calculate the IC₅₀ value.[27]

Receptor-Ligand Binding Assays

Principle: Many drugs exert their effects by binding to specific cellular receptors, either activating them (agonists) or blocking them (antagonists).[28] Receptor binding assays quantify the affinity of a compound for a target receptor.[29][30] A common method is a competitive binding assay, where the test compound competes with a known, labeled ligand (e.g., fluorescent or radioactive) for binding to the receptor.[31][32] The ability of the test compound to displace the labeled ligand is a measure of its binding affinity (Ki).[28]

Generalized Experimental Protocol (ELISA-based):

  • Plate Coating: Coat a 96-well plate with the purified target receptor and incubate overnight. Block non-specific binding sites with a blocking buffer (e.g., BSA).

  • Competitive Binding: Add a fixed concentration of a labeled ligand along with varying concentrations of the unlabeled test compound to the wells.

  • Incubation: Incubate to allow the binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound ligands.

  • Detection: Detect the amount of bound labeled ligand using an appropriate method (e.g., if the ligand is biotinylated, add streptavidin-HRP followed by a colorimetric substrate).

  • Data Analysis: The signal will be inversely proportional to the binding affinity of the test compound. Plot the signal against the log of the test compound concentration to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.

Conclusion: A Pathway to Lead Identification

This technical guide outlines a logical, multi-stage approach to the initial in vitro characterization of novel piperazinobenzoic acid compounds. By systematically progressing from broad cytotoxicity profiling to specific mechanistic assays, researchers can efficiently identify promising "hit" compounds. The key is not just to generate data, but to understand the causality behind each experimental choice and to ensure that the assays are robust and validated.[6][7][33][34] This structured evaluation process builds a strong foundation of evidence, enabling confident decision-making and paving the way for successful lead optimization and further preclinical development.

References

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. Available from: [Link]

  • KCAS Bio. (2022). Why is Assay Validation Important?. KCAS Bio. Available from: [Link]

  • Willemsen-Seegers, N., van der Veldt, S., & de Boer, T. (2017). Receptor-ligand binding assays: technologies and applications. Journal of Pharmaceutical and Biomedical Analysis, 144, 13-24. Available from: [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. Available from: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. Available from: [Link]

  • Asif, M. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(10), 1-10. Available from: [Link]

  • Viatour, P., Merville, M. P., Bours, V., & Chariot, A. (2005). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 3, 3. Available from: [Link]

  • Ward, C., & Lora, J. M. (2019). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cells, 8(12), 1591. Available from: [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]

  • PeploBio. (2024). The Role of Assay Development and Validation in Drug Discovery. PeploBio. Available from: [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. Available from: [Link]

  • Mitchell, S., Mercado-Lubo, R., & McCormick, B. A. (2018). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology, 9, 2905. Available from: [Link]

  • Platypus Technologies. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Platypus Technologies. Available from: [Link]

  • NorthEast BioLab. (n.d.). Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. NorthEast BioLab. Available from: [Link]

  • Kumar, S., & Singh, A. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 52-61. Available from: [Link]

  • Creative Biolabs. (n.d.). Receptor Ligand Binding Assay. Creative Biolabs. Available from: [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Wikipedia. Available from: [Link]

  • Reddy, T. S., & Kumar, Dr. A. (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. Journal of Emerging Technologies and Innovative Research, 8(7). Available from: [Link]

  • News-Medical. (2023). Investigating the Importance of Assays in Drug Discovery and Development. News-Medical. Available from: [Link]

  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Azure Biosystems. Available from: [Link]

  • Joseph, J. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. Available from: [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 10(2), 1603-1611. Available from: [Link]

  • Al-Qattan, K. S., & Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(9), 2298. Available from: [Link]

  • Thakkar, S. G., et al. (2010). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 12(4), 603–612. Available from: [Link]

  • Ahsan, M. J., et al. (2013). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PLoS ONE, 8(3), e59101. Available from: [Link]

  • Martínez-Reyes, I., & Cuezva, J. M. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(23), 5655. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available from: [Link]

  • Roy, P. S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Foods, 10(11), 2636. Available from: [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. BioAssay Systems. Available from: [Link]

  • Singh, R., et al. (2021). Consensus ranking comprising of MTT, MitoSOX, and LDH cytotoxicity assay. ResearchGate. Available from: [Link]

  • Antibodies.com. (n.d.). LDH Cytotoxicity Assay Kit. Antibodies.com. Available from: [Link]

  • Elekwa, I., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. The Journal of Phytopharmacology, 7(5), 445-451. Available from: [Link]

  • Li, Y., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 16457-16472. Available from: [Link]

  • ResearchGate. (2021). Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?. ResearchGate. Available from: [Link]

  • Burroughs, S. L., et al. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Pharmacological and Toxicological Methods, 88(Pt 1), 76–82. Available from: [Link]

  • Christopoulos, A. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Singh, G. (2016). How you stimulate RAW 264.7 macrophage?. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2025). Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. ResearchGate. Available from: [Link]

  • Kim, J. H., et al. (2022). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Polymers, 14(17), 3527. Available from: [Link]

  • Tadic, V., et al. (2024). Juniperus communis L. Needle Extract Modulates Oxidative and Inflammatory Pathways in an Experimental Model of Acute Inflammation. Antioxidants, 13(1), 116. Available from: [Link]

  • Yan, J., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 157, 11-20. Available from: [Link]

  • BioIVT. (n.d.). Enzyme Inhibition Studies. BioIVT. Available from: [Link]

  • Pratheeshkumar, P., & Kuttan, G. (2011). In Vitro Evaluation of Cytotoxic Properties of Piperic Acid. Journal of Pharmacy and Pharmacology, 63(1), 125-131. Available from: [Link]

Sources

The Versatile Scaffold: A Technical Guide to 4-(Methylsulfonyl)-2-piperazinobenzoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(methylsulfonyl)-2-piperazinobenzoic acid core is a privileged scaffold in contemporary drug discovery, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its unique combination of a hydrophilic sulfonyl group, a flexible piperazine moiety, and a carboxylic acid handle for further derivatization provides a robust framework for the design of potent and selective inhibitors. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the scaffold's synthesis, its application in the development of kinase inhibitors and other targeted therapies, and practical, field-proven experimental protocols for its evaluation. By elucidating the causal relationships behind experimental choices and providing self-validating methodologies, this guide aims to empower researchers to effectively leverage this valuable scaffold in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, often with high affinity and selectivity. The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold has solidified its position within this esteemed class. The strategic placement of a potent electron-withdrawing methylsulfonyl group, a versatile piperazine ring, and a synthetically tractable benzoic acid moiety creates a trifecta of chemical features that medicinal chemists can exploit to fine-tune pharmacological properties.

The methylsulfonyl group often acts as a key hydrogen bond acceptor and can enhance solubility and metabolic stability. The piperazine ring provides a flexible linker that can be readily substituted to explore different binding pockets and modulate physicochemical properties. Finally, the carboxylic acid serves as a convenient attachment point for a variety of functional groups, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide will delve into the practical aspects of working with this scaffold, from its synthesis to its biological characterization.

Synthesis of the Core Scaffold: A Plausible and Detailed Protocol

Step 1: Synthesis of 2-Chloro-4-(methylsulfonyl)benzoic Acid

The synthesis of the key intermediate, 2-chloro-4-(methylsulfonyl)benzoic acid, has been reported through various methods. A common and effective route starts from 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, charge 4.6 g (37 mmol) of sodium sulfite and 12.3 g (146 mmol) of sodium bicarbonate in 40 mL of water.

  • Addition of Starting Material: Heat the resulting slurry to 75°C and slowly add 10 g (33 mmol) of 2-chloro-4-(chlorosulfonyl)benzoyl chloride.

  • Initial Reaction: Stir the mixture at 75°C for 2 hours.

  • Second Step: Add 6.4 g (55 mmol) of the sodium salt of chloroacetic acid to the reaction mixture and heat at reflux for 21 hours.[1]

  • Workup and Isolation: After cooling, acidify the reaction mixture with dilute HCl and extract with ethyl acetate. Dry the organic layer with magnesium sulfate and evaporate the solvent to yield 2-chloro-4-(methylsulfonyl)benzoic acid as a white solid.[1] The reported purity of the product from this method is approximately 87%, with a yield of around 85%.[1]

Step 2: Nucleophilic Aromatic Substitution with Piperazine

The introduction of the piperazine moiety is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing methylsulfonyl group activates the aromatic ring, facilitating the displacement of the chloro substituent by piperazine.

Experimental Protocol:

  • Reaction Setup: In a sealed reaction vessel, dissolve 1 equivalent of 2-chloro-4-(methylsulfonyl)benzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add 2 to 3 equivalents of piperazine and a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents). The excess piperazine can also act as the base.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80°C to 150°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Microwave irradiation can also be employed to accelerate the reaction.[2]

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., HCl) to a pH of approximately 6-7 to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Applications in Medicinal Chemistry: A Scaffold for Targeted Therapies

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold has been successfully employed in the design of inhibitors for a variety of important drug targets, most notably protein kinases.

Kinase Inhibitors

The dysregulation of protein kinase signaling is a hallmark of many diseases, particularly cancer. The 4-(methylsulfonyl)-2-piperazinobenzoic acid core provides an excellent starting point for the development of potent and selective kinase inhibitors.

  • EGFR, HER2, and VEGFR2 Inhibition: Derivatives of this scaffold have shown significant inhibitory activity against key receptor tyrosine kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, certain pyrazoline derivatives incorporating a 4-methylsulfonylphenyl moiety have demonstrated potent, sub-micromolar inhibition of these kinases.[3]

  • PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) signaling pathway is another critical target in oncology. The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold can be elaborated to generate potent PI3K inhibitors. For example, a derivative, 2-(4-(methylsulfonyl)piperazin-1-yl)-3-(4-methoxyphenylsulfonyl)quinoxaline, exhibited a nanomolar IC50 value of 24 nM against PI3Kα.

Structure-Activity Relationship (SAR) Insights:

The versatility of the scaffold allows for systematic exploration of SAR. Key modifications often involve:

  • Piperazine Substitution: The unsubstituted nitrogen of the piperazine ring is a common site for derivatization. Introducing various substituents can modulate potency, selectivity, and pharmacokinetic properties.

  • Amide Bond Formation: The carboxylic acid group can be readily converted to an amide, allowing for the introduction of diverse chemical functionalities that can interact with specific residues in the target's binding site.

Data Presentation: Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)Citation
Derivative 18hEGFR0.574Erlotinib0.105[3]
Derivative 18hHER20.253Erlotinib0.085[3]
Derivative 18hVEGFR20.135Sorafenib0.041[3]
Quinoxaline 41PI3Kα0.024--

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of compounds derived from the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold, a series of robust and reproducible biological assays are essential.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

Determining the direct inhibitory effect of a compound on its target kinase is crucial. This can be achieved through various in vitro kinase assay formats (e.g., radiometric, fluorescence-based, or luminescence-based).

General Protocol (Luminescence-based):

  • Reagent Preparation: Prepare assay buffer, recombinant kinase, substrate, and ATP solution.

  • Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, test compound, and substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that measures the amount of ATP remaining after the kinase reaction (luminescence is inversely proportional to kinase activity).

  • Data Analysis: Measure the luminescence signal and calculate the percentage of kinase inhibition. Determine the IC50 value.

Microsomal Stability Assay

Assessing the metabolic stability of a compound is a critical step in drug discovery to predict its in vivo half-life. Liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., human or rat), a buffer (e.g., phosphate buffer, pH 7.4), and a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Compound Addition: Add the test compound (at a final concentration of, for example, 1 µM) to the incubation mixture.

  • Reaction Initiation and Sampling: Initiate the reaction by adding the pre-warmed cofactor solution. Take aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).

Visualization of Key Concepts

Synthetic Workflow

Synthesis_Workflow A 2-Chloro-4-(chlorosulfonyl)benzoyl chloride B 2-Chloro-4-(methylsulfonyl)benzoic acid A->B  Na2SO3, NaHCO3,  ClCH2COONa, Reflux   C 4-(Methylsulfonyl)-2-piperazinobenzoic acid B->C  Piperazine, Base,  DMF, Heat  

Caption: Synthetic pathway to the core scaffold.

Drug Discovery and Development Cascade

Drug_Discovery_Cascade cluster_0 Discovery Phase cluster_1 Preclinical Development A Scaffold Synthesis B Library Synthesis & SAR Exploration A->B C In Vitro Screening (Kinase & Cell-based Assays) B->C D Lead Identification C->D E Lead Optimization D->E F ADME/Tox Profiling (e.g., Microsomal Stability) E->F G In Vivo Efficacy Studies F->G H Candidate Selection G->H

Caption: Integrated drug discovery workflow.

Conclusion and Future Perspectives

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a powerful and versatile tool in the medicinal chemist's arsenal. Its favorable physicochemical properties and synthetic tractability have enabled the development of potent inhibitors against a range of clinically relevant targets. This guide has provided a comprehensive overview of its synthesis, applications, and biological evaluation, complete with detailed experimental protocols to facilitate its use in drug discovery programs.

The future of this scaffold likely lies in its application to an even broader array of biological targets. Its inherent flexibility and the ease with which its constituent parts can be modified make it an ideal candidate for fragment-based drug design and diversity-oriented synthesis approaches. As our understanding of disease biology continues to evolve, the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold is poised to play an increasingly important role in the development of the next generation of targeted therapeutics.

References

  • Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. PrepChem.com. [Link]

  • Nucleophilic Aromatic Substitution: Using microwave chemistry. Morressier. [Link]

  • Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. National Institutes of Health. [Link]

  • Identification of Novel Piperazinylquinoxaline Derivatives as Potent Phosphoinositide 3-Kinase (PI3K) Inhibitors. National Institutes of Health. [Link]

Sources

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperazinobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged scaffolds." The piperazine ring is a quintessential example of such a scaffold. Its unique properties—a six-membered ring with two opposing nitrogen atoms—confer a combination of structural rigidity, a large polar surface area, and the capacity to act as both hydrogen bond donors and acceptors.[1] These characteristics often translate to favorable pharmacokinetic profiles, including enhanced water solubility and oral bioavailability, as well as improved affinity and specificity for biological targets.[1]

When conjugated with a benzoic acid moiety, the resulting piperazinobenzoic acid core becomes a versatile platform for developing a wide range of therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these derivatives, delving into how specific structural modifications influence their biological activity. We will examine key biological targets, provide validated experimental protocols for SAR determination, and discuss the computational strategies that accelerate the design of novel, potent, and selective drug candidates.

G cluster_scaffold Core Piperazinobenzoic Acid Scaffold cluster_properties Key Properties A Benzoic Acid Ring (Modification Site A) C Linker (e.g., Amide) A->C Carboxylic Acid P1 Target Affinity & Specificity A->P1 B Piperazine Ring (Modification Site B) B->P1 P2 Solubility & Bioavailability B->P2 C->B Amine P3 Pharmacokinetics (ADME)

Caption: General structure of a piperazinobenzoic acid derivative.

Decoding the Core Architecture: Key Pharmacophoric Features

The therapeutic potential of piperazinobenzoic acid derivatives is rooted in the distinct roles of its two primary components.

  • The Piperazine Moiety: As a privileged scaffold, the piperazine ring is more than a simple linker. Its two nitrogen atoms (N1 and N4) are key points for chemical diversification. Substitutions at these positions can dramatically alter a compound's interaction with biological targets, steering its activity towards specific receptors or enzymes.[2][3] The basicity of these nitrogens also allows for salt formation, which is a common strategy for improving the aqueous solubility and stability of drug candidates.

  • The Benzoic Acid Moiety: The benzoic acid portion of the scaffold is a critical pharmacophore for interacting with target proteins. The carboxylic acid group can act as a potent hydrogen bond donor and acceptor, or it can be deprotonated at physiological pH to form a carboxylate anion. This anion can engage in strong ionic interactions (salt bridges) with positively charged amino acid residues, such as arginine or lysine, anchoring the ligand within the binding pocket.[4][5] Furthermore, the aromatic ring itself provides a surface for van der Waals and π-π stacking interactions, while also serving as a scaffold for substitutions that can fine-tune potency and selectivity.[4]

Structure-Activity Relationship (SAR) Analysis: A Tale of Three Modifications

The biological activity of these derivatives is exquisitely sensitive to substitutions at three key locations: the benzoic acid ring, the distal nitrogen of the piperazine ring, and the nature of the linker connecting them.

Modifications on the Benzoic Acid Ring

Substituents on the benzoic acid ring directly influence how the molecule presents its key interacting groups to the target protein. The position (ortho-, meta-, para-) and electronic nature (electron-donating or electron-withdrawing) of these substituents are paramount.

  • Positional Isomerism: The location of a substituent can alter the orientation of the carboxylic acid group and influence its pKa, thereby affecting its ability to form critical hydrogen bonds or salt bridges. For instance, in studies of benzoic acid derivatives as anti-sickling agents, the relative positions of hydroxyl and other groups were found to be crucial for activity.[4]

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl, -F) can increase the acidity of the carboxylic proton, potentially strengthening hydrogen bonds. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can modulate the electron density of the aromatic ring, affecting π-stacking interactions. Quantitative structure-activity relationship (QSAR) studies on benzoylaminobenzoic acid derivatives have shown that hydrophobicity, aromaticity, and the presence of specific groups like hydroxyls are key determinants of inhibitory activity against bacterial enzymes.[6]

Compound ID Benzoic Acid Substitution Target Activity (IC50) Reference
Compound 3p 4,6-dimethoxypyrimidineEGFRNanomolar range[7]
Compound 3 1,3-benzodioxoleMDA-MB-231 cells11.3 µM[8]
Generic p-halogens (F, Cl, Br, I)Anti-sicklingActive[4]
Generic p-nitroAnti-sicklingActive[4]
Modifications on the Piperazine Ring (N4 Position)

The N4 nitrogen of the piperazine ring is typically the site for introducing larger, often lipophilic, substituents designed to interact with deeper, more variable regions of the target's binding pocket. This is a primary strategy for achieving target selectivity.

  • Aryl and Heteroaryl Groups: Attaching various aromatic or heteroaromatic rings at this position has been a successful strategy for developing potent ligands for G protein-coupled receptors (GPCRs) and kinase inhibitors.[2][3] For example, arylpiperazines are well-established as ligands for aminergic GPCRs, where the aryl group engages in π–π stacking interactions with aromatic amino acids like phenylalanine and tryptophan in the receptor binding site.[3]

  • Alkyl and Cycloalkyl Groups: The size and lipophilicity of substituents at N4 can be tuned to optimize binding. In the development of histamine H1-receptor antagonists, derivatives with a terminal cycloalkyl group often exhibited enhanced affinity.[9]

G cluster_sar General SAR Trends cluster_benzo Benzoic Acid Ring cluster_piper Piperazine N4-Substituent cluster_activity Biological Activity B1 Electron-Withdrawing Groups (e.g., -Cl, -F, -NO2) Often increase potency Act Increased Potency & Selectivity B1->Act B2 Positional Isomers (ortho, meta, para) Crucial for orientation B2->Act P1 Large Lipophilic Groups (e.g., Aryl, Benzyl) Enhance affinity & selectivity P1->Act P2 Heterocycles Target specific subpockets P2->Act G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR P_EGFR Dimerization & Autophosphorylation EGFR->P_EGFR Downstream Downstream Signaling (e.g., RAS-MAPK) P_EGFR->Downstream Inhibitor Piperazinobenzoic Acid Derivative Inhibitor->P_EGFR Inhibits ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR pathway by a kinase inhibitor.

  • GPCR Ligands: Arylpiperazines are particularly prominent as ligands for aminergic GPCRs, such as serotonin (5-HT) and dopamine receptors. [2][3]Their modular structure allows them to act as bitopic ligands, interacting with both the primary (orthosteric) binding pocket and a secondary (allosteric) pocket, which can lead to high affinity and selectivity. [3]This has made them attractive scaffolds for developing drugs for central nervous system (CNS) disorders. [2]

  • Antimicrobial and Antifungal Agents: The scaffold has also been successfully employed to develop agents against microbial pathogens. [10][11]Various derivatives have demonstrated significant activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans. [12][13][14]The mechanism can involve the inhibition of essential microbial enzymes. For example, some benzoic acid derivatives have been investigated as inhibitors of the fungal-specific enzyme CYP53. [15]

Validated Experimental Protocols for SAR Determination

A robust SAR study relies on reproducible and logically sound experimental protocols. The following sections detail validated, step-by-step methodologies for the synthesis and biological evaluation of piperazinobenzoic acid derivatives.

Experimental Protocol 1: Synthesis via Amide Coupling

This protocol describes a standard and reliable method for synthesizing piperazinobenzoic acid derivatives through the coupling of a substituted benzoic acid with a substituted piperazine.

Causality: The choice of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole) is critical. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, ensuring a cleaner and more efficient reaction with the piperazine amine to form the desired amide bond. A tertiary amine base like DIPEA (N,N-Diisopropylethylamine) is used to neutralize the HCl salt of EDC and any acid formed during the reaction without interfering with the coupling process.

Step-by-Step Methodology:

  • Acid Activation: Dissolve the substituted benzoic acid (1.0 eq) and HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N2 or Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC-HCl (1.2 eq) portion-wise to the solution and stir for 30 minutes at 0 °C to allow for the formation of the active ester.

  • Amine Addition: In a separate flask, dissolve the N-substituted piperazine (1.1 eq) and DIPEA (2.5 eq) in the same solvent.

  • Add the piperazine solution dropwise to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final piperazinobenzoic acid derivative.

  • Characterization: Confirm the structure and purity of the final compound using IR, NMR (¹H and ¹³C), and mass spectrometry. [8]

Experimental Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This assay is a cornerstone for initial screening to determine the effect of synthesized compounds on the viability of cancer cell lines.

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of the yellow MTT reagent, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This provides a reliable, quantifiable measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. [8]2. Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G cluster_workflow SAR Determination Workflow start Design & Synthesize Derivative Library assay In Vitro Screening (e.g., MTT, Kinase Assay) start->assay data Generate IC50 Data assay->data sar Analyze SAR Identify Key Features data->sar optimize Rational Design of New Derivatives sar->optimize computational Computational Modeling (Docking, QSAR) sar->computational optimize->start Iterative Cycle computational->optimize

Caption: Iterative workflow for SAR studies.

Conclusion and Future Perspectives

The piperazinobenzoic acid scaffold represents a highly fruitful platform in medicinal chemistry, demonstrating broad applicability across diverse therapeutic areas including oncology, infectious diseases, and neurology. The structure-activity relationships discussed herein highlight a clear rationale for targeted modifications: the benzoic acid moiety serves as an anchor, while substitutions on the distal piperazine nitrogen are key to achieving potency and selectivity.

Future research will likely focus on several key areas:

  • Multi-Target Ligands: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like cancer.

  • Covalent Inhibitors: Designing derivatives that can form irreversible covalent bonds with their targets, potentially leading to prolonged duration of action and increased efficacy.

  • Optimization of ADMET Properties: Integrating early-stage screening for absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to improve the clinical translatability of potent lead compounds.

By combining rational design, guided by the SAR principles outlined in this guide, with robust synthetic protocols and validated biological assays, researchers can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid. (n.d.).
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (n.d.). Semantic Scholar.
  • Synthesis, characterization, and biological activity of novel azole piperazine congeners. (2023). Future Journal of Pharmaceutical Sciences.
  • Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.).
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2017).
  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. (n.d.). PMC.
  • Synthesis and biological activity of piperazine deriv
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. (2015). Molecules.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (2024). PubMed Central.
  • QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. (n.d.). PubMed.
  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI.
  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. (n.d.). PubMed.
  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
  • Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. (2015). PubMed.
  • Structure-Guided Discovery of Benzoic-Acid-Based TRPC6 Ligands: An Integrated Docking, MD, and MM-GBSA SAR Study: Potential Therapeutic Molecules for Autism Spectrum Disorder. (2025). PubMed Central.

Sources

Methodological & Application

Application Notes and Protocols: Leveraging 4-(Methylsulfonyl)-2-piperazinobenzoic Acid in Advanced Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) remains a cornerstone of modern drug discovery and peptide science, enabling the rapid assembly of complex molecules.[1][2][3] The selection of appropriate building blocks and linker systems is paramount to the success of any solid-phase campaign. This document provides detailed application notes and protocols for the strategic use of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, a versatile building block with significant potential for creating diverse molecular libraries. We will explore its application as a novel, cleavable linker system and as a scaffold for combinatorial chemistry, with a focus on the underlying chemical principles and practical execution.

Introduction: The Strategic Advantage of Functionalized Benzoic Acids in SPS

Functionalized benzoic acids are valuable components in solid-phase synthesis, often serving as stable scaffolds for the elaboration of small molecule libraries or as precursors to advanced linker systems.[4] The molecule 4-(Methylsulfonyl)-2-piperazinobenzoic acid presents a unique combination of three key functional domains, each contributing to its versatility:

  • A Carboxylic Acid: This provides the primary attachment point to a variety of amine-functionalized solid supports.

  • A Piperazine Moiety: A common motif in medicinal chemistry, the secondary amine of the piperazine ring offers a vector for diversification, allowing for the introduction of a wide range of substituents.[5]

  • A Methylsulfonyl Group: This electron-withdrawing group modulates the reactivity of the aromatic ring and can be leveraged for novel cleavage strategies, drawing parallels to "safety-catch" linkers where a change in oxidation state can trigger lability.[6][7][8]

This combination of features allows 4-(Methylsulfonyl)-2-piperazinobenzoic acid to be employed in sophisticated synthesis designs, including traceless linker strategies and the generation of libraries with high pharmacophoric relevance.

Proposed Application as a "Safety-Catch" Type Linker

The presence of the methylsulfonyl group suggests the potential for a safety-catch linker strategy. In this approach, the linker is stable to the standard conditions of peptide synthesis (e.g., Fmoc deprotection with piperidine and acid-labile side-chain cleavage), but can be activated for cleavage under specific conditions.[7][8] While traditional safety-catch linkers often involve the oxidation of a thioether to a sulfone, here we propose a reductive cleavage strategy targeting the sulfonyl group.

Mechanistic Rationale

The electron-withdrawing nature of the methylsulfonyl group enhances the stability of an ester or amide bond formed between the benzoic acid and the solid support. We propose that a selective reduction of the sulfonyl group to a sulfinyl or thioether would render the linker more susceptible to cleavage, for example, via an intramolecular cyclization of the piperazine nitrogen onto the carbonyl of the benzoic acid, releasing the synthesized molecule.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary based on the specific resin, substrates, and available equipment.

Protocol 1: Immobilization of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid onto an Amine-Functionalized Resin

This protocol describes the loading of the building block onto a standard amine-functionalized resin such as Rink Amide resin.

Materials:

  • Rink Amide Resin (or similar amine-functionalized support)

  • 4-(Methylsulfonyl)-2-piperazinobenzoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a suitable reaction vessel.[9]

  • Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Activation of Carboxylic Acid: In a separate vial, dissolve 3 equivalents of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, 3 equivalents of HOBt, and 3 equivalents of DIC in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling to Resin: Add the activated carboxylic acid solution to the swollen, deprotected resin. Agitate the mixture for 4-6 hours at room temperature.

  • Washing: Wash the resin sequentially with DMF (5x), DCM (5x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Confirmation of Loading: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free amines, indicating successful coupling.[10]

Protocol 2: Elaboration of a Small Molecule Library on the Solid Support

This protocol outlines a general procedure for diversifying the piperazine moiety.

Materials:

  • Resin-bound 4-(Methylsulfonyl)-2-piperazinobenzoic acid (from Protocol 3.1)

  • A library of carboxylic acids (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Resin Swelling: Swell the resin from Protocol 3.1 in DMF for 1 hour.

  • Coupling of Diverse Moieties: In separate reaction vessels for each library member, add the swollen resin. To each vessel, add a solution of 3 equivalents of the desired carboxylic acid (R-COOH), 2.9 equivalents of HATU, and 6 equivalents of DIPEA in DMF.

  • Reaction: Agitate the reaction mixtures overnight at room temperature.

  • Washing: Wash the resin in each vessel thoroughly with DMF (5x), DCM (5x), and methanol (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Proposed Reductive Cleavage from the Solid Support

This protocol is a proposed method and may require significant optimization. It is based on the principle of activating the linker for cleavage via reduction of the sulfonyl group.

Materials:

  • Resin-bound library from Protocol 3.2

  • Titanium(III) chloride solution

  • Ammonium acetate buffer

  • DCM/Methanol solvent mixture

Procedure:

  • Resin Swelling: Swell the resin in a DCM/Methanol (1:1) mixture.

  • Reductive Cleavage Cocktail: Prepare a solution of Titanium(III) chloride in an ammonium acetate buffer (pH 4-5). Caution: Handle TiCl3 under an inert atmosphere.

  • Cleavage Reaction: Add the reductive cleavage cocktail to the swollen resin and agitate at room temperature. Monitor the reaction progress by taking small aliquots of the supernatant and analyzing by LC-MS.

  • Product Isolation: Once the cleavage is complete, filter the resin and collect the filtrate.

  • Work-up: Neutralize the filtrate and extract the product with a suitable organic solvent.

  • Purification: Purify the cleaved product by reverse-phase HPLC.

Reaction Monitoring and Quality Control

Effective monitoring of solid-phase synthesis is crucial for troubleshooting and ensuring high-quality products.[1][11]

Technique Application Notes
Kaiser Test Detection of primary aminesA positive test (blue color) indicates incomplete coupling or successful deprotection.[10]
Chloranil Test Detection of secondary aminesUseful for monitoring reactions involving the piperazine nitrogen.
LC-MS Analysis of Cleaved Products Purity and identity confirmationA small amount of resin can be cleaved to analyze the product at intermediate steps.
FT-IR Spectroscopy On-bead analysisCan be used to monitor the appearance and disappearance of key functional groups.[12]

Troubleshooting Common Issues in Solid-Phase Synthesis

Problem Potential Cause Suggested Solution
Incomplete Coupling Steric hindrance, secondary structure formation, poor resin swellingDouble couple the problematic residue, use a stronger coupling reagent (e.g., HATU), or switch to a more suitable solvent system.[13][14][15]
Low Cleavage Yield Inefficient cleavage conditions, product instabilityOptimize cleavage cocktail composition, temperature, and reaction time. Ensure appropriate scavengers are used if necessary.
Side Product Formation Incomplete deprotection, side reactions with protecting groupsEnsure complete deprotection before coupling. Review the compatibility of protecting groups with all reaction conditions.

Visualizing the Workflow

Workflow for Library Synthesis

G cluster_0 Preparation cluster_1 Synthesis on Solid Support cluster_2 Cleavage and Purification Resin Amine-Functionalized Resin Immobilization Immobilization (Protocol 3.1) Resin->Immobilization BuildingBlock 4-(Methylsulfonyl)-2- piperazinobenzoic acid BuildingBlock->Immobilization Diversification Library Elaboration (Protocol 3.2) Immobilization->Diversification Addition of R-COOH Cleavage Reductive Cleavage (Protocol 3.3) Diversification->Cleavage Purification HPLC Purification Cleavage->Purification FinalProduct Purified Library Members Purification->FinalProduct

Caption: Workflow for library synthesis.

Proposed Cleavage Mechanism

Sources

The Strategic Application of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid in the Synthesis of Targeted Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Significance in Kinase Inhibitor Design

In the landscape of modern oncology and drug discovery, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Protein kinases, as crucial regulators of cellular signaling pathways, are frequently dysregulated in various diseases, most notably cancer. The rational design of inhibitors that can selectively target the ATP-binding site of specific kinases is a highly pursued strategy. Within this context, the heterocyclic compound 4-(Methylsulfonyl)-2-piperazinobenzoic acid has emerged as a valuable scaffold. Its unique structural and electronic properties, combining a benzoic acid for amide coupling, a piperazine ring for solubility and vector projection, and a methylsulfonyl group for potent hydrogen bonding, make it an attractive starting point for the synthesis of a new generation of kinase inhibitors.

This comprehensive guide provides an in-depth exploration of the application of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in the synthesis of kinase inhibitors. We will delve into the chemical rationale behind its use, provide detailed synthetic protocols, discuss structure-activity relationships, and explore the targeted signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their research endeavors.

Physicochemical Properties and Rationale for Use

The utility of 4-(Methylsulfonyl)-2-piperazinobenzoic acid as a scaffold in kinase inhibitor synthesis is rooted in the distinct contributions of its three key functional groups.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄S
Molecular Weight 284.33 g/mol
Predicted pKa 3.13 ± 0.36
Predicted Boiling Point 561.6 ± 50.0 °C
Predicted Density 1.340 ± 0.06 g/cm³

The Methylsulfonyl Group: The sulfonyl group is a powerful hydrogen bond acceptor and can also participate in dipole-dipole interactions.[1][2] In the context of a kinase inhibitor, this group can form crucial interactions with the hinge region of the kinase's ATP-binding pocket, a key determinant of binding affinity and selectivity.[3] The presence of the methylsulfonyl group can significantly enhance the potency of the inhibitor.

The Piperazine Ring: The piperazine moiety is a common feature in many approved kinase inhibitors.[4][5] It serves multiple purposes:

  • Solubility: The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, enhancing the aqueous solubility of the drug candidate, a critical factor for oral bioavailability.[6]

  • Vectorial Orientation: The piperazine ring acts as a non-planar linker, allowing for the precise positioning of other pharmacophoric groups to interact with specific pockets within the kinase domain.

  • Modulation of Physicochemical Properties: The piperazine ring can be further substituted to fine-tune the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]

The Benzoic Acid Moiety: The carboxylic acid function of the benzoic acid ring provides a convenient handle for synthetic elaboration, primarily through amide bond formation. This allows for the coupling of the 4-(Methylsulfonyl)-2-piperazinobenzoic acid scaffold to a variety of amine-containing fragments, enabling the exploration of a wide chemical space to optimize kinase inhibitory activity and selectivity.

Application in the Synthesis of a PI3Kα Inhibitor: A Case Study of CYH33

A notable example of the application of a closely related scaffold is in the synthesis of CYH33, a potent and selective inhibitor of PI3Kα (Phosphoinositide 3-kinase alpha).[9] While the exact 2-piperazinobenzoic acid was not used, a key intermediate contains the critical 4-(methylsulfonyl)piperazin-1-yl)methyl moiety, highlighting the importance of this pharmacophore. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a generalized synthetic workflow for the preparation of a kinase inhibitor incorporating the 4-(methylsulfonyl)piperazine moiety, inspired by the synthesis of compounds like CYH33.

Caption: Generalized synthetic workflow for kinase inhibitor synthesis.

Experimental Protocol: Amide Coupling of 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid with an Amine-Containing Pharmacophore

This protocol describes a general procedure for the crucial amide bond formation step, which is central to the synthesis of a library of potential kinase inhibitors based on the 4-(Methylsulfonyl)-2-piperazinobenzoic acid scaffold.

Materials:

  • 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid

  • Amine-containing pharmacophore (e.g., a substituted aniline or heterocyclic amine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-(Methylsulfonyl)-2-(piperazin-1-yl)benzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Amine and Base: Add the amine-containing pharmacophore (1.1 equivalents) to the solution, followed by the addition of DIPEA (2.5 equivalents). Stir the mixture for 5-10 minutes at room temperature.

  • Activation and Coupling: In a separate flask, dissolve HATU (1.2 equivalents) or EDCI (1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired N-aryl-4-(methylsulfonyl)-2-(piperazin-1-yl)benzamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from interfering with the coupling reagents, which are often sensitive to hydrolysis.

  • Anhydrous Solvents: Essential for the same reason as maintaining an inert atmosphere.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate or hydrochloride salts formed during the reaction and to deprotonate the amine, facilitating its nucleophilic attack.

  • HATU/EDCI: These are common and effective peptide coupling reagents that activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HATU is often preferred for its efficiency and lower rates of racemization in chiral substrates.

  • Aqueous Work-up: The washing steps with NaHCO₃ and brine are crucial for removing unreacted starting materials, coupling byproducts (such as HOBt and isourea byproducts from EDCI), and the base.

Structure-Activity Relationship (SAR) Insights

The 4-(Methylsulfonyl)-2-piperazinobenzoic acid scaffold provides multiple points for modification to explore the structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points for SAR studies.

  • R1 (Amide Substituent): This is the most common point of diversification. The nature of the aryl or heteroaryl group attached via the amide bond is critical for determining the kinase selectivity and overall potency of the inhibitor. Modifications here are designed to interact with specific residues in the ATP-binding site, often in the hydrophobic regions.

  • R2 (Piperazine Substituent): While the parent scaffold has an unsubstituted piperazine, alkylation or arylation of the distal nitrogen can significantly impact the molecule's properties. For example, adding a methyl group can alter basicity and lipophilicity, which in turn affects solubility, cell permeability, and metabolic stability.

  • R3 (Sulfonyl Substituent): While the methylsulfonyl group is a potent hydrogen bond acceptor, modifications to the alkyl group (e.g., ethyl, cyclopropyl) can be explored to fine-tune interactions with the hinge region and optimize physicochemical properties.

Targeted Signaling Pathway: The PI3K/AKT/mTOR Cascade

As exemplified by the PI3Kα inhibitor CYH33, compounds derived from scaffolds containing the 4-(methylsulfonyl)piperazine moiety can effectively target key nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Inhibitor (e.g., CYH33) Inhibitor->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

In this pathway, growth factors bind to receptor tyrosine kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to recruit and activate AKT. Activated AKT then phosphorylates a range of downstream targets, including mTORC1, leading to increased cell growth and proliferation. Inhibitors like CYH33 block the activity of PI3K, thereby preventing the downstream signaling cascade and inhibiting cancer cell growth.

Conclusion and Future Perspectives

4-(Methylsulfonyl)-2-piperazinobenzoic acid represents a strategically designed and highly versatile scaffold for the synthesis of novel kinase inhibitors. The convergence of a potent hydrogen-bonding group, a solubilizing and vectorially important piperazine ring, and a synthetically tractable benzoic acid moiety provides a robust platform for medicinal chemists. The successful development of potent and selective kinase inhibitors, such as those targeting the PI3K pathway, underscores the potential of this and closely related scaffolds.

Future research in this area will likely focus on the synthesis of diverse libraries of compounds based on this core structure to explore a wider range of the kinome. Further optimization of the pharmacokinetic properties of these inhibitors will be crucial for their translation into clinically effective therapeutics. The continued application of rational drug design principles, guided by structural biology and computational modeling, will undoubtedly unlock the full potential of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in the ongoing quest for more effective and targeted cancer therapies.

References

  • Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][3][4][9]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. [Link]

  • Kamal, A., et al. (2015). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. ResearchGate. [Link]

  • Cioffi, C. L., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(17), 8091-8113. [Link]

  • Himmelbauer, H., et al. (2025). Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

  • Mishra, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 123. [Link]

  • Gao, C., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(17), 2734-2759. [Link]

  • van der Walt, N., & van der Merwe, M. (2023). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry, 51(15), 4632-4640. [Link]

  • Di Pietro, O., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1121-1129. [Link]

  • Gao, C., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7175. [Link]

  • VIVO. (n.d.). Journal of enzyme inhibition and medicinal chemistry. VIVO. [Link]

  • Hu, Y., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4758-4761. [Link]

  • Ohta, K., et al. (2016). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. ResearchGate. [Link]

  • Norman, M. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8772-8794. [Link]

  • Barlaam, B., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. [Link]

  • Lankau, H. J., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Expert Opinion on Drug Metabolism & Toxicology, 5(9), 1059-1075. [Link]

  • Scheffler, M., et al. (2011). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Clinical Pharmacokinetics, 50(6), 371-403. [Link]

  • Welch, J. T., et al. (2016). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 14(39), 9322-9329. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

  • Lankau, H. J., et al. (2011). Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics, 50(1), 1-19. [Link]

  • Patel, K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Chemical & Pharmaceutical Sciences, 13(3), 133-140. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(12), 5735-5748. [Link]

  • Ohno, H., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. [Link]

  • Al-Warhi, T., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 28(21), 7384. [Link]

  • Ciardiello, F., & Tortora, G. (2008). Targeted Inhibition of Kinases in Cancer Therapy. The Mount Sinai Journal of Medicine, New York, 75(3), 233-247. [Link]

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]

  • Van der Mieren, G., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(19), 6667. [Link]

  • El-Gamal, M. I., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(1), 227. [Link]

  • Norman, M. H., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8772-8794. [Link]

  • Al-Ostoot, F. H., et al. (2024). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Advances, 14(10), 6965-7002. [Link]

  • Wagner, J., et al. (2009). Discovery of 3-(1H-indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione (AEB071), a potent and selective inhibitor of protein kinase C isotypes. Journal of Medicinal Chemistry, 52(20), 6193-6196. [Link]

Sources

Application Notes & Protocols: A Guide to Assessing the Biological Activity of Piperazinobenzoic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Piperazinobenzoic Acid Scaffold

The piperazinobenzoic acid moiety is a privileged scaffold in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its structure, featuring a piperazine ring linked to a benzoic acid group, offers a unique combination of properties. The dual nitrogen atoms of the piperazine ring provide structural rigidity and act as hydrogen bond donors and acceptors, which can enhance aqueous solubility and improve oral bioavailability.[1] This versatility has enabled the development of drugs across diverse therapeutic areas, from antipsychotics to anticancer agents.[3][4]

A prime example of a drug built upon this scaffold is aripiprazole, an atypical antipsychotic.[5][6] Aripiprazole's unique pharmacological profile as a dopamine D2 receptor partial agonist and serotonin 5-HT1A/2A receptor modulator stems directly from its chemical structure, highlighting the scaffold's potential for fine-tuning receptor interactions.[5][6][7][8] Beyond central nervous system disorders, derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.[4][9][10][11][12]

Given the broad therapeutic landscape, a robust and systematic approach to characterizing the biological activity of novel piperazinobenzoic acid compounds is essential. This guide provides a detailed framework of assays and protocols, designed to take a researcher from initial target engagement to cellular functional response and general cytotoxicity assessment. The protocols described herein are foundational and should be adapted to the specific hypothesis and target of interest.

Integrated Assay Workflow

A logical progression of experiments is crucial for efficiently characterizing a novel compound. The workflow should begin with direct assessment of target binding, followed by functional assays to determine the nature of the interaction (e.g., agonist, antagonist), and finally, evaluation of general effects on cell health to identify potential off-target cytotoxicity.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Functional Activity cluster_2 Phase 3: Safety & Specificity cluster_3 Phase 4: Data Analysis & Next Steps cpd Compound Synthesis & Purification bind Assay 1: Receptor Binding (e.g., Competitive Binding Assay) cpd->bind Test Compound func Assay 2: Functional Cellular Assay (e.g., cAMP Accumulation) bind->func Confirmed Binder cyto Assay 3: Cytotoxicity (e.g., MTS Assay) func->cyto Functionally Active Compound analysis Data Integration & Analysis (Determine Potency, Efficacy, Selectivity) cyto->analysis

Caption: General experimental workflow for characterizing piperazinobenzoic acid compounds.

Section 1: Primary Target Engagement Assays

The first step in characterizing a new compound is to confirm that it physically interacts with its intended molecular target. G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, are common targets for this class of compounds.[13][14] Competitive binding assays are the gold standard for quantifying a compound's affinity for a receptor.[14]

Principle of Competitive Binding Assays

These assays measure the ability of an unlabeled test compound to displace a labeled ligand (often radioactive or fluorescent) from a receptor. The concentration of the test compound that displaces 50% of the labeled ligand is known as the IC50 (inhibitory concentration 50%). This value can be used to calculate the binding affinity (Ki) of the test compound.[15][16]

Protocol 1: Dopamine D2 Receptor Competitive Binding Assay (HTRF)

This protocol describes a non-radioactive, high-throughput method using Homogeneous Time-Resolved Fluorescence (HTRF) to measure binding to the human Dopamine D2 receptor (D2R).

Expertise & Causality: HTRF is chosen for its "mix-and-read" format, which eliminates wash steps required in traditional radioligand assays, increasing throughput and reducing variability.[14][15] The assay relies on the energy transfer between a donor fluorophore (terbium cryptate on the receptor) and an acceptor fluorophore (on the labeled ligand).[17] When the labeled ligand is bound, energy transfer occurs; when displaced by the test compound, the signal decreases.[17]

Materials & Reagents:

  • Tag-lite® Dopamine D2 labeled cells (e.g., from Revvity, Cisbio)[15][17]

  • Labeled Ligand: Spiperone-d2 (red fluorescent acceptor)[17]

  • Reference Compound: Unlabeled Spiperone or Haloperidol

  • Test Compounds (Piperazinobenzoic acid derivatives)

  • Assay Buffer/Medium (as recommended by the cell supplier)

  • White, low-volume 384-well plates

  • HTRF-compatible microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds and reference compound in the assay buffer. A typical starting concentration is 10 mM, diluted down to the pM range.

  • Cell Preparation: Thaw and resuspend the D2R-labeled cells in the assay medium to the concentration recommended by the manufacturer.

  • Assay Plate Setup:

    • Add 5 µL of assay buffer to all wells.

    • Add 5 µL of the serially diluted test compounds or reference compound to the appropriate wells. For "Total Binding" wells, add 5 µL of buffer. For "Non-specific Binding" wells, add a high concentration of unlabeled reference compound.

    • Add 5 µL of the labeled ligand (Spiperone-d2) at a fixed concentration (typically at its Kd value) to all wells.

    • Add 10 µL of the cell suspension to all wells. The final volume should be 25 µL.[18]

  • Incubation: Incubate the plate at room temperature for the time specified by the manufacturer (e.g., 1-2 hours), protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm for the donor, 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

    • Normalize the data: % Inhibition = 100 * (1 - [(Sample Ratio - NSB Ratio) / (Total Binding Ratio - NSB Ratio)]).

    • Plot the % Inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.

Controls for a Self-Validating System:

  • Positive Control: A known D2R antagonist (e.g., unlabeled Spiperone, Haloperidol) to confirm the assay can detect inhibition.

  • Negative Control (Vehicle): Typically DMSO, to ensure the solvent does not interfere with the assay.

  • Total Binding: Wells with cells and labeled ligand only, representing 0% inhibition.

  • Non-specific Binding (NSB): Wells with cells, labeled ligand, and a saturating concentration of an unlabeled ligand to define 100% inhibition.

ParameterRecommended ValueRationale
Labeled Ligand Conc. Equal to its KdMaximizes the specific binding window and sensitivity.
Cell Number/Well Manufacturer's Spec.Ensures a sufficient and consistent receptor concentration.
Incubation Time 1-4 hoursAllows the binding reaction to reach equilibrium.[17]
Final DMSO Conc. < 0.5%High concentrations of DMSO can disrupt cell membranes.

Section 2: Cell-Based Functional Assays

After confirming target engagement, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block the action of the native ligand (antagonist), or partially activate it (partial agonist)?[19] For many GPCRs, including the D2 receptor, this can be determined by measuring changes in the intracellular second messenger, cyclic AMP (cAMP).[20][21]

Signaling Pathway: D2 Receptor and cAMP Modulation

The Dopamine D2 receptor is canonically coupled to the Gi/o family of G-proteins.[22] When an agonist binds to the D2R, the Gi protein is activated, which in turn inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cAMP.[20][21][23] Therefore, a D2R agonist will cause cAMP levels to drop, while an antagonist will block an agonist from causing this drop.

G cluster_0 Cell Membrane cluster_1 Intracellular D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA & Downstream Effects cAMP->PKA Activation Agonist Agonist (e.g., Dopamine, Test Compound) Agonist->D2R

Caption: D2R-mediated inhibition of cAMP production.

Protocol 2: cAMP Accumulation Assay (Luminescence-Based)

This protocol uses a competitive immunoassay with a bioluminescent readout to quantify changes in intracellular cAMP.

Expertise & Causality: Luminescence-based assays like Promega's cAMP-Glo™ are chosen for their high sensitivity, broad dynamic range, and resistance to compound interference compared to fluorescence methods.[21] The assay measures cAMP produced by cells; to study Gi-coupled receptors, cells are first stimulated with an agent like forskolin to raise basal cAMP levels. The ability of a D2R agonist to then reduce this stimulated cAMP level is measured.[20]

Materials & Reagents:

  • CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • cAMP-Glo™ Assay Kit (Promega) or similar (e.g., AlphaScreen from PerkinElmer, HTRF from Cisbio)[18][20][24]

  • Forskolin

  • Reference Agonist (e.g., Dopamine, Quinpirole)

  • Reference Antagonist (e.g., Haloperidol)

  • Test Compounds

  • White, opaque 384-well plates

  • Luminometer

Step-by-Step Methodology:

Part A: Agonist Mode

  • Cell Plating: Seed D2R-expressing cells into 384-well plates at an optimized density and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and the reference agonist. Add them to the cells.

  • Stimulation: Add forskolin to all wells (except negative controls) at a concentration that gives a submaximal response (e.g., EC50-EC80). This raises the basal cAMP level, creating a window to observe inhibition.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Lysis & Detection: Add the cAMP-Glo™ Lysis Buffer, followed by the Kinase Glo® Reagent as per the manufacturer's protocol. This lyses the cells and begins the enzymatic reaction that generates light in inverse proportion to the amount of cAMP present.

  • Data Acquisition: After a 20-minute incubation, measure luminescence.

  • Data Analysis: A lower luminescence signal corresponds to a higher cAMP level. Plot the signal against the log concentration of the compound. For agonists, the signal will increase as cAMP is inhibited. Calculate EC50 values.

Part B: Antagonist Mode

  • Cell Plating: As above.

  • Antagonist Addition: Add serial dilutions of the test compounds or reference antagonist and incubate for 15-30 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., Dopamine at its EC80 concentration) to all wells.

  • Stimulation & Detection: Proceed as in steps 3-6 of the Agonist Mode protocol.

  • Data Analysis: An effective antagonist will reverse the effect of the reference agonist, leading to a decrease in the luminescence signal. Plot the signal against the log concentration of the antagonist to determine its IC50.

Controls for a Self-Validating System:

  • Basal Control: Cells with no treatment (measures baseline cAMP).

  • Forskolin Control: Cells treated only with forskolin (measures stimulated cAMP, 0% inhibition).

  • Positive Agonist Control: A known D2R agonist (e.g., Quinpirole) to confirm Gi-mediated inhibition of cAMP.

  • Positive Antagonist Control: A known D2R antagonist (e.g., Haloperidol) to confirm the assay can detect reversal of agonist activity.

Section 3: Secondary Assays - Assessing Cell Viability

A critical control in any cell-based assay is to ensure that the observed effects are not simply due to the compound killing the cells. A potent compound in a functional assay might be a false positive if it is merely cytotoxic at the same concentration. Therefore, a general cell viability assay should be run in parallel with functional screens.

Protocol 3: MTS Cell Viability Assay

Expertise & Causality: The MTS assay is a colorimetric method that measures the metabolic activity of viable cells.[25][26] Viable cells contain mitochondrial reductase enzymes that convert the tetrazolium salt MTS into a purple formazan product that is soluble in the cell culture medium.[27][28] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living, metabolically active cells.[26] This assay is preferred over the older MTT assay because it does not require a separate solubilization step, making the protocol more convenient and reducing handling errors.[25][27]

Materials & Reagents:

  • Cell line used in the functional assay (e.g., D2R-expressing CHO cells).

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent).

  • Positive Control for Cytotoxicity (e.g., Digitonin, Staurosporine).

  • Test Compounds.

  • Clear 96-well plates.

  • Spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include wells for vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure period (e.g., 24-48 hours).[25][27][28]

  • MTS Reagent Addition: Add 20 µL of MTS reagent directly to each 100 µL well.[25][27][28]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator. The optimal time depends on the metabolic rate of the cells and should be determined empirically.[25][26]

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[27][28]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate % Viability = 100 * (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells).

    • Plot % Viability against the log concentration of the test compound to determine the CC50 (concentration that causes 50% cytotoxicity).

Controls for a Self-Validating System:

  • Vehicle Control: Cells treated with the vehicle (e.g., 0.5% DMSO) to represent 100% viability.

  • Positive Control: A known cytotoxic agent to ensure the assay system and cells can respond to a toxic insult.

  • No-Cell Control (Blank): Wells containing only media and the MTS reagent to determine the background absorbance.[29]

ParameterRecommended ValueRationale
Cell Seeding Density 5,000 - 20,000 cells/wellEnsures cells are in the logarithmic growth phase during the assay.[26]
Compound Incubation 24 - 72 hoursAllows sufficient time for cytotoxic effects to manifest.
MTS Incubation 1 - 4 hoursBalances signal generation with potential for reagent toxicity.[27]
Wavelength 490 - 500 nmCorresponds to the peak absorbance of the formazan product.[26]

Data Interpretation and Next Steps

By integrating the data from these three assays, a comprehensive profile of a novel piperazinobenzoic acid compound can be established. An ideal drug candidate will exhibit high affinity in the binding assay (low Ki), potent and specific activity in the functional assay (low EC50 or IC50), and low cytotoxicity (high CC50). The ratio of cytotoxicity to functional potency (CC50/EC50) is the selectivity index, a key parameter in prioritizing compounds for further development. Compounds with promising profiles can then be advanced to more complex assays, including selectivity panels against other receptors, ADME/Tox profiling, and eventually, in vivo efficacy studies.

References

  • De Filippis, R., et al. (2021). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. Frontiers in Psychiatry. Available at: [Link]

  • Stahl, S. M. (2021). Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained. Psychopharmacology Institute. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. (n.d.). Aripiprazole. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Psychopharmacology Institute. (2020). Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute Hub. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Aripiprazole? Available at: [Link]

  • Wang, L., et al. (2018). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Bitesize Bio. (2025). Five Simple Steps For a Successful MTS Assay! Available at: [Link]

  • INDIGO Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Cheled-Shoval, S. L., et al. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]

  • ICE Bioscience. (n.d.). GPCR Assays. Available at: [Link]

  • Parravicini, C., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochemical Pharmacology. Available at: [Link]

  • Schulze, J., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Available at: [Link]

  • Zepper, J., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Available at: [Link]

  • Gmeiner, P. (2010). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation, Universität Regensburg. Available at: [Link]

  • Zahra, H., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules. Available at: [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • Singh, H., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis. Available at: [Link]

  • Chaniyara, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications. Available at: [Link]

  • Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available at: [Link]

  • Suthar, S. K., et al. (2010). Synthesis and biological activity of piperazine derivatives of phenothiazine. Arzneimittelforschung. Available at: [Link]

  • Yang, M., et al. (2023). Discovery of novel arylamide derivatives containing piperazine moiety as inhibitors of tubulin polymerisation with potent liver cancer inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • C. O. D. A. S. (2021). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a therapeutic option for the treatment of bladder cancer. Research Square. Available at: [Link]

  • Singh, H. (2019). Piperazine: A Biologically Active Scaffold. Semantic Scholar. Available at: [Link]

Sources

The Strategic Application of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Fragment

Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying small, low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2][4][5] These fragments serve as starting points for the rational, structure-guided evolution into potent, drug-like candidates.[4][6][7] The core principle of FBDD lies in the higher probability of achieving a good quality fit with a small, simple molecule, which can then be elaborated upon to enhance affinity and selectivity.[2][8]

This application note details the utility of a specific and strategically designed fragment, 4-(Methylsulfonyl)-2-piperazinobenzoic acid , in FBDD campaigns. We will explore its physicochemical properties, the rationale for its inclusion in fragment libraries, and provide detailed protocols for its application in screening cascades, hit validation, and subsequent hit-to-lead optimization.

The Profile of a Privileged Fragment: 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

The selection of fragments for a screening library is a critical step in any FBDD program.[2] Fragments are often selected based on the "Rule of Three," which suggests they should have a molecular weight under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[4][8][9][10] 4-(Methylsulfonyl)-2-piperazinobenzoic acid is an exemplary fragment that aligns well with these principles while offering distinct advantages due to its unique structural motifs.

PropertyValueSource
CAS Number 1197193-32-0[11]
Molecular Formula C12H16N2O4S[11]
Molecular Weight 284.33 g/mol [11]
Predicted Boiling Point 561.6±50.0 °C[11]
Predicted Density 1.340±0.06 g/cm3 [11]
Predicted pKa 3.13±0.36[11]

The key to the utility of this fragment lies in the strategic combination of its three core components: the benzoic acid , the piperazine , and the methylsulfonyl group .

  • Benzoic Acid Moiety: This group provides a key hydrogen bond donor and acceptor in the form of the carboxylic acid. This functionality is a common feature in many known drugs and can participate in crucial interactions with polar residues in a protein's active site.

  • Piperazine Ring: The piperazine moiety is a "privileged scaffold" in medicinal chemistry, frequently found in marketed drugs.[12] It offers a basic nitrogen atom that can be protonated at physiological pH, enabling ionic interactions. Furthermore, the secondary amine provides a clear vector for synthetic elaboration, a critical feature for "poised fragments" designed for rapid follow-up chemistry.[6]

  • Methylsulfonyl Group: The sulfonyl group is a strong hydrogen bond acceptor and can significantly influence the electronic properties of the aromatic ring. Its presence can enhance binding affinity and modulate the physicochemical properties of the evolving lead compound, such as solubility and metabolic stability.

This trifecta of functional groups provides a rich pharmacophoric profile within a compact, low-molecular-weight scaffold, making 4-(Methylsulfonyl)-2-piperazinobenzoic acid a high-value asset in a fragment screening library.

FBDD Workflow Using 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

A typical FBDD campaign is a multi-step process that begins with screening and culminates in the generation of a potent lead compound. The following diagram illustrates a standard workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Library Fragment Library (including target fragment) Screening Primary Biophysical Screen (e.g., SPR, MST, DSF) Library->Screening Hits Initial Fragment Hits Screening->Hits Orthogonal Orthogonal Screen (e.g., NMR, ITC) Hits->Orthogonal Xray X-ray Crystallography Orthogonal->Xray Validated_Hits Validated Hits with Structural Information Xray->Validated_Hits SBDD Structure-Based Design (Growing, Merging, Linking) Validated_Hits->SBDD Synthesis Analogue Synthesis SBDD->Synthesis SAR SAR Analysis Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound SAR->Lead

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.

Experimental Protocols

The successful application of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in an FBDD campaign relies on a robust and well-validated experimental cascade. The weak binding affinities of fragments necessitate the use of sensitive biophysical techniques for their detection.[13][14][15]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries due to its high throughput and ability to characterize binding kinetics.[13]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein of interest

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • 4-(Methylsulfonyl)-2-piperazinobenzoic acid stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine-HCl.

  • Fragment Screening:

    • Prepare a dilution series of 4-(Methylsulfonyl)-2-piperazinobenzoic acid in running buffer, typically at concentrations ranging from 1 µM to 1 mM. A single high concentration (e.g., 500 µM) is often used for the primary screen.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in refractive index (measured in Response Units, RU) in real-time. A significant increase in RU compared to the reference cell indicates binding.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt).

  • Data Analysis:

    • Subtract the reference cell data from the active cell data to correct for bulk refractive index changes.

    • Fragments that show a concentration-dependent binding response are considered hits.

    • For confirmed hits, perform a full kinetic analysis by injecting a range of fragment concentrations to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[6]

Protocol 2: Orthogonal Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for validating fragment hits and providing structural information about the binding event.[13][15] Ligand-observed NMR experiments like Saturation Transfer Difference (STD) and WaterLOGSY are particularly well-suited for FBDD.[6]

Objective: To confirm the binding of fragment hits from the primary screen and gain initial structural insights.

Materials:

  • Target protein

  • Validated fragment hit (4-(Methylsulfonyl)-2-piperazinobenzoic acid)

  • NMR buffer (e.g., deuterated phosphate buffer)

  • NMR spectrometer with a cryoprobe

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples: one containing the target protein (typically 10-50 µM) and the fragment (e.g., 500 µM) in the NMR buffer, and a reference sample containing only the fragment at the same concentration.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the reference sample.

    • Acquire an STD-NMR spectrum of the protein-fragment sample. This involves selectively saturating the protein resonances and observing the transfer of this saturation to the protons of the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD difference spectrum, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most intimately involved in the binding interaction (the binding epitope).

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once a fragment hit like 4-(Methylsulfonyl)-2-piperazinobenzoic acid is validated and its binding mode is determined, typically by X-ray crystallography, the hit-to-lead optimization phase begins.[16][17] The goal is to elaborate the fragment into a larger, more potent molecule with drug-like properties.[3][5] The poised nature of the piperazine moiety is a key advantage here.

There are three primary strategies for fragment evolution:

  • Fragment Growing: This involves adding chemical functionality to the fragment to pick up additional interactions with the target protein.[5][7] For our target fragment, the secondary amine of the piperazine ring is an ideal point for synthetic elaboration.

  • Fragment Merging: If two fragments are found to bind in adjacent or overlapping sites, they can be combined into a single, more potent molecule.[7]

  • Fragment Linking: When two fragments bind to distinct, nearby pockets, they can be connected with a chemical linker to create a high-affinity ligand.[7]

The following diagram illustrates the "fragment growing" strategy applied to 4-(Methylsulfonyl)-2-piperazinobenzoic acid.

Fragment_Growing cluster_0 Initial Hit cluster_1 Structure-Based Design cluster_2 Lead Compound Fragment 4-(Methylsulfonyl)-2- piperazinobenzoic acid (Weak Affinity, e.g., mM KD) Analysis X-ray crystal structure reveals unoccupied pocket adjacent to the piperazine N-H Fragment->Analysis Crystallography Design Design analogues to extend into the unoccupied pocket Analysis->Design Rational Design Lead Optimized Analogue (Improved Affinity, e.g., nM Ki) Design->Lead Synthesis & Assay

Caption: The "Fragment Growing" optimization strategy.

Conclusion

4-(Methylsulfonyl)-2-piperazinobenzoic acid represents a highly valuable tool for fragment-based drug design. Its adherence to the "Rule of Three," combined with its rich pharmacophoric features and synthetically tractable nature, makes it an ideal starting point for FBDD campaigns. By employing a carefully designed cascade of sensitive biophysical techniques for screening and validation, followed by structure-guided medicinal chemistry, this fragment can be efficiently elaborated into potent and selective lead compounds. The principles and protocols outlined in this application note provide a robust framework for leveraging the power of this and similar fragments in the quest for novel therapeutics.

References

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Retrieved from [Link]

  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12.
  • Joseph, A., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS, 110(32), 13071-13076.
  • Eurofins Discovery. (n.d.). Biophysics for Successful Drug Discovery Programs. Retrieved from [Link]

  • UCL. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons.
  • Erlanson, D. (2013). The 'rule of three' at ten. Practical Fragments. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • Shraga, A., et al. (2021). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 26(23), 7329.
  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • Nienaber, V. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Protein Science, 23(8), 1086–1097.
  • SARomics Biostructures. (n.d.). Crystallographic Fragment Screening in Drug Discovery. Retrieved from [Link]

  • de Vlieger, D., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5553-5571.
  • Keserü, G. M., & Erlanson, D. A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4305.
  • Thomas, M., & Ciulli, A. (2017). What makes a good fragment in fragment-based drug discovery? Expert Opinion on Drug Discovery, 12(1), 1-13.
  • PubChem. (n.d.). 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • Rees, D. C., et al. (2013). Hit and Lead Identification from Fragments. In Comprehensive Medicinal Chemistry III (pp. 51-81). Elsevier.
  • Hall, R. J., & Mortenson, P. N. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Molecules, 25(4), 893.
  • Scheiner, S. (2012). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Yale Journal of Biology and Medicine, 85(1), 107–116.
  • PubChem. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. Retrieved from [Link]

  • Weng, L., et al. (2020). Evolutions in fragment-based drug design: the deconstruction–reconstruction approach. Future Medicinal Chemistry, 12(1), 7-22.
  • Google Patents. (n.d.). EP0478390B1 - Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.
  • ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17743–17765.
  • Frontiers. (2023). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of Small Molecules for Fragment-Based Drug Design. Retrieved from [Link]

  • MDPI. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Themed collection Fragment-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Decomposition of Small Molecules for Fragment-Based Drug Design. Retrieved from [Link]

  • PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

Sources

Application Note & Protocols: A Scalable Synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid and its Key Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Methylsulfonyl)-2-piperazinobenzoic acid is a crucial building block in the synthesis of various pharmacologically active compounds. Its molecular architecture, featuring a sulfonyl group, a benzoic acid moiety, and a piperazine ring, makes it a versatile intermediate for drug discovery and development. This guide provides a detailed, robust, and scalable multi-step synthesis route, designed for researchers, chemists, and process development professionals. We delve into the synthesis of two key intermediates—2-bromo-4-(methylsulfonyl)benzoic acid and mono-Boc-protected piperazine—followed by their efficient coupling via a palladium-catalyzed Buchwald-Hartwig amination reaction. The protocols herein are presented with an emphasis on the underlying chemical principles, causality behind experimental choices, process safety, and methods for purification and characterization, ensuring a reproducible and scalable process.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process, optimized for scalability and efficiency. The strategy involves the preparation of a key arylbromide intermediate, followed by a palladium-catalyzed cross-coupling with a mono-protected piperazine, and concluding with deprotection to yield the final product.

G cluster_0 Stage 1: Aryl Bromide Synthesis cluster_1 Stage 2: Piperazine Protection cluster_2 Stage 3: Coupling & Deprotection A 2-Bromo-4-methyltoluene B 2-Bromo-4-(methylthio)toluene A->B Thiolation C 2-Bromo-4-(methylsulfonyl)benzoic Acid (Intermediate I) B->C Oxidation F N-Boc Protected Product C->F Buchwald-Hartwig Amination D Piperazine E 1-Boc-Piperazine (Intermediate II) D->E Mono-Boc Protection E->F G 4-(Methylsulfonyl)-2-piperazinobenzoic Acid (Final Product) F->G Acidic Deprotection

Caption: Overall workflow for the synthesis of 4-(Methylsulfonyl)-2-piperazinobenzoic acid.

Part 1: Synthesis of Intermediate I: 2-Bromo-4-(methylsulfonyl)benzoic Acid

The synthesis of this key aryl bromide intermediate begins with the commercially available 2-bromo-4-methyltoluene. A two-step process involving oxidation of the methylthioether to the sulfone and subsequent oxidation of the benzylic methyl group to a carboxylic acid provides the target intermediate. An alternative route involves the direct oxidation of 2-bromo-4-(methylthio)benzoic acid, which can be prepared from 2-bromo-4-methylbenzonitrile. For scalability, the oxidation of 2-nitro-4-methylsulfonyl toluene is also a well-documented industrial approach.[1]

Protocol 1: Synthesis of 2-Bromo-4-(methylsulfonyl)benzoic Acid

This protocol details the oxidation of 2-nitro-4-methylsulfonyl toluene, a common industrial intermediate, to the corresponding benzoic acid.

Materials:

  • 2-Nitro-4-methylsulfonyl toluene (NMST)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Hydrogen Peroxide (H₂O₂, 45% solution)

  • CuO/Al₂O₃ catalyst

  • Deionized Water

Procedure:

  • Reaction Setup: In a 1 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and addition funnel, charge concentrated H₂SO₄ (400 g, 4.0 mol).

  • Substrate Addition: While stirring, carefully add 2-nitro-4-methylsulfonyl toluene (44 g, 0.20 mol) to the reactor at 60 °C.

  • Catalyst Addition: After 5-10 minutes of stirring, add the CuO/Al₂O₃ catalyst.

  • Oxidant Addition: Slowly add 45% H₂O₂ (111 g, 1.4 mol) dropwise via the addition funnel over 1-2 hours, maintaining the internal temperature between 60-65 °C.[1] The reaction is exothermic; careful control of the addition rate is crucial.

  • Reaction: After the addition is complete, maintain the mixture at 60-65 °C and stir for an additional 3-4 hours. Monitor the reaction progress by HPLC until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding an equal weight of cold deionized water while maintaining the temperature below 50 °C.

  • Precipitation and Filtration: A light yellow solid will precipitate. Stir the slurry for 30 minutes in an ice bath, then collect the solid by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral. Dry the solid under vacuum at 60 °C to yield 2-nitro-4-methylsulfonylbenzoic acid.[1]

Causality and Expertise:

  • Sulfuric Acid as Solvent: Concentrated sulfuric acid serves as both the solvent and a dehydrating agent, facilitating the oxidation process.

  • Catalytic Oxidation: The use of a CuO/Al₂O₃ catalyst allows the oxidation to proceed under milder conditions (60-65 °C) than uncatalyzed methods, which often require higher temperatures and pressures, enhancing the safety profile of the reaction.[1]

  • Controlled Addition: The slow, controlled addition of hydrogen peroxide is critical to manage the exothermicity of the reaction and prevent dangerous temperature runaways.

Part 2: Synthesis of Intermediate II: 1-Boc-Piperazine

To achieve selective mono-arylation of piperazine, it is essential to protect one of the two nitrogen atoms. The tert-butoxycarbonyl (Boc) group is an ideal protecting group due to its stability under the basic conditions of the subsequent coupling reaction and its facile removal under acidic conditions.[2][3]

Protocol 2: Scalable Mono-Boc Protection of Piperazine

Materials:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Dissolution: In a suitable reactor, dissolve piperazine (10.3 g, 0.12 mol) in a mixture of methanol (150 mL) and water (150 mL) with stirring until a clear solution is obtained.[4]

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (8.73 g, 0.04 mol) in methanol dropwise to the piperazine solution at room temperature over 1 hour. Note: Using a significant excess of piperazine is the key to minimizing the formation of the undesired 1,4-bis-Boc-piperazine byproduct.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by Gas Chromatography (GC) or TLC to confirm the consumption of (Boc)₂O.[4]

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol and water.

  • Purification: The crude product can often be used directly in the next step. If higher purity is required, purification can be achieved by vacuum distillation or recrystallization.

Causality and Expertise:

  • Stoichiometric Control: The key to achieving high yields of the mono-protected product is to use a significant excess of piperazine (typically 3 equivalents or more relative to Boc anhydride). This statistical approach ensures that the Boc anhydride is more likely to react with an unprotected piperazine molecule than with a molecule of 1-Boc-piperazine.

  • Solvent System: The methanol/water solvent system ensures the solubility of both the piperazine starting material and the intermediate product.[4]

Part 3: Scale-Up Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It has become an indispensable tool in industrial pharmaceutical synthesis due to its high efficiency, broad substrate scope, and scalability.[6][7]

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-Br ArX->OxAdd PdII Ar-Pd(II)-Br(L_n) OxAdd->PdII LigandEx Ligand Exchange PdII->LigandEx Amine R2NH Amine->LigandEx Base Base RedElim Reductive Elimination Base->RedElim PdII_Amine [Ar-Pd(II)-NHR2(L_n)]+ Br- LigandEx->PdII_Amine PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Coupling of Intermediates I and II

Materials:

  • 2-Bromo-4-(methylsulfonyl)benzoic acid (Intermediate I)

  • 1-Boc-Piperazine (Intermediate II)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: Oven-dry all glassware and allow it to cool under a stream of nitrogen or argon. The reaction must be performed under an inert atmosphere using standard Schlenk techniques.

  • Reagent Addition: To the reaction flask, add 2-bromo-4-(methylsulfonyl)benzoic acid (1 eq), 1-Boc-piperazine (1.2 eq), RuPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).

  • Solvent and Base: Add anhydrous toluene to the flask, followed by the careful addition of sodium tert-butoxide (2.5 eq). Caution: NaOtBu is a strong base and is pyrophoric.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by HPLC until the aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride solution. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude N-Boc protected product can be purified by flash column chromatography on silica gel.

Data Presentation: Reaction Parameter Summary
ParameterRecommended ConditionRationale / Causality
Catalyst Pd₂(dba)₃A common and effective Pd(0) source for initiating the catalytic cycle.
Ligand RuPhosA bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination, even with less reactive aryl halides.[8]
Base NaOtBuA strong, non-nucleophilic base required to deprotonate the piperazine and facilitate the catalytic cycle.[8]
Solvent Toluene / DioxaneAnhydrous, non-protic solvents that are compatible with the reaction conditions and solubilize the reagents.
Temperature 100-110 °CSufficient thermal energy is typically required to drive the catalytic cycle, especially the reductive elimination step.
Atmosphere Nitrogen / ArgonThe active Pd(0) catalyst is sensitive to oxygen and must be protected by an inert atmosphere to prevent deactivation.

Part 4: Deprotection and Final Product Isolation

The final step is the removal of the Boc protecting group to liberate the secondary amine of the piperazine ring, yielding the target compound.

Protocol 4: Boc Deprotection

Materials:

  • N-Boc-4-(Methylsulfonyl)-2-piperazinobenzoic acid

  • Hydrochloric Acid (HCl), 4M in Dioxane or Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve the purified N-Boc protected product from the previous step in a minimal amount of dichloromethane.

  • Acid Addition: Add an excess of 4M HCl in dioxane (e.g., 10 equivalents) to the solution at 0 °C. Alternatively, trifluoroacetic acid (TFA) can be used.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The product will often precipitate as its hydrochloride salt.

  • Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove non-polar impurities, and collect the solid by filtration.

  • Purification/Neutralization: The resulting hydrochloride salt can be purified by recrystallization. To obtain the free base, dissolve the salt in water and adjust the pH to ~7-8 with a mild base (e.g., sodium bicarbonate). The neutral product will precipitate and can be collected by filtration, washed with water, and dried.[3]

Part 5: Process Safety and Handling

  • Methanesulfonyl Chloride (if used in alternative syntheses): Highly corrosive, toxic if inhaled or swallowed, and causes severe skin burns.[9] Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a face shield, and an apron.[10] Store away from moisture and incompatible materials like bases and oxidizing agents.[10]

  • Palladium Catalysts: While generally stable, fine powders can be flammable. Handle under an inert atmosphere.

  • Sodium tert-butoxide (NaOtBu): A strong, corrosive, and pyrophoric base. Handle under an inert atmosphere and away from water or protic solvents.

  • Strong Acids (H₂SO₄, HCl, TFA): Highly corrosive. Handle with appropriate PPE in a fume hood. Always add acid to water, never the other way around, during dilutions.

Conclusion

This application note provides a comprehensive and scalable synthetic route to 4-(Methylsulfonyl)-2-piperazinobenzoic acid. By breaking down the process into the synthesis of key intermediates and their subsequent efficient coupling via a well-understood Buchwald-Hartwig amination, this guide offers a reliable foundation for laboratory and pilot-plant scale production. The emphasis on the rationale behind procedural choices, coupled with detailed protocols and safety information, equips researchers and development professionals with the necessary tools to successfully implement this synthesis.

References

  • Vertex AI Search. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved January 16, 2026.
  • Vertex AI Search. (2024, September 12).
  • Vertex AI Search. (2025, December 27).
  • Sigma-Aldrich. (2024, November 19).
  • Sdfine. (n.d.). METHANESULPHONYL CHLORIDE. Retrieved January 16, 2026.
  • ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis. Retrieved January 16, 2026.
  • Google Patents. (n.d.). CN106543107A - A kind of synthetic method of 1 BOC piperazines.
  • Loba Chemie. (2015, April 9). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE - CAMEO Chemicals. Retrieved January 16, 2026.
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF. Retrieved January 16, 2026.
  • Sigma-Aldrich. (n.d.).
  • Repine, J. T., et al. (2007). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
  • Patsnap. (n.d.). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka.
  • Royal Society of Chemistry. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • NIH. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC.
  • Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid.
  • Asian Journal of Chemistry. (2015, June 22). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid.
  • European Patent Office. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • BenchChem. (2025).

Sources

Comprehensive Purity Assessment of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid: An Integrated Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. This document provides a detailed guide to the analytical methods for the comprehensive purity assessment of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, a key intermediate or API in pharmaceutical development. We present an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques. This application note details validated protocols for High-Performance Liquid Chromatography (HPLC) for impurity profiling, Gas Chromatography (GC) for residual solvent analysis, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for structural confirmation and impurity identification, and Thermal Analysis (TGA/DSC) for physicochemical characterization. The methodologies are designed to be robust and compliant with international regulatory standards, such as those from the International Conference on Harmonisation (ICH).

Introduction: The Imperative for Purity

4-(Methylsulfonyl)-2-piperazinobenzoic acid (Molecular Formula: C₁₂H₁₆N₂O₄S, Molecular Weight: 284.33 g/mol ) is a complex molecule whose utility in drug development necessitates stringent quality control.[1] Impurities in an API can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[2][3] These impurities can compromise the stability of the drug product, reduce its therapeutic efficacy, and, in some cases, pose significant toxicological risks.[4]

Regulatory bodies worldwide, guided by frameworks like the ICH, mandate rigorous characterization and control of impurities.[4][5] Therefore, a multi-faceted analytical approach is not merely recommended but essential for ensuring the purity, safety, and consistency of each batch of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. This guide provides the scientific rationale and step-by-step protocols for establishing a comprehensive purity profile.

Below is a high-level overview of the integrated analytical workflow for purity assessment.

G cluster_0 Purity Assessment Workflow Sample API Sample Receipt (4-(Methylsulfonyl)-2- piperazinobenzoic acid) Initial Initial Characterization (Appearance, Solubility) Sample->Initial Purity Chromatographic Purity (HPLC-UV) Initial->Purity Residual Residual Solvents (Headspace GC-FID) Initial->Residual Identity Structural Identity (NMR, MS) Initial->Identity Thermal Thermal Properties (DSC, TGA) Initial->Thermal Report Comprehensive Purity Report & Certificate of Analysis Purity->Report Residual->Report Identity->Report Thermal->Report

Caption: High-level workflow for the purity assessment of an API.

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial for analytical method development.

PropertyValueSource
Molecular FormulaC₁₂H₁₆N₂O₄SChemicalBook[1]
Molecular Weight284.33 g/mol ChemicalBook[1]
Predicted Boiling Point570.2 ± 50.0 °CChemicalBook[6]
Predicted Density1.340 ± 0.06 g/cm³ChemicalBook[6]
Predicted pKa3.69 ± 0.10ChemicalBook[6]

The presence of the benzoic acid moiety provides a strong chromophore, making UV-based detection in HPLC a highly suitable and sensitive approach.

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are the cornerstone of purity assessment, offering the high-resolution separation required to detect and quantify trace-level impurities.[7]

High-Performance Liquid Chromatography (HPLC) for Related Substances

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the primary tool for separating the main compound from its process-related impurities and degradation products.[8] The method must be validated to prove its suitability for its intended purpose, covering parameters like specificity, linearity, accuracy, precision, and robustness.[9][10]

Causality in Method Design:

  • Column: A C18 (octadecyl) column is selected for its versatility and effectiveness in retaining and separating a wide range of moderately polar to non-polar compounds.[8]

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is used to suppress the ionization of the carboxylic acid group on the analyte, ensuring a consistent retention time and sharp peak shape.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure the elution of both polar and non-polar impurities that may be present in the sample. This is critical for a comprehensive impurity profile.[11]

  • Detector: UV detection is chosen due to the strong absorbance of the aromatic ring in the molecule. Wavelength scanning with a Photodiode Array (PDA) detector is recommended during method development to identify the optimal wavelength for detecting the API and all potential impurities.

G cluster_1 HPLC Analysis Workflow Prep Sample Preparation (Accurate weighing and dissolution in diluent) Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (Gradient Elution on C18 Column) Inject->Separate SST System Suitability Test (SST) (Resolution, Tailing Factor, Plate Count) Inject->SST Detect UV/PDA Detection Separate->Detect Integrate Peak Integration & Area Calculation Detect->Integrate Quantify Quantification (% Area Normalization or vs. Reference Standard) Integrate->Quantify SST->Quantify SST Pass/Fail

Caption: Detailed workflow for HPLC purity analysis.

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation & Materials:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Reagents: Acetonitrile (HPLC grade), Orthophosphoric acid, Purified water.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Orthophosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile:Water (50:50, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.[9]

    • Detection Wavelength: 239 nm.[12]

    • Injection Volume: 10 µL.[9]

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 40 60
      30 40 60
      35 90 10

      | 40 | 90 | 10 |

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-(Methylsulfonyl)-2-piperazinobenzoic acid reference standard in the diluent to obtain a concentration of ~0.05 mg/mL.

    • Sample Solution: Accurately weigh and dissolve the API sample in the diluent to obtain a final concentration of ~1.0 mg/mL.

  • Procedure & Data Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure no system peaks interfere.

    • Inject the standard solution to determine the retention time and system suitability parameters.

    • Inject the sample solution.

    • Identify and integrate all peaks. Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100

  • Forced Degradation Studies: To ensure the method is "stability-indicating," the API should be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH Q1A(R2) guidelines.[11] The method must be able to separate the main peak from all degradation products formed.

Gas Chromatography (GC) for Residual Solvents

Residual solvents are organic volatile impurities remaining from the synthesis or purification process. Their levels are strictly controlled due to their potential toxicity. Headspace GC with a Flame Ionization Detector (FID) is the standard method as outlined in pharmacopoeias like the USP <467>.

Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation & Materials:

    • GC system with a headspace autosampler and FID.

    • Capillary column suitable for solvent analysis (e.g., G43).

    • Reagents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (solvent), certified residual solvent standards.

  • GC Conditions (General Example):

    • Injector Temperature: 140°C.

    • Detector Temperature: 250°C.

    • Oven Program: 40°C (hold 20 min), ramp to 240°C at 10°C/min, hold 20 min.

    • Carrier Gas: Helium or Nitrogen.

    • Headspace Parameters: Vial Equilibration at 80°C for 60 min.

  • Procedure:

    • Accurately weigh the API sample into a headspace vial.

    • Add the appropriate solvent (e.g., DMSO).

    • Seal the vial and place it in the headspace autosampler.

    • Run the analysis and quantify any detected solvents against their respective reference standards.

Spectroscopic and Spectrometric Characterization

While chromatography separates impurities, spectroscopic techniques are required to confirm the structure of the API and identify unknown impurities.[3]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are unparalleled for unambiguous structure elucidation. They provide detailed information about the chemical environment of each proton and carbon atom, serving as a definitive identity test. For impurity analysis, NMR can help identify the structure of an unknown impurity if it can be isolated or is present at a sufficient concentration (>1-5%).[13]

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record ¹H and ¹³C spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the resulting spectra with the known spectrum of the reference standard. Any significant unassigned signals may indicate the presence of impurities, whose structure can often be deduced from their chemical shifts, coupling constants, and integration.

Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the API and its impurities. When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling, allowing for the determination of the molecular weights of minor components as they elute from the column.[3] This data is invaluable for proposing the structures of unknown impurities.

G cluster_2 Impurity Identification Logic Start Unknown Peak Detected in HPLC LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (MW) LCMS->MW Compare Compare MW with Known Process Impurities/ Degradants MW->Compare Match Match Found? Compare->Match Identify Identity Confirmed Match->Identify Yes Isolate Isolate Impurity (Prep-HPLC) Match->Isolate No NMR Perform NMR Analysis Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate

Caption: Decision tree for the identification of an unknown impurity.

Protocol: LC-MS Analysis

  • Instrumentation: Couple the outlet of the HPLC system (using the same method as described in Section 3.1) to a mass spectrometer (e.g., a Quadrupole or Time-of-Flight instrument).

  • Ionization: Use an appropriate ionization source, such as Electrospray Ionization (ESI), which is well-suited for polar molecules like the target compound.

  • Analysis: Run the sample and acquire mass spectra for the API peak and all impurity peaks. The accurate mass data can be used to predict the elemental composition of the unknown impurities.

Thermal Analysis

Thermal analysis techniques like DSC and TGA provide information on the physical properties of the API, such as melting point, polymorphism, and the presence of solvates or hydrates.[14][15]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is used to determine the melting point and enthalpy of fusion, which are key indicators of purity. The presence of impurities typically results in a broadening of the melting peak and a depression of the melting temperature.[14]

Protocol: DSC Analysis

  • Instrumentation: A calibrated DSC instrument.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Place the pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Record the heat flow to identify thermal events like melting. A sharp endotherm is indicative of a highly pure, crystalline substance.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14] It is primarily used to determine the amount of volatile content (e.g., water or residual solvent) in a sample and to assess its thermal stability.[15]

Protocol: TGA Analysis

  • Instrumentation: A calibrated TGA instrument.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Monitor the mass loss. A mass loss at temperatures below ~120°C often corresponds to the loss of water or volatile solvents. Decomposition is indicated by significant mass loss at higher temperatures.

Conclusion: An Integrated Strategy for Quality Assurance

The purity assessment of 4-(Methylsulfonyl)-2-piperazinobenzoic acid requires a sophisticated, multi-technique approach. No single method can provide a complete picture of the API's quality. A validated, stability-indicating HPLC method serves as the primary tool for quantifying related substances. This is complemented by GC for controlling residual solvents, MS and NMR for definitive structural confirmation and impurity identification, and thermal analysis for characterizing critical physicochemical properties. By integrating these methods into a cohesive strategy, researchers and drug development professionals can ensure that the API meets the high standards of purity, safety, and quality required for pharmaceutical use.

References

  • Dong, M., et al. (2016). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Royal Society of Chemistry. Available at: [Link]

  • Angew. Chem. Int. Ed. (2018). Supporting Information related to benzoic acid derivatives. Wiley-VCH.
  • Patil, S. et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation. International Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for an article on sulfonylation.
  • Lin, L. et al. (2010). High-performance liquid chromatography–electrospray ionisation–tandem mass spectrometry (HPLC-ESI/MS/MS) has been applied to the quantification of piperazine phosphate in human plasma. (Note: Referenced within another article[17], original source link not provided in search results).

  • Royal Society of Chemistry. Supplementary Information related to NMR of benzoic acid derivatives.
  • PubChem. 4-(4-(Methylsulfonyl)piperazin-1-yl)phenol. National Institutes of Health. Available at: [Link]

  • PubChem. Benzoic acid, 4-(methylsulfonyl)-2-nitro-. National Institutes of Health. Available at: [Link]

  • Johnson RL, et al. (2011). A quantitative high-throughput screen identifies novel inhibitors of the interaction of thyroid receptor beta with a peptide of steroid receptor coactivator 2. J Biomol Screen. Available at: [Link]

  • Molecules (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. MDPI. Available at: [Link]

  • AZoM (2025). The Role of Thermal Analysis in Pharmaceutical Testing and R&D. Available at: [Link]

  • ResearchGate. Thermal studies: (a) TGA and (b) DSC of the samples. Available at: [Link]

  • TA Instruments. Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]

  • Indo American Journal of Pharmaceutical Sciences (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). IAJPS. Available at: [Link]

  • International Journal of Pharmaceutical Sciences (2026). Impurity profiling plays a critical role in ensuring the safety, efficacy, and quality of Active Pharmaceutical Ingredients (APIs).
  • Journal of the Chilean Chemical Society. Recent trends in the impurity profile of pharmaceuticals. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods.
  • Pharmacological reports (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
  • Acta Poloniae Pharmaceutica (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Polish Pharmaceutical Society. Available at: [Link]

  • PubMed (2005). HPLC and TLC methodology for determination or purity evaluation. National Library of Medicine. Available at: [Link]

  • ResearchGate (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Available at: [Link]

  • Biomedical Journal of Scientific & Technical Research (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. Available at: [Link]

  • PubMed (2010). Recent trends in the impurity profile of pharmaceuticals. National Library of Medicine. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis (2013). Forced degradation and impurity profiling. Elsevier. Available at: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Compounds Derived from 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the initial characterization of novel compounds.

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold represents a versatile starting point for the synthesis of novel compound libraries in drug discovery. The inherent structural motifs, including the piperazine and sulfonyl groups, are prevalent in a wide array of biologically active agents, suggesting a rich potential for interaction with various cellular targets. When faced with a novel library of such compounds, where the specific biological target is unknown, a systematic and tiered screening approach is paramount. This guide provides a robust framework for the initial biological characterization of these compounds, designed for researchers, scientists, and drug development professionals.

Our approach is not a rigid set of disparate experiments, but rather a logical cascade designed to efficiently move from broad biological effect to specific target engagement. This strategy maximizes information gain while conserving resources, allowing for early and informed decision-making in the hit-to-lead process.[1][2][3] We will progress through three distinct tiers of cell-based assays:

  • Tier 1: Primary Bioactivity & Cytotoxicity Screening. The foundational step to determine if a compound exerts any biological effect on whole cells and to establish a safe therapeutic window.

  • Tier 2: Target Class Identification. Employing a panel of assays to discern whether the compound's activity is likely mediated through major druggable target classes such as kinases, G-protein coupled receptors (GPCRs), or ion channels.

  • Tier 3: Target Engagement Verification. Confirming the direct physical interaction between the compound and its putative intracellular target, a critical step for validating its mechanism of action.

This document provides both the theoretical underpinnings and the detailed, field-proven protocols necessary to execute this screening cascade effectively.

G cluster_0 Tier 1: Initial Assessment cluster_1 Tier 2: Target Class Hypothesis Generation cluster_2 Tier 3: Mechanism of Action Validation T1_Start Novel Compound Library (4-(Methylsulfonyl)-2- piperazinobenzoic acid derivatives) T1_Assay Cell Viability & Cytotoxicity Assays (MTT, ATP-based) T1_Start->T1_Assay Dose-response T1_Result Identify Bioactive Compounds Determine IC50/EC50 & Therapeutic Window T1_Assay->T1_Result T2_Kinase Kinase Signaling Assay (Cellular Phosphorylation) T1_Result->T2_Kinase Screen bioactive hits T2_GPCR GPCR Signaling Assay (cAMP Accumulation) T1_Result->T2_GPCR Screen bioactive hits T2_Ion Ion Channel Assay (Calcium Flux) T1_Result->T2_Ion Screen bioactive hits T3_CETSA Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) T2_Kinase->T3_CETSA If hit, identify target T2_GPCR->T3_CETSA If hit, identify target T2_Ion->T3_CETSA If hit, identify target T3_Result Confirmation of Direct Target Binding Validates Mechanism of Action T3_CETSA->T3_Result

Figure 1: A tiered workflow for characterizing novel compounds.

Part 1: Tier 1 - Primary Bioactivity & Cytotoxicity Screening

Objective: The initial goal is to efficiently filter the compound library to identify molecules that exhibit biological activity. It is equally critical to quantify cytotoxicity to establish a concentration range for subsequent, more specific assays, ensuring that observed effects are not merely artifacts of cell death.

Application Note 1: Cell Viability & Cytotoxicity Assessment

Cell viability assays are fundamental in drug discovery for assessing the general health of a cell population after compound treatment.[4] We will describe two widely used methods that measure different aspects of cell health: the MTT assay, which measures metabolic activity, and an ATP-based assay, which quantifies the energy currency of viable cells.[5][6][7]

Causality Behind Experimental Choices:

  • Why two different assays? Relying on a single viability assay can be misleading. A compound might inhibit metabolic processes measured by the MTT assay without immediately causing cell death, while the ATP assay provides a more direct measure of viable, energy-competent cells.[5][6] Comparing results from both can provide initial mechanistic clues.

  • Dose-Response is Critical: Testing at a single high concentration can miss potent compounds or lead to false positives from off-target toxicity. A dose-response curve is essential for determining the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), which are key parameters for compound ranking.

Protocol 1.1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4][8] The amount of formazan produced is proportional to the number of metabolically active cells.[8]

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds in an appropriate vehicle (e.g., DMSO). The final vehicle concentration should be consistent across all wells and typically ≤0.5%.

    • Add 10 µL of the 10X compound dilutions to the respective wells. Include vehicle-only controls (negative control) and a positive control for cytotoxicity (e.g., staurosporine).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45-0.5 mg/mL).[8]

    • Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8]

    • Mix thoroughly on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

Protocol 1.2: ATP-Based Luminescence Assay for Cell Viability

Principle: This assay quantifies adenosine triphosphate (ATP), the primary energy source in cells. The presence of ATP is a marker of viable cells, as it is rapidly depleted upon cell death.[7] The assay utilizes a thermostable luciferase enzyme, which in the presence of ATP and luciferin, produces a light signal (luminescence) that is directly proportional to the amount of ATP present. This method is generally considered more sensitive and has a wider dynamic range than the MTT assay.[5][6]

Methodology:

  • Cell Plating and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT protocol. This assay can be performed in 96- or 384-well white, opaque plates to maximize the luminescent signal.

  • Assay Reagent Preparation and Addition:

    • Use a commercially available kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay). Prepare the reagent according to the manufacturer's instructions.

    • Equilibrate the plate and the reagent to room temperature for approximately 30 minutes.

    • Add a volume of the assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). The reagent contains a detergent to lyse the cells and release ATP.[7]

  • Incubation and Lysis:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a microplate reader with a luminometer module. The integration time should be optimized but is typically 0.5-1 second per well.

Parameter MTT Assay ATP-Based Assay (e.g., CellTiter-Glo®)
Principle Colorimetric (Metabolic Activity)Luminescent (ATP Quantification)
Sensitivity Lower; may not detect <25,000 cells/well[5][6]Higher; can detect <15 cells/well[5][8]
Throughput Moderate (requires solubilization step)High (homogeneous "add-mix-read" format)
Pros Inexpensive, well-established.High sensitivity, wide dynamic range, fast.
Cons Less sensitive, potential interference from colored compounds, requires extra steps.[4]More expensive, potential interference from compounds affecting luciferase.

Table 1: Comparison of primary cell viability assays.

Part 2: Tier 2 - Target Class Identification Assays

Objective: Once bioactive compounds are identified, the next challenge is to generate a hypothesis about their molecular target. This tier employs assays designed to detect modulation of major signaling pathways commonly targeted by small molecules.

Application Note 2: Profiling Kinase Inhibitor Activity

Rationale: Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, making them a major class of drug targets, particularly in oncology.[9][10] The piperazine scaffold is a common feature in many approved kinase inhibitors. A cell-based phosphorylation assay provides a direct measure of a compound's ability to inhibit kinase activity within a physiological context.[9][11]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Active Kinase pSubstrate_A Phosphorylated Substrate (pS) Kinase_A->pSubstrate_A Substrate_A Substrate Substrate_A->pSubstrate_A ATP_A ATP ADP_A ADP ATP_A->ADP_A Detection Detection with Phospho-Specific Antibody (e.g., HTRF, AlphaLISA, ELISA) pSubstrate_A->Detection High Signal Inhibitor Novel Compound Kinase_B Inactive Kinase Inhibitor->Kinase_B Substrate_B Substrate Substrate_B->Detection Low Signal ATP_B ATP

Figure 2: Principle of a cellular kinase inhibition assay.

Protocol 2.1: HTRF® Cellular Phosphorylation Assay

Principle: Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology that combines FRET with time-resolved measurement.[12][13][14] In a sandwich immunoassay format, two antibodies are used: one recognizes the total target substrate protein and is labeled with a donor fluorophore (e.g., Europium cryptate), and the other is specific for the phosphorylated form of the substrate and is labeled with an acceptor fluorophore (e.g., d2). When both antibodies bind to the phosphorylated substrate, the donor and acceptor are brought into close proximity, allowing for FRET. Excitation of the donor results in a long-lived signal from the acceptor, which is measured after a time delay to reduce background fluorescence.[13][15] Inhibition of the kinase leads to less phosphorylated substrate and thus a lower HTRF signal.

Methodology:

  • Cell Culture and Stimulation:

    • Plate cells known to have an active signaling pathway of interest (e.g., A431 cells for EGFR signaling) in a 96- or 384-well plate.

    • Starve cells (e.g., in serum-free medium for 4-24 hours) to reduce basal phosphorylation levels.

    • Pre-treat cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the pathway with an appropriate agonist (e.g., EGF for the EGFR pathway) for a short period (e.g., 5-15 minutes) to induce substrate phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and add the specific lysis buffer provided with the HTRF kit (e.g., 50 µL per well).

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer 15-20 µL of the cell lysate to a low-volume white 384-well plate.

    • Add the HTRF antibody mix (anti-total substrate-donor and anti-phospho substrate-acceptor) as per the kit's instructions.

    • Incubate for 4 hours to overnight at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) and normalize the data to controls to determine percent inhibition.

Application Note 3: GPCR Signaling Assays

Rationale: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of over 30% of approved drugs.[16] They primarily signal by activating heterotrimeric G-proteins, which in turn modulate the production of second messengers like cyclic AMP (cAMP).[16][17] Measuring changes in intracellular cAMP is a robust method to screen for agonists or antagonists of Gs- or Gi-coupled GPCRs.

Protocol 3.1: AlphaScreen™ cAMP Accumulation Assay

Principle: The AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) technology uses donor and acceptor beads that generate a signal when in close proximity.[18] The cAMP assay is a competition immunoassay.[19][20] In the absence of cellular cAMP, biotinylated-cAMP bridges streptavidin-coated donor beads and anti-cAMP antibody-coated acceptor beads, producing a high signal. When cells are stimulated to produce cAMP, the cellular cAMP competes with the biotin-cAMP for binding to the acceptor beads, causing a decrease in the AlphaScreen™ signal.[20]

Methodology:

  • Cell Plating and Treatment:

    • Plate cells expressing the GPCR of interest in a 384-well white OptiPlate.

    • Remove growth medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

    • For antagonist screening, pre-incubate with test compounds before adding a known agonist. For agonist screening, add test compounds directly.

    • Incubate for 30 minutes at 37°C to allow for cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells by adding the prepared AlphaScreen™ reagent mix, which contains the acceptor beads and biotinylated-cAMP.

    • Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition:

    • Add the streptavidin-donor beads to all wells under subdued light.[20]

    • Incubate for at least 2 hours at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped for AlphaScreen™ detection (e.g., EnVision®). The signal is inversely proportional to the amount of cAMP produced.

Application Note 4: Ion Channel Function Assays

Rationale: Ion channels are pore-forming proteins that control the flow of ions across cell membranes, critical for neuronal signaling, muscle contraction, and many other physiological processes.[21][22][23] They are an important therapeutic target class.[24][25] Calcium flux assays are a common high-throughput method to screen for modulators of calcium-permeable channels or channels that indirectly cause a change in intracellular calcium.

Protocol 4.1: Fluorescent Calcium Flux Assay

Principle: This method uses a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to intracellular calcium, the dye's fluorescence intensity increases dramatically. This change in fluorescence can be monitored in real-time to detect the opening of calcium channels or the release of calcium from intracellular stores.

Methodology:

  • Cell Plating:

    • Seed cells expressing the ion channel of interest onto 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage from the cells).

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Signal Reading:

    • Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR®, FlexStation®).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • The instrument then adds the test compounds or a known channel activator/inhibitor.

    • Continue to read the fluorescence intensity kinetically for 1-3 minutes to capture the calcium flux.

  • Data Analysis:

    • The response is typically quantified as the maximum fluorescence signal minus the baseline fluorescence. Analyze dose-response curves to determine EC50 or IC50 values.

Part 3: Tier 3 - Target Engagement Verification

Objective: A positive result in a Tier 2 assay suggests a compound interacts with a particular signaling pathway. However, it does not prove that the compound directly binds to the putative target protein. Target engagement assays are essential to confirm this physical interaction inside the cell.

Application Note 5: Cellular Thermal Shift Assay (CETSA®)

Rationale: The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of compound binding to its target protein in a native cellular environment.[26] The principle is based on the fact that when a compound (ligand) binds to its target protein, it generally stabilizes the protein's structure.[27][28] This increased stability results in a higher melting temperature. In a CETSA experiment, cells are heated to various temperatures, causing unstabilized proteins to denature and aggregate. The amount of soluble, non-aggregated protein remaining at each temperature is then quantified. A shift in the melting curve to a higher temperature in the presence of a compound is strong evidence of direct target engagement.[28][29][30]

G cluster_0 CETSA Principle cluster_1 Vehicle Control cluster_2 Compound-Treated Start Cells treated with Vehicle or Compound Heat Heat Cells to Varying Temperatures Start->Heat Lysis Lyse Cells & Separate Fractions Heat->Lysis Soluble_Veh Soluble Protein Lysis->Soluble_Veh Low Temp Agg_Veh Aggregated Protein Lysis->Agg_Veh High Temp Soluble_Cmpd Soluble Protein (Stabilized by Compound) Lysis->Soluble_Cmpd High Temp Agg_Cmpd Aggregated Protein Lysis->Agg_Cmpd Very High Temp Detect Quantify Soluble Protein (Western Blot, ELISA, etc.) Soluble_Veh->Detect Soluble_Cmpd->Detect Result Plot Soluble Protein vs. Temperature - A shift indicates target engagement Detect->Result

Figure 3: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 5.1: CETSA for Target Engagement

Methodology:

  • Cell Treatment:

    • Culture cells to near confluency.

    • Treat the cells with the test compound at a saturating concentration (e.g., 10-20x the IC50 from the functional assay) or vehicle control for 1-2 hours in the incubator.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C in 2-3°C increments).

    • Immediately cool the tubes on ice for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Quantification and Detection:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.

    • Analyze the amount of the specific target protein in the soluble fraction using a detection method such as:

      • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody against the target protein.

      • ELISA/HTRF/AlphaLISA: Use a quantitative immunoassay for higher throughput analysis.

  • Data Analysis:

    • For each treatment condition (vehicle vs. compound), plot the relative amount of soluble target protein against the temperature.

    • A rightward shift of the melting curve for the compound-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.

Conclusion and Future Directions

This structured, three-tiered approach provides a comprehensive and logical pathway for the initial characterization of novel compounds derived from the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold. By systematically assessing cytotoxicity, identifying a likely target class, and finally confirming direct target engagement, researchers can build a robust data package to support the advancement of promising hits. The results from this cascade will guide subsequent studies, such as broad panel screening (e.g., kinome-wide profiling), lead optimization, and the development of more complex, physiologically relevant disease models.

References

  • Cree, I. A., & Andreotti, P. E. (1997). Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoceDQjHEGxTtZuCMgTtX72uGciISS-TsaX9XWRFr1ZUxsSGwk2Fzy7zx6rO82viq7orzkAcwZdjmqHl1yPDUJeVx-t3dhEMf64b7Fez-OmjhLBCQZVP48hx4CtpBDJ7620I0=]
  • Slater, K. (2001). Comparison of MTT and ATP-based assays for the measurement of viable cell number. Journal of Immunological Methods. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbG63Y40pQfg87vKUxXvnNAzK2bpSxblqCGA1PAtyaOOu81DDwILhLzaG2019TGeztGgHKowdDQ2MAiHPCilvXKn-QO0BP8VifGfQqtVvYTplOG9TvxiEn6J5kgZe9-itKuohm0W6OR9QdJpVvBZK2y0rFvwKItY-1zVBiPvn6-_JfikuOG8smM1J_zgoYmvOQG6MnZKR03fN46GyqSet21qbplTYZUER3eCuduWa8oj6-smmQOz1E6YVu5qaNlcnS1txjtXnk1vBu46_I]
  • BellBrook Labs. (n.d.). High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [https://bellbrooklabs.com/applications/drug-discovery/high-throughput-screening-assays-for-drug-discovery/]
  • Reaction Biology. (n.d.). Ion Channel Assays. Reaction Biology. [https://www.reactionbiology.com/services/ion-channel-assay-services]
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences. [https://www.lifesciences.danaher.com/us/en/solutions/drug-discovery-development/high-throughput-screening.html]
  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [https://www.profacgen.com/cell-based-kinase-assays.htm]
  • Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [https://bio-protocol.org/e1123]
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [https://www.creative-biolabs.com/immuno-oncology/cell-based-kinase-assay-service.htm]
  • Berthold Technologies. (n.d.). HTRF®. Berthold Technologies. [https://www.berthold.
  • National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. NIH. [https://www.ncbi.nlm.nih.gov/books/NBK133393/]
  • Revvity. (n.d.). HTRF Principle. Revvity. [https://www.revvity.com/learn/htrf-technology/htrf-principle]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Revvity. [https://www.revvity.com/guides/htrf-a-technology-tailored-for-drug-discovery]
  • Promega Corporation. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Promega. [https://www.promega.com/resources/guides/cell-biology/how-to-choose-a-cell-viability-assay/]
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Abcam. [https://www.abcam.
  • Degorce, F., Card, A., Soh, S., Trinquet, E., Verdries, G. P., & Mathis, G. (2009). HTRF: A technology tailored for drug discovery–A review of theoretical aspects and recent applications. Current chemical genomics, 3, 22–32. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2771542/]
  • Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Aragen Life Sciences. [https://www.aragen.com/blog/what-is-high-throughput-screening-in-drug-discovery/]
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical. [https://www.caymanchem.com/news/methods-for-detecting-kinase-activity]
  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening (HTS) for Drug Discovery. Thermo Fisher Scientific. [https://www.thermofisher.com/us/en/home/products-and-services/services/drug-discovery-services/screening-and-profiling-services/maybridge-screening-and-fragment-libraries/high-throughput-screening.html]
  • BMG LABTECH. (2025). A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems. BMG LABTECH. [https://www.bmglabtech.com/a-guide-to-optimizing-your-research-with-cutting-edge-htrf-detection-systems]
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [https://www.bmglabtech.com/high-throughput-screening-hts/]
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [https://www.reactionbiology.
  • Thermo Fisher Scientific. (n.d.). Setting up AlphaScreen cAMP Assays With the Thermo Scientific Varioskan LUX Multimode Reader. Thermo Fisher Scientific. [https://assets.thermofisher.
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays. Thermo Fisher Scientific. [https://www.thermofisher.com/ru/ru/home/industrial/pharma-biopharma/drug-discovery-development/target-lead-identification-validation/ion-channel-biology/cell-based-ion-channel-assays.html]
  • Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays. Thermo Fisher Scientific. [https://www.thermofisher.com/es/es/home/industrial/pharma-biopharma/drug-discovery-development/target-lead-identification-validation/ion-channel-biology/cell-based-ion-channel-assays.html]
  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Lundbäck, T. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay-CETSA. In Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK356149/]
  • S. T. D. H. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. STAR protocols, 2(2), 100523. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8139580/]
  • U.S. National Library of Medicine. (n.d.). Scintillation proximity assay (SPA) technology to study biomolecular interactions. PubMed. [https://pubmed.ncbi.nlm.nih.gov/18429013/]
  • W. Z. (2020). Recent progress in assays for GPCR drug discovery. Acta pharmaceutica Sinica. B, 10(6), 968–983. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7321453/]
  • National Center for Biotechnology Information. (2012). Ion Channel Screening. In Assay Guidance Manual. [https://www.ncbi.nlm.nih.gov/books/NBK126202/]
  • Parker, L. L., St-Denis, N., Shadrach, J. L., Lajoie, P., & Gingras, A. C. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PloS one, 11(4), e0153499. [https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0153499]
  • Ozawa, T. (2015). Cell-based assays and animal models for GPCR drug screening. Methods in molecular biology (Clifton, N.J.), 1272, 251–260. [https://pubmed.ncbi.nlm.nih.gov/25563190/]
  • M. M. S. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 16(11), 2213–2222. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8601618/]
  • Creative Bioarray. (n.d.). Cell-Based Ion Channel Assays. Creative Bioarray. [https://www.creative-bioarray.com/services/cell-based-ion-channel-assays.htm]
  • Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide. Revvity. [https://www.revvity.com/resources/technical-resources/application-notes/alphascreen-camp-user-manual.pdf]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141–161. [https://www.annualreviews.org/doi/10.1146/annurev-pharmtox-010715-103601]
  • BMG LABTECH. (n.d.). AlphaScreen. BMG LABTECH. [https://www.bmglabtech.com/alphascreen/]
  • ResearchGate. (n.d.). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [https://www.researchgate.net/figure/Comparison-of-Various-Cell-Based-Assays-for-GPCR-Screening_tbl1_281282141]
  • H. G. (2019). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. PloS one, 14(10), e0222341. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6774523/]
  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. European Pharmaceutical Review. [https://www.europeanpharmaceuticalreview.com/article/21658/gpcrs-cell-based-label-free-assays-in-gpcr-drug-discovery/]
  • Revvity. (n.d.). Optimization of SPA receptor binding assays. Revvity. [https://www.revvity.com/resources/technical-resources/application-notes/optimization-of-spa-receptor-binding-assays.pdf]
  • YouTube. (2024). Scintillation proximity assay. What it is, how it works and what it is used for. YouTube. [https://www.youtube.
  • Springer Nature Experiments. (n.d.). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. Springer Nature Experiments. [https://experiments.springernature.com/articles/10.1007/978-1-60327-251-7_11]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [https://www.news-medical.net/life-sciences/Cellular-Thermal-Shift-Assay-(CETSA).aspx]
  • Pär Nordlund Lab. (n.d.). CETSA. Pär Nordlund Lab. [https://www.nordlundlab.org/cetsa]

Sources

Troubleshooting & Optimization

Overcoming poor solubility of piperazinobenzoic acid derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Piperazinobenzoic Acid Derivatives Solubility

Welcome to the technical support center for handling piperazinobenzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this class of compounds in organic solvents. My aim is to provide not just procedural steps, but a deeper understanding of the underlying principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: My piperazinobenzoic acid derivative shows poor solubility in common organic solvents like ethanol and ethyl acetate. What are the primary reasons for this?

A1: The solubility behavior of piperazinobenzoic acid derivatives is governed by their distinct molecular structure. These molecules are amphiphilic, possessing both a polar, ionizable benzoic acid group and a basic piperazine ring, alongside a potentially nonpolar core structure. The poor solubility often arises from a combination of factors:

  • High Crystal Lattice Energy: The strong intermolecular forces, such as hydrogen bonds between the carboxylic acid and piperazine nitrogens in the solid state, create a highly stable crystal lattice. A significant amount of energy is required from the solvent to break this lattice apart.

  • "Mismatched" Polarity: The molecule has both highly polar (acidic and basic) and nonpolar regions. Common organic solvents may not be able to effectively solvate all parts of the molecule simultaneously. For instance, a nonpolar solvent like toluene might interact well with a nonpolar backbone but poorly with the ionizable groups. Conversely, a polar solvent like ethanol may interact with the polar groups but fail to adequately solvate the nonpolar sections.

  • Zwitterionic Character: In certain pH ranges or even in the solid state, the molecule can exist as a zwitterion, with a negatively charged carboxylate and a positively charged piperazinium ion. This high degree of charge separation can lead to strong electrostatic interactions, further increasing crystal lattice energy and reducing solubility in less polar organic solvents.

Q2: I need to prepare a stock solution for my experiments. Which initial solvents should I screen?

Initial Screening Panel:

Solvent ClassExamplesRationale
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the carboxylic acid and piperazine nitrogens.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHigh dipole moments can disrupt the crystal lattice and solvate the polar functional groups.
Ethers Dioxane, THFModerate polarity and can act as hydrogen bond acceptors.
Chlorinated Dichloromethane (DCM)Can be effective for less polar derivatives.

Start with small-scale solubility tests (e.g., 1-5 mg of compound in 0.5-1.0 mL of solvent). Observe solubility at room temperature and with gentle heating. Be mindful that heating can sometimes lead to degradation, so a parallel stability study is advisable if high temperatures are required.

Troubleshooting Guides

Issue 1: My compound is still insoluble or only sparingly soluble even after screening a range of common organic solvents.

This is a common challenge. The next logical step is to actively modify the system to favor dissolution. Here are several strategies, starting with the simplest.

Causality: Co-solvency involves using a mixture of solvents to achieve a more optimal polarity for solvating the entire molecule.[3][4][5] A "good" solvent for the nonpolar parts can be mixed with a "good" solvent for the polar parts to create a synergistic effect.[6]

Experimental Protocol: Co-Solvent Screening

  • Select Primary Solvents: Choose a solvent in which your compound shows at least minimal solubility (e.g., ethanol) and another in which it is expected to be poorly soluble but which can solvate other parts of the molecule (e.g., toluene or ethyl acetate).

  • Prepare Mixtures: Create a series of binary mixtures in varying ratios (e.g., 9:1, 7:3, 5:5, 3:7, 1:9 v/v).

  • Test Solubility: Add a known amount of your piperazinobenzoic acid derivative to a fixed volume of each co-solvent mixture.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantify: Analyze the supernatant by a suitable method (e.g., HPLC, UV-Vis spectroscopy) to determine the concentration of the dissolved compound.

Data Presentation: Example Co-Solvent Screening Results

Co-Solvent System (v/v)Solubility (mg/mL) at 25°C
100% Ethanol0.8
70% Ethanol / 30% Toluene2.5
50% Ethanol / 50% Toluene3.1
30% Ethanol / 70% Toluene1.2
100% Toluene<0.1

This table illustrates a typical synergistic effect where a 50/50 mixture provides significantly higher solubility than either pure solvent.

Causality: The ionizable nature of the benzoic acid (acidic) and piperazine (basic) groups is the most powerful tool at your disposal. By converting the neutral molecule into a salt, you introduce strong ionic character, which can dramatically alter solubility.[7][8]

  • Acidic Conditions: Adding a strong acid (like HCl) will protonate the piperazine ring, forming a piperazinium salt. This cationic salt will be more soluble in polar organic solvents.

  • Basic Conditions: Adding a base (like NaOH or an organic base like triethylamine) will deprotonate the carboxylic acid, forming a carboxylate salt. This anionic salt will also exhibit enhanced solubility in polar solvents.

The choice between forming an acidic or basic salt depends on the pKa of your specific derivative and the requirements of your downstream application. Generally, a pKa difference of at least 2 pH units between the drug and the counter-ion is recommended for stable salt formation.[9]

Experimental Workflow: Salt Formation for Improved Solubility

G cluster_start Initial State cluster_acid Acidic Salt Formation cluster_base Basic Salt Formation start Poorly Soluble Piperazinobenzoic Acid Derivative add_acid Add Acidic Counter-ion (e.g., HCl in Dioxane/Methanol) start->add_acid Ionize Basic Center add_base Add Basic Counter-ion (e.g., NaOH in Methanol) start->add_base Ionize Acidic Center acid_salt Formation of Cationic Piperazinium Salt add_acid->acid_salt end_node Enhanced Solubility in Polar Organic Solvents acid_salt->end_node base_salt Formation of Anionic Carboxylate Salt add_base->base_salt base_salt->end_node G start Crystalline Drug Carrier (Polymer) step1 Co-dissolve in Volatile Solvent start->step1 step2 Rapid Solvent Evaporation step1->step2 end Solid Dispersion Drug Molecularly Dispersed in Carrier step2->end

Caption: Solid dispersion preparation via solvent evaporation.

Advanced Strategies

Q3: What other, more specialized techniques can I consider for extremely challenging derivatives?

A3: For particularly recalcitrant compounds, several advanced methods are available:

  • Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent and by forming micelles that encapsulate the drug molecules. [10][11][12]Non-ionic surfactants like Tween® 80 or Span® 20 are often used. [13]The drug is partitioned into the hydrophobic core of the micelle, increasing its apparent solubility in the bulk solvent. [11]* Co-crystallization: This involves forming a crystalline solid that comprises the active pharmaceutical ingredient (API) and a benign co-former molecule in a specific stoichiometric ratio. [14]Unlike a salt, there is no proton transfer. Co-crystals can exhibit dramatically different (and often improved) solubility profiles compared to the pure API.

  • Nanotechnology Approaches: Reducing the particle size to the nanometer range (nanonization) significantly increases the surface area-to-volume ratio, which can lead to a corresponding increase in dissolution rate and solubility. [15] The selection of the most appropriate technique depends on the specific properties of your molecule, the intended application, and the required concentration. A tiered and logical troubleshooting approach as outlined above will provide the most efficient path to overcoming the solubility challenges of piperazinobenzoic acid derivatives.

References

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library. [Link]

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Science. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Co-solvency: Significance and symbolism. Wisdom Library. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]

  • Piperazine. Solubility of Things. [Link]

  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. LinkedIn. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?. Acrux. [Link]

  • Salt formation to improve drug solubility. PubMed. [Link]

  • Principles of Salt Formation. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • Solubility of p ABA in several solvents (data in Table 1), from above:.... ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.. Allied Academies. [Link]

  • Piperazine. Wikipedia. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. ResearchGate. [Link]

  • The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Longdom Publishing. [Link]

  • Solid liquid solubility of piperazine. SINTEF. [Link]

  • ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. PharmaTutor. [Link]

  • An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. PubMed. [Link]

  • The solubility of benzoic acid in seven solvents.. ResearchGate. [Link]

  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. NIST. [Link]

  • Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis. ResearchGate. [Link]

  • Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. ResearchGate. [Link]

  • Solubility of benzoic acid in twelve organic solvents: Experimental measurement and thermodynamic modeling. ResearchGate. [Link]

Sources

Troubleshooting the purification of 4-(Methylsulfonyl)-2-piperazinobenzoic acid products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this zwitterionic molecule. Here, we provide in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in established chemical principles and field-proven insights.

Understanding the Molecule: Key Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 4-(Methylsulfonyl)-2-piperazinobenzoic acid, as these fundamentally dictate its behavior during purification.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄S[1]
Molecular Weight 284.33 g/mol [1]
Predicted pKa 3.13 ± 0.36 (acidic), piperazine pKa's are typically ~5.5 and ~9.5[1]
Predicted Boiling Point 561.6 ± 50.0 °C[1]
Predicted Density 1.340 ± 0.06 g/cm³[1]

The presence of both a carboxylic acid and a piperazine moiety makes this molecule zwitterionic at neutral pH. This dual nature is a critical consideration for its solubility and interaction with chromatographic media.

Synthesis and Potential Impurities

A likely synthetic route to 4-(Methylsulfonyl)-2-piperazinobenzoic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a di-substituted benzene, such as 2-chloro-4-(methylsulfonyl)benzoic acid or 2-fluoro-4-(methylsulfonyl)benzoic acid, with piperazine.[2][3] Understanding this synthesis pathway is key to anticipating potential impurities.

digraph "Synthesis_and_Impurities" {
  graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=3];
  node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes SM [label="Starting Material\n(e.g., 2-chloro-4-(methylsulfonyl)benzoic acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Piperazine [label="Piperazine"]; Product [label="4-(Methylsulfonyl)-2-piperazinobenzoic acid\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted Starting Material", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="Regioisomer\n(e.g., 5-(Methylsulfonyl)-2-piperazinobenzoic acid)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity3 [label="Di-substituted Piperazine", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Solvent & Reagent Residues", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges SM -> Product [label="S_NAr with Piperazine"]; Piperazine -> Product; SM -> Impurity1 [label="Incomplete Reaction"]; Product -> Impurity2 [label="Side Reaction"]; Product -> Impurity3 [label="Excess Piperazine Reactant"]; Product -> Impurity4 [label="Work-up/Purification Artifacts"]; }

Caption: Troubleshooting poor HPLC peak shape.

Q4: I am having difficulty separating my product from a closely eluting impurity. What strategies can I employ?

A4: Improving resolution between two peaks requires optimizing the selectivity of your chromatographic system.

  • Explanation of Causality: Selectivity is the ability of the chromatographic system to differentiate between two analytes. It is influenced by the stationary phase, mobile phase composition, and temperature.

  • Troubleshooting Steps:

    • Modify Mobile Phase Composition:

      • Organic Modifier: Change the organic modifier (e.g., from acetonitrile to methanol, or vice versa). The different solvent properties can alter the selectivity.

      • Gradient Slope: If using a gradient, make the gradient shallower around the elution time of your product and impurity. This will increase the separation time between them.

    • Change Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase chemistry may be required. For example, a phenyl column might offer different selectivity for aromatic compounds compared to a C18 column.

    • Temperature: Varying the column temperature can sometimes improve resolution, although its effect is less predictable than mobile phase or stationary phase changes.

Analytical Characterization

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all protons and their connectivity. Expect to see signals for the methylsulfonyl group, the aromatic protons, and the piperazine protons.

    • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI): This is a soft ionization technique well-suited for polar and thermally labile molecules. [4]You should be able to observe the protonated molecule [M+H]⁺ and potentially other adducts. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC):

    • Purity Assessment: An optimized HPLC method with a suitable detector (e.g., UV-Vis) can be used to determine the purity of your product by measuring the area percentage of the main peak relative to any impurity peaks.

Experimental Protocols

General Recrystallization Protocol for 4-(Methylsulfonyl)-2-piperazinobenzoic acid
  • Place the crude product in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, starting with a higher proportion of ethanol).

  • Heat the mixture with stirring on a hot plate until the solid dissolves completely.

  • If the solid does not dissolve, add small portions of the more polar solvent (water) until a clear solution is obtained at the boiling point.

  • If the solution is colored, you may consider adding a small amount of activated carbon and hot-filtering the solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent mixture.

  • Dry the crystals under vacuum.

Starting Point for HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm, or determine the λmax by UV-Vis spectroscopy).

  • Column Temperature: 30 °C

This method can be optimized by adjusting the gradient slope, changing the organic modifier to methanol, or using a different column chemistry as described in the troubleshooting section.

References

  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermedi
  • Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution).
  • How to desalt zwitterions?
  • Spectral Assignments and Reference D
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - Google P
  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • (12) Patent Application Publication (10) Pub. No.: US 2008/0103305 A1 - Googleapis.com.
  • Method Development HPLC - Interchim.
  • CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
  • Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates - European P
  • CN1038584C - Preparation of methylsulfonylbenzoic acids - Google P
  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed.
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central.
  • CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)
  • 4-(Methylsulfonyl)-2-piperazinobenzoic Acid | 1197193-32-0 - ChemicalBook.
  • Process for the preparation of 2-(4-methylphenyl)
  • Behaviour of 4-(-2-hydroxyethyl)-1-piperazineethanesulfonic acid under electrospray ionization mass spectrometry conditions - PubMed.
  • Current perspectives on supercharging reagents in electrospray ioniz
  • Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients - ResearchG
  • Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine)
  • (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)

Sources

Technical Support Center: N-Arylation of 4-(Methylsulfonyl)-2-piperazinobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging yet crucial transformation. The N-aryl piperazine motif is a privileged scaffold in medicinal chemistry, and successful execution of this reaction is often pivotal for the synthesis of bioactive molecules.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction yields and purity.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the N-arylation of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. The substrate's unique electronic and steric properties—an electron-withdrawing sulfonyl group and a potentially coordinating carboxylic acid—can present distinct challenges.

Issue 1: Low to No Product Conversion

A lack of desired product is the most common and frustrating outcome. Several factors related to the catalyst, reagents, or reaction conditions can be the root cause.

Probable Causes & Step-by-Step Solutions
  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.

    • Solution 1: Employ Modern Precatalysts. Switch from traditional palladium sources like Pd(OAc)₂ to more reliable and efficient palladacycle precatalysts (e.g., G3 or G4 XPhos). These catalysts form the active LPd(0) species more cleanly.

    • Solution 2: Pre-activation. If using a Pd(II) source, consider a pre-activation step. Stir the palladium source and the phosphine ligand with the base in the solvent for a period before adding the piperazine substrate and aryl halide.

  • Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand is highly dependent on the substrates.[2]

    • Solution: Select a Suitable Ligand. For couplings involving secondary amines like piperazine, bulky, electron-rich phosphine ligands are often required. Consider ligands such as XPhos, RuPhos, or BrettPhos, which have demonstrated efficacy in challenging aminations.[2] A ligand screening is often a worthwhile investment.

  • Incorrect Base Selection: The base plays a crucial role in deprotonating the piperazine nitrogen, but an incompatible base can hinder the reaction or lead to side products.[3]

    • Solution 1: Use a Strong, Non-Nucleophilic Base. Strong bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and often effective.[4]

    • Solution 2: Consider Weaker Bases for Sensitive Substrates. If your aryl halide or the product is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, potentially requiring higher reaction temperatures.[4] The physical properties of the base, like particle size, can also impact the reaction; grinding the base may be beneficial.[4]

  • Poor Substrate Reactivity: The nature of your aryl halide significantly impacts reactivity. Aryl chlorides are generally less reactive than aryl bromides or iodides.

    • Solution: Adapt to the Halide. For less reactive aryl chlorides, employing bulky, electron-rich phosphine ligands is often essential for achieving good yields. If feasible, switching to the corresponding aryl bromide or iodide can dramatically improve conversion.

  • Solvent Issues: The choice of solvent can influence the solubility of reagents and the stability of catalytic intermediates.[3][5]

    • Solution: Choose an Appropriate Solvent. Toluene and dioxane are common and effective solvents for Buchwald-Hartwig aminations.[5][6] Ensure your starting materials are soluble at the reaction temperature. In some cases, a switch to a more polar aprotic solvent like DMF might be considered, but be aware that it can affect the catalytic cycle.[3][5]

Issue 2: Formation of N,N'-bis-arylated Piperazine Byproduct

A common selectivity challenge is the formation of the bis-arylated product, where both nitrogen atoms of the piperazine ring have been arylated.

Probable Causes & Step-by-Step Solutions
  • Unfavorable Stoichiometry: An equimolar or excess amount of the aryl halide relative to the piperazine can drive the reaction towards bis-arylation.

    • Solution 1: Use an Excess of Piperazine. Employing an excess of the 4-(Methylsulfonyl)-2-piperazinobenzoic acid (typically 1.5 to 2.5 equivalents) relative to the aryl halide can statistically favor mono-arylation.[6] However, this will necessitate a more rigorous purification to remove the unreacted piperazine derivative.

    • Solution 2: Slow Addition. A slow, controlled addition of the aryl halide to the reaction mixture containing the piperazine substrate can maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.[6]

  • Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the consumption of the aryl halide can lead to the slow formation of the bis-arylated byproduct.

    • Solution: Monitor Reaction Progress. Closely monitor the reaction by a suitable technique like TLC or LC-MS. Quench the reaction once the starting aryl halide is consumed to prevent over-arylation. Rapid reaction protocols have been developed to minimize this side reaction.[6]

  • Lack of Directing Group: For complete control over mono-arylation, a protecting group strategy is the most robust approach.

    • Solution: Employ a Protecting Group. While this adds steps to the synthesis, using a mono-protected piperazine, such as N-Boc-piperazine, is a reliable method to ensure mono-arylation. The protecting group can be removed in a subsequent step.[6]

Issue 3: Significant Hydrodehalogenation of the Aryl Halide

Hydrodehalogenation, the reduction of the aryl halide to the corresponding arene, is a known side reaction that consumes starting material and reduces the yield of the desired product.

Probable Causes & Step-by-Step Solutions
  • Presence of Water or Protic Impurities: Trace amounts of water can lead to the generation of palladium hydride species, which are responsible for hydrodehalogenation.

    • Solution: Ensure Anhydrous and Inert Conditions. Thoroughly dry all glassware and reagents. Use anhydrous, degassed solvents. Running the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Inappropriate Base or Solvent Combination: Certain base and solvent combinations can promote hydrodehalogenation.

    • Solution: Optimize Reaction Conditions. If hydrodehalogenation is a significant issue, consider screening different bases and solvents. For instance, switching from an alkoxide base to a carbonate or phosphate base may mitigate this side reaction.

Issue 4: Difficulty in Product Purification

The presence of the carboxylic acid and sulfonyl groups can make the product highly polar and potentially amphoteric, complicating purification.

Probable Causes & Step-by-Step Solutions
  • Product Polarity: The high polarity of the product can lead to streaking on silica gel chromatography and poor solubility in common organic solvents.

    • Solution 1: Esterification. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the N-arylation. This will reduce the polarity of the molecule, making it more amenable to standard purification techniques. The ester can be hydrolyzed in a final step.

    • Solution 2: Reverse-Phase Chromatography. If the product is water-soluble, reverse-phase chromatography (e.g., C18) may be a more effective purification method than normal-phase silica gel chromatography.

    • Solution 3: Crystallization/Trituration. If the product is a solid, crystallization or trituration from an appropriate solvent system can be a highly effective purification method.

  • Contamination with Palladium Residues: Residual palladium from the catalyst can contaminate the final product.

    • Solution: Use a Palladium Scavenger. After the reaction is complete, the crude product can be treated with a palladium scavenger (e.g., thiol-functionalized silica gel) to remove residual metal.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this reaction?

A1: Typically, a catalyst loading of 1-2 mol% of the palladium precatalyst is a good starting point. For particularly challenging substrates or to improve reaction kinetics, the loading can be increased to 5 mol%. However, higher catalyst loadings can sometimes lead to an increase in side reactions.

Q2: What is the ideal reaction temperature?

A2: Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate.[4] A temperature range of 80-110 °C is common.[4] The optimal temperature will depend on the specific substrates, catalyst, and solvent used. It is advisable to start at a moderate temperature (e.g., 90 °C) and adjust as needed based on reaction monitoring.

Q3: Can I run this reaction open to the air?

A3: While some modern palladium precatalysts are air-stable, the Buchwald-Hartwig amination is generally sensitive to oxygen and moisture.[7][8] For optimal and reproducible results, it is strongly recommended to perform the reaction under an inert atmosphere (nitrogen or argon).

Q4: My starting materials are not fully soluble. What should I do?

A4: Poor solubility can hinder reaction rates. Ensure you are using a suitable solvent where all components are soluble at the reaction temperature.[6] If solubility remains an issue, consider switching to a different solvent system or increasing the solvent volume. In some cases, a biphasic system or the use of a phase-transfer catalyst may be beneficial, though this adds complexity.

III. Optimized Experimental Protocol

This protocol provides a general starting point for the N-arylation of 4-(Methylsulfonyl)-2-piperazinobenzoic acid. Optimization may be required for specific aryl halides.

Materials:
  • 4-(Methylsulfonyl)-2-piperazinobenzoic acid (1.5 mmol)

  • Aryl halide (1.0 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a magnetic stir bar and a PTFE-lined cap

Procedure:
  • In a glovebox or under a stream of inert gas, add 4-(Methylsulfonyl)-2-piperazinobenzoic acid, the aryl halide, XPhos Pd G3, and sodium tert-butoxide to the oven-dried reaction vial.

  • Seal the vial with the cap.

  • If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath or heating block set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, crystallization).

IV. Visualizing the Process

General Workflow for Troubleshooting

G cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_side_reactions Addressing Side Reactions cluster_purification Purification Strategy cluster_end Outcome start Low/No Yield catalyst Check Catalyst Activity - Use G3/G4 Precatalyst - Pre-activate Pd(II) source start->catalyst Is the catalyst active? ligand Optimize Ligand - Screen Bulky Phosphines (XPhos, RuPhos) catalyst->ligand Is the ligand optimal? base Evaluate Base - Strong Base (NaOtBu) - Weaker Base (Cs2CO3) ligand->base Is the base appropriate? conditions Adjust Conditions - Anhydrous/Inert - Optimize Temperature base->conditions Are conditions ideal? bis_arylation Bis-Arylation? - Excess Piperazine - Slow Addition - Monitor Time conditions->bis_arylation hydrodehalogenation Hydrodehalogenation? - Ensure Anhydrous - Screen Bases bis_arylation->hydrodehalogenation purify Purification Issues? - Esterify Acid - Reverse-Phase HPLC - Scavenge Palladium hydrodehalogenation->purify end Improved Yield purify->end

Caption: A decision-making workflow for troubleshooting low yields in the N-arylation reaction.

V. Summary of Key Reaction Parameters

ParameterRecommendationRationale
Palladium Source G3/G4 Palladacycle PrecatalystsEfficient and reliable formation of the active Pd(0) catalyst.
Ligand Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)Stabilizes the catalyst and facilitates key steps in the catalytic cycle for secondary amines.[2]
Base Strong: NaOtBu, KOtBu; Weaker: Cs₂CO₃, K₃PO₄The choice depends on the substrate's base sensitivity. Strong bases are generally more effective.[4]
Solvent Anhydrous, degassed Toluene or DioxaneCommon solvents that facilitate good solubility and reaction rates.[5][6]
Temperature 80-110 °CSufficient thermal energy is typically required for efficient reaction.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents catalyst deactivation and side reactions like hydrodehalogenation.
Stoichiometry 1.5-2.5 eq. of PiperazineFavors mono-arylation and minimizes the formation of the bis-arylated byproduct.[6]

References

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). PubMed.
  • Optimization of Buchwald-Hartwig amin
  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic-chemistry.org.
  • "optimizing reaction conditions for N-aryl
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

Sources

Challenges in the multi-step synthesis of complex molecules from this compound

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Multi-Step Synthesis from (-)-Shikimic Acid

Welcome to the technical support center for chemists engaged in the multi-step synthesis of complex molecules starting from (-)-shikimic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Given its industrial relevance and inherent synthetic challenges, we will often use the synthesis of Oseltamivir (Tamiflu®) as a central case study.[1][2] Shikimic acid's dense arrangement of functional groups—a carboxylic acid, three hydroxyl groups, and a cyclohexene core—makes it a powerful chiral building block, but also a source of significant synthetic hurdles.[3][4]

This resource is structured as a series of troubleshooting questions and FAQs to directly address the issues you may be facing at the bench.

Part 1: Troubleshooting Guide - Common Experimental Failures

Question 1: I'm attempting to selectively protect the hydroxyl groups on shikimic acid, but I'm getting a mixture of products with low yields of my desired intermediate. What's going wrong?

This is one of the most frequent challenges. The three secondary hydroxyl groups on the shikimic acid ring have similar reactivity, making selective protection difficult. The key is to exploit subtle differences in their steric and electronic environments.

Causality Behind the Issue:

  • Steric Hindrance: The C5-OH is generally the most sterically accessible, while the C3-OH is the most hindered, being adjacent to the bulky carboxylic acid (or its ester).

  • Reactivity: The relative reactivity of the hydroxyl groups can be influenced by the reaction conditions and the protecting group chosen.

Troubleshooting Protocol: Selective Ketalization of the 3,4-Diol

A common strategy in oseltamivir synthesis is the protection of the cis-3,4-diol as a ketal, leaving the C5-OH free for subsequent reactions.[2]

Step-by-Step Protocol:

  • Esterification First: The carboxylic acid is highly reactive and can interfere with many reactions. It is crucial to first protect it, typically as an ethyl or methyl ester.[5] Refluxing shikimic acid in ethanol with a catalyst like thionyl chloride or a strong acid is a standard procedure.[2]

  • Ketal Formation:

    • Reagents: Use a ketone (e.g., 3-pentanone or acetone) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, PTSA).[6]

    • Conditions: The reaction is typically run in the ketone as the solvent or in a non-polar solvent like toluene with Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product.

    • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The product will be significantly less polar than the starting diol.

  • Work-up and Purification: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The crude product can then be purified by flash column chromatography on silica gel.

Expert Insight: The choice of ketone can influence the stability and ease of removal of the protecting group. Acetone forms an acetonide, which is relatively labile. 3-pentanone forms a more robust ketal, which can be advantageous for multi-step sequences.[2]

Visualization: Protecting Group Strategy

G cluster_0 Initial Protection Steps SA Shikimic Acid (C3, C4, C5-OH free) ES Ethyl Shikimate (COOH protected) SA->ES EtOH, SOCl₂ (Esterification) Ketal 3,4-Ketal Protected (C5-OH free) ES->Ketal 3-Pentanone, PTSA (Ketalization)

Caption: Initial protection workflow for shikimic acid.

Question 2: My azide substitution reaction (an S_N2 displacement of a mesylate or tosylate) is giving low yields and a significant amount of an aromatic byproduct. How can I improve this?

This is a critical and often problematic step in the synthesis of oseltamivir and related nitrogen-containing compounds from shikimic acid.[7] The formation of an aromatic byproduct indicates an elimination reaction is competing with the desired substitution.

Causality Behind the Issue:

  • Competing E2 Elimination: The hydrogen atoms on the cyclohexene ring are susceptible to abstraction by a base, leading to elimination of the leaving group and formation of a diene, which can then aromatize. The azide ion (N₃⁻) can act as a base, although it is primarily a nucleophile.

  • Reaction Conditions: High temperatures significantly favor elimination over substitution.[8]

  • Solvent Effects: The solvent system must be able to dissolve both the organic substrate and the inorganic azide salt (e.g., sodium azide, NaN₃). A mixture of an organic solvent and water is often used, but the ratio is critical.[7]

Troubleshooting and Optimization:

ParameterIssueRecommended ActionRationale
Temperature High temperature (>50°C)Run the reaction at room temperature or even 0°C.[8]S_N2 reactions have a lower activation energy than E2 reactions. Lowering the temperature will disproportionately slow down the elimination pathway.
Solvent Poor solubility of NaN₃Use a mixture of acetone and water (e.g., 5:1 v/v) or a polar aprotic solvent like DMSO.[7][8]Ensures both reactants are in solution, promoting the bimolecular substitution reaction. Be aware that product isolation from DMSO can be difficult.[8]
Leaving Group Mesylate (OMs) is not reactive enoughConsider converting the alcohol to a better leaving group, such as a triflate (OTf) or nosylate (ONs).[6]A better leaving group will accelerate the S_N2 reaction, making it more competitive with elimination.
Azide Concentration Insufficient nucleophileUse a slight excess of sodium azide (1.1-1.5 equivalents).[8]Pushes the equilibrium towards the substitution product. A large excess can promote side reactions.

Expert Insight: The aromatic byproduct is often a benzoate derivative, formed after elimination and subsequent oxidation.[8] If you observe this, it is a clear indication that your reaction conditions are too harsh. The use of phase-transfer catalysts can sometimes improve yields in biphasic systems by facilitating the transport of the azide anion into the organic phase.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is (-)-shikimic acid used as the starting material for Oseltamivir when its supply can be volatile?

A1: The reliance on (-)-shikimic acid, traditionally extracted from Chinese star anise (Illicium verum), has indeed been a concern, especially during pandemics.[1][6] However, it remains the preferred starting material for several key reasons:

  • Chiral Pool Synthesis: Shikimic acid is a naturally occurring, enantiomerically pure molecule. This allows chemists to bypass the need for complex asymmetric synthesis steps to set the three crucial stereocenters in oseltamivir, saving several steps and avoiding the formation of incorrect stereoisomers.[2][9]

  • Established Industrial Process: The Roche synthesis is a highly optimized, albeit long, industrial process.[10] Shifting to a completely different starting material would require a complete re-validation of the entire manufacturing process, which is a massive undertaking.

  • Alternative Sourcing: To mitigate supply chain risks, fermentation routes using genetically engineered E. coli have been developed and are now a major source of shikimic acid, providing a more stable supply.[11]

Q2: I need to purify my shikimic acid derivatives. What are the best chromatographic techniques?

A2: The choice of purification technique depends on the specific derivative and the scale of your reaction.

  • Flash Column Chromatography: This is the most common method for lab-scale purification. Due to the polarity of shikimic acid and its early derivatives, silica gel is the standard stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective.

  • Ion-Exchange Chromatography: For compounds that retain the carboxylic acid group or have basic amine functionalities, ion-exchange chromatography can be highly effective.[3] Anion exchange resins can be used to capture the carboxylate form of shikimic acid, allowing neutral impurities to be washed away.[5]

  • Recrystallization: For solid intermediates, recrystallization is an excellent method for achieving high purity on a larger scale. A common solvent system for shikimic acid itself is a mixture of methanol and toluene or ethyl acetate.[5]

Q3: Are there any safety concerns I should be aware of when working with azide chemistry in these syntheses?

A3: Absolutely. Azide chemistry poses significant safety risks, especially on a larger scale.

  • Explosion Hazard: Sodium azide (NaN₃) and organic azides can be explosive, particularly when heated or subjected to shock.[10] Heavy metal azides (e.g., from contact with lead or copper pipes) are extremely sensitive and dangerous. Always use glass or Teflon equipment.

  • Toxicity: Sodium azide is highly toxic. Handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Work-up: Any excess azide must be quenched safely before disposal. A common method is the addition of sodium nitrite followed by acidification to convert it to nitrous acid, which decomposes the azide to nitrogen gas. This procedure must be done carefully to control the evolution of gas.

The development of azide-free synthetic routes to oseltamivir is an active area of research precisely to avoid these hazards.[12]

Visualization: Troubleshooting Azide Substitution

G cluster_0 Troubleshooting Flowchart Start Low Yield in Azide Substitution CheckAromatization Aromatic Byproduct Observed? Start->CheckAromatization CheckTemp Is Reaction Temperature > RT? CheckSolvent Is NaN₃ Fully Dissolved? CheckTemp->CheckSolvent No LowerTemp Action: Decrease T to 0°C - RT CheckTemp->LowerTemp Yes ChangeSolvent Action: Use Acetone/H₂O or DMSO CheckSolvent->ChangeSolvent No Success Improved Yield CheckSolvent->Success Yes CheckAromatization->CheckTemp Yes CheckAromatization->CheckSolvent No LowerTemp->Success ChangeSolvent->Success

Caption: Decision tree for optimizing azide substitution reactions.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Russian Journal of Bioorganic Chemistry, 38(1), 1-14.
  • BenchChem. (n.d.). Technical Support Center: Oseltamivir Synthesis. BenchChem.
  • Ncube, B., & Ndlovu, S. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron Letters, 61(46), 152500.
  • BenchChem. (n.d.). Technical Support Center: Large-Scale Synthesis of Oseltamivir. BenchChem.
  • ResearchGate. (2021). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate.
  • IT Medical Team. (2016). Critical Issues of Pharmaceutical Industry: A Case Study of Recent Advance in the Chemical Synthesis of Tamiflu. IT Medical Team.
  • ResearchGate. (n.d.). Large scale synthesis of Tamiflu from (-)-shikimic acid. ResearchGate.
  • Ensan, M., & Ramezani, M. (2011). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants Research, 5(14), 3229-3233.
  • Crowley, S. T., et al. (2016). Total quantification and extraction of shikimic acid from star anise (llicium verum) using solid-state NMR and cellulose-dissolving aqueous hydroxide. Green Chemistry, 18(24), 6540-6546.
  • Frost, J. W., & Li, K. (2016). U.S. Patent Application No. 14/908,944.
  • The University of Bristol. (n.d.). How is Tamiflu Synthesised?.
  • Wikipedia. (n.d.). Oseltamivir total synthesis. Wikipedia.
  • Nie, G., et al. (2014). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. Molecules, 19(7), 9374-9388.
  • Trost, B. M., & Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). Chemistry–An Asian Journal, 6(3), 744-754.
  • Wikipedia. (n.d.). Protecting group. Wikipedia.
  • Rocha, M. V. M., & Paiva, J. C. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(20), 10275-10349.
  • ResearchGate. (2018). The Medicinal Chemistry Of (-)-Shikimic Acid. ResearchGate.
  • Wikipedia. (n.d.). Shikimic acid. Wikipedia.

Sources

Stability issues of piperazinobenzoic acid derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for piperazinobenzoic acid derivatives. This resource is designed to provide in-depth technical guidance and troubleshooting for researchers, scientists, and drug development professionals who are working with these compounds. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate and address stability challenges, ensuring the integrity and reliability of your experimental data and drug development processes.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to improve pharmacokinetic properties.[1] However, the inherent basicity of the piperazine moiety and the presence of the carboxylic acid group in piperazinobenzoic acid derivatives introduce specific stability concerns, particularly under acidic and basic conditions.[2] This guide will delve into the common stability issues, their underlying causes, and practical solutions.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying the cause and implementing a solution.

Issue 1: Inconsistent Analytical Results and Loss of Potency

Question: My HPLC analysis of a piperazinobenzoic acid derivative is showing a decreasing peak area for the parent compound over a short period, and I'm observing inconsistent results in my bioassays. Could this be a stability issue?

Answer: Yes, inconsistent analytical results and a loss of biological activity are classic indicators of compound degradation.[2] Piperazinobenzoic acid derivatives can be susceptible to degradation under various conditions, and it is crucial to identify the root cause to ensure the reliability of your data.

Probable Causes and Solutions:

  • pH of the Medium: The stability of piperazinobenzoic acid derivatives is often highly pH-dependent.[2][3] Both acidic and basic conditions can catalyze hydrolysis and other degradation pathways.[4]

    • Causality: The nitrogen atoms in the piperazine ring are basic and can be protonated in acidic solutions, while the carboxylic acid group can be deprotonated in basic solutions. These changes in ionization state can significantly impact the molecule's reactivity and susceptibility to degradation.

    • Troubleshooting Steps:

      • Conduct a pH-Stability Profile: Perform a systematic study to evaluate the compound's stability across a wide pH range (e.g., pH 2 to 10).[4] This will help identify the optimal pH for stability.

      • Buffer Your Solutions: Once the optimal pH is determined, use a suitable buffer system to maintain it throughout your experiments.[2]

      • Neutralize Samples: If your experimental protocol involves acidic or basic conditions, neutralize the samples before analysis to prevent further degradation.

  • Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[2][5] This can be initiated by atmospheric oxygen, light, or trace metal ions.[2][6]

    • Causality: The lone pair of electrons on the nitrogen atoms can be readily oxidized. This process can be accelerated by catalysts.

    • Troubleshooting Steps:

      • Inert Atmosphere: When working with solutions for extended periods, consider purging with an inert gas like nitrogen or argon to displace oxygen.[2]

      • Antioxidants: For formulations, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can mitigate oxidative degradation.[2]

      • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[2]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, often through radical mechanisms.[5][7]

    • Causality: The absorption of light energy can promote electrons to higher energy states, making the molecule more reactive and prone to degradation.

    • Troubleshooting Steps:

      • Light Protection: Store stock solutions and experimental samples in amber-colored vials or protect them from light by wrapping them in aluminum foil.[2]

      • Work in Subdued Light: When possible, perform experimental manipulations under low-light conditions.

Issue 2: Appearance of Unknown Peaks in Chromatograms

Question: During my stability studies, I'm observing the formation of new, unidentified peaks in my HPLC chromatograms. How can I identify these degradation products and understand the degradation pathway?

Answer: The appearance of new peaks is a clear indication of degradation. Identifying these products is crucial for understanding the degradation mechanism and ensuring the safety and efficacy of a potential drug candidate. This process is a core component of forced degradation studies, which are required by regulatory agencies.[8][9][10]

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to stress your piperazinobenzoic acid derivative under various conditions to generate and identify potential degradation products.

Objective: To identify the degradation pathways and primary degradation products of a piperazinobenzoic acid derivative.

Materials:

  • Piperazinobenzoic acid derivative

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • pH meter

  • HPLC system with a UV or PDA detector (and preferably a mass spectrometer, LC-MS)[4][11]

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[5]

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Maintain the same temperature and time points as the acid hydrolysis.[5]

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period (e.g., 8, 24 hours).[5][7]

    • Thermal Degradation: Place both a solid sample and a solution of the compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[5]

    • Photolytic Degradation: Expose both a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.[5]

  • Sample Analysis:

    • At each time point, withdraw a sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[7][12]

  • Data Interpretation:

    • Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.

    • If using LC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results & Interpretation Stock Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, RT & 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, RT & 60°C) Stock->Base Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Photo Photolytic Stress (ICH Q1B) Stock->Photo Solid Solid Compound Thermal Thermal Stress (80°C) Solid->Thermal Solid->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to working conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC / LC-MS Analysis Dilute->HPLC Identify Identify Degradants HPLC->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperazinobenzoic acid derivatives under acidic and basic conditions?

A1: The primary degradation pathway under both acidic and basic conditions is often hydrolysis.[4] However, the specific mechanism can differ:

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the amide linkage that may be present in more complex derivatives can be susceptible to hydrolysis. The piperazine ring itself is generally stable to acid-catalyzed ring-opening, but protonation of the nitrogens can influence the reactivity of adjacent functional groups.

  • Base-Catalyzed Hydrolysis: In basic conditions, hydrolysis of ester or amide functionalities is common. The negative charge on the carboxylate can influence intramolecular reactions.

Visualization of Potential Hydrolytic Cleavage

Hydrolysis_Pathway cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Acid_Start Piperazinobenzoic Acid Derivative Amide/Ester Linkage Acid_End Piperazine Moiety Benzoic Acid Moiety Acid_Start:f1->Acid_End:f0 Hydrolysis Base_Start Piperazinobenzoic Acid Derivative Amide/Ester Linkage Base_End Piperazine Moiety Benzoate Salt Base_Start:f1->Base_End:f0 Hydrolysis

Caption: General hydrolysis under acidic and basic conditions.

Q2: How does temperature affect the stability of these derivatives?

A2: Increased temperature generally accelerates the rate of degradation reactions, including hydrolysis and oxidation.[4][13] Thermal degradation can also lead to decarboxylation of the benzoic acid moiety.[5] It is crucial to store samples at appropriate temperatures (often refrigerated or frozen) to minimize degradation over time.[14]

Q3: Can the choice of salt form for my piperazinobenzoic acid derivative impact its stability?

A3: Absolutely. Formulating the compound as a salt (e.g., hydrochloride, citrate) can significantly improve its stability in solution.[2] The salt form can influence the pH of the local environment when dissolved, potentially shifting it to a more stable range. It can also affect the compound's hygroscopicity and solid-state stability.

Q4: Are there any specific analytical column chemistries that are better suited for analyzing piperazinobenzoic acid derivatives and their degradation products?

A4: Reversed-phase HPLC with a C18 column is a common starting point and is often effective.[5][7] However, due to the basic nature of the piperazine moiety, peak tailing can be an issue. If you encounter poor peak shape, consider the following:

  • Mobile Phase pH Adjustment: Adjusting the pH of the mobile phase can improve peak shape by ensuring a consistent ionization state of the analyte.

  • Alternative Column Chemistries: Columns with different stationary phases, such as C8, phenyl, or cyano, may provide better separation and peak shape.[2]

  • Use of Amine Modifiers: Adding a small amount of an amine modifier like triethylamine to the mobile phase can help reduce peak tailing for basic compounds.[2]

Quantitative Data Summary: pH-Dependent Stability

The following table provides a hypothetical example of data that could be generated from a pH-stability study.

pHTemperature (°C)% Degradation after 48 hoursMajor Degradation Products
2.04015.2%Hydrolysis Product A
4.5403.1%Minimal Degradation
7.0405.8%Oxidative Product B
9.04012.5%Hydrolysis Product C
7.06018.9%Oxidative Product B, Thermal Product D

This table is for illustrative purposes only.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 119-126.
  • Olejnik, A., Galezowska, J., & Plenis, A. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
  • BIOSYNCE. (2023, August 25). What is the stability of piperidine? Retrieved from [Link]

  • Wang, P., Le, H., & Liu, H. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 116–123.
  • Reed, R. A., & Li, Y. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(7).
  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • BIOSYNCE. (2023, July 11). What are the factors affecting the metabolism of piperazine in the body? Retrieved from [Link]

  • Żesławska, E., & Kwiecień, A. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Modern Organic Chemistry Research, 4(1), 1-10.
  • Whitehead, D. C., & Yourick, J. J. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Molecular pharmaceutics, 13(2), 527–534.
  • Plamondon, L., & Glickman, M. H. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765.
  • Sari, S., & Harahap, Y. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 861-866.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • El-Gindy, A., Emara, S., & Shaaban, H. (2011). Validated Chromatographic Methods for the Simultaneous Determination of Antipyrine and Benzocaine in the Presence of the Degradation Product, p-Aminobenzoic Acid. Analytical Methods, 3(11), 2569-2578.
  • Husain, A., & Ahmad, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6).
  • Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Sharma, R., & Kumar, V. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Singh, S., Sharma, P. K., & Kumar, N. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Chemistry Central journal, 10, 56.
  • International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Eawag. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Retrieved from [Link]

Sources

Refinement of protocols for the synthesis of piperazine-containing active pharmaceutical ingredients (APIs)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of piperazine-containing Active Pharmaceutical Ingredients (APIs). The piperazine heterocycle is a privileged scaffold in medicinal chemistry, frequently found in blockbuster drugs due to its favorable physicochemical properties.[1][2][3] However, its symmetrical nature and the reactivity of its two nitrogen atoms present unique challenges in achieving selective and high-yielding syntheses.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to in-depth troubleshooting guides for specific reaction classes, grounded in mechanistic principles and supported by detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles in piperazine chemistry.

Question: My N-alkylation or N-arylation reaction is producing a significant amount of the 1,4-di-substituted byproduct. How can I improve selectivity for mono-substitution?

Answer: This is the most frequent challenge in piperazine synthesis, stemming from the comparable reactivity of both nitrogen atoms.[4] The key is to manipulate the relative probabilities of the electrophile reacting with the starting piperazine versus the mono-substituted product.

There are three primary strategies:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the alkylating or arylating agent. This statistically favors the reaction with an unsubstituted piperazine molecule.[4][5] This method is cost-effective when piperazine itself is the starting material but is less practical for valuable, pre-substituted piperazine derivatives.

  • Controlled Addition: A slow, dropwise addition of the electrophile at a controlled temperature (often starting at 0 °C) can maintain a low concentration of the reagent, minimizing the chance of a second substitution event.[4][5]

  • Protecting Groups: The most robust and generally applicable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[4][6] This physically blocks one nitrogen, ensuring absolute selectivity. The protecting group is then removed in a subsequent step. This is the preferred method when working with expensive or complex substrates.

Question: I am attempting a Buchwald-Hartwig N-arylation of piperazine, but my yields are consistently low or the reaction fails. What should I investigate?

Answer: Low yields in Buchwald-Hartwig aminations of piperazines often point to issues with the catalytic cycle.[4] Key areas to troubleshoot include:

  • Catalyst and Ligand Choice: The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, most critically, the phosphine ligand is paramount. For less reactive aryl chlorides, electron-rich and sterically hindered ligands like RuPhos or XPhos are often necessary to promote efficient oxidative addition and reductive elimination.[4][7] It is highly recommended to screen a panel of ligands.

  • Solvent and Base Purity: These reactions are highly sensitive to oxygen and water, which can deactivate the catalyst.[4] Ensure you are using a dry, anhydrous aprotic solvent (e.g., toluene, dioxane, THF) and that the base (e.g., NaOtBu, K₂CO₃) is fresh and dry.

  • Temperature: The reaction temperature is critical and typically ranges from 80-110 °C.[4] Insufficient temperature can lead to slow or stalled reactions, while excessive heat can cause catalyst decomposition.

Question: My final piperazine derivative is a thick oil that I cannot crystallize. What are my options for purification?

Answer: Purifying non-crystalline (oily) basic compounds is a common challenge. Standard silica gel chromatography can be problematic due to tailing.[8]

  • Salt Formation: The most effective method is often to convert the basic piperazine derivative into a salt.[8] Treatment with acids like hydrochloric acid (in a non-aqueous solvent like isopropanol or ether) or fumaric acid can produce a crystalline salt that is easily purified by recrystallization.[8] The purified free base can then be regenerated by neutralization.[8]

  • Modified Column Chromatography: To mitigate tailing on silica gel, add a basic modifier to your eluent.[8] A common practice is to add 0.1-1% (v/v) of triethylamine (TEA) or a small percentage of a 7N ammonia solution in methanol to the mobile phase.[8] This competes with your basic product for interaction with the acidic silanol groups on the silica surface.

  • Solvent Trituration: You can wash or triturate the oil with a solvent in which your product is insoluble but the impurities are soluble (e.g., hexane, ether).[8]

Question: During scale-up of my API synthesis, I'm seeing new impurities and lower yields that were not present at the lab scale. What is happening?

Answer: Scale-up is not a linear process; reaction kinetics, heat transfer, and mass transfer do not scale proportionally.[9][10]

  • Heat Transfer: Large reactors have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions that were manageable in the lab can develop "hot spots" in a large reactor, leading to thermal degradation and byproduct formation.[10] Slower reagent addition or improved cooling may be required.

  • Mixing: Inefficient mixing in large vessels can create localized areas of high reagent concentration, promoting side reactions like di-substitution.[10]

  • Impurity Profile: Impurities that were negligible at a 1-gram scale can become significant at a 1-kilogram scale.[9] It is crucial to re-evaluate the impurity profile and purification strategy during process development.

Part 2: Detailed Troubleshooting Guides & Protocols

Issue 1: Controlling Mono- vs. Di-N-Alkylation

The decision to use a protecting group versus relying on stoichiometry depends on the value of the starting materials and the required final purity. The following workflow can guide this choice.

G start Start: Mono-N-Alkylation Required q1 Is the piperazine starting material valuable or complex? start->q1 pg_strat Use Protecting Group Strategy (e.g., N-Boc-piperazine) q1->pg_strat  Yes   q2 Is absolute control over selectivity critical for purity? q1->q2  No   end_pg Proceed to Protocol 1: Alkylation of N-Boc-Piperazine pg_strat->end_pg excess_strat Use Stoichiometric Control (5-10 eq. excess piperazine) slow_add Combine with slow, low-temp addition of alkylating agent excess_strat->slow_add q2->pg_strat  Yes   q2->excess_strat  No   end_excess Proceed to Purification: Separate product from excess piperazine slow_add->end_excess

Caption: Decision workflow for selecting a mono-N-alkylation strategy.

This protocol provides a reliable method for synthesizing mono-alkylated piperazines, preventing di-alkylation and the formation of quaternary ammonium salts.[6][11]

Materials:

  • N-Boc-piperazine (1.0 eq)

  • Alkyl halide (e.g., R-Br) or sulfonate (e.g., R-OTs) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous acetonitrile to create a stirrable suspension (approx. 0.2-0.5 M concentration).

  • Add the alkylating agent (1.1 eq) to the suspension. For highly reactive agents, consider adding it dropwise at 0 °C.

  • Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with ACN or DCM.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in DCM and wash with saturated sodium bicarbonate solution (1x) and brine (1x).

  • Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc-N'-alkyl-piperazine, which can be purified by column chromatography if necessary.

  • Deprotection (if required): The Boc group can be efficiently removed by dissolving the product in a solution of HCl in a solvent like 1,4-dioxane or isopropanol, or by using trifluoroacetic acid (TFA) in DCM.

Issue 2: Optimizing Low-Yielding Buchwald-Hartwig N-Arylation

Low yields in this critical C-N bond-forming reaction can halt a synthetic campaign. A systematic approach to optimization is essential.

G start Start: Low Yield in Buchwald-Hartwig Reaction check_sm 1. Verify Purity of Starting Materials (Aryl Halide, Piperazine, Base, Solvent) Are they pure and anhydrous? start->check_sm check_sm->start  No, Repurify/Replace   screen_ligand 2. Screen Catalyst/Ligand System Test a panel of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos). check_sm->screen_ligand  Yes   optimize_base 3. Optimize Base and Solvent Try different bases (NaOtBu, K3PO4, Cs2CO3) and solvents (Toluene, Dioxane). screen_ligand->optimize_base optimize_temp 4. Adjust Reaction Temperature Incrementally increase temperature (e.g., 80°C -> 100°C -> 110°C). optimize_base->optimize_temp end Optimized Reaction Conditions optimize_temp->end

Caption: Troubleshooting workflow for a low-yielding Buchwald-Hartwig reaction.

This protocol outlines a parallel screening approach to quickly identify effective conditions for a challenging N-arylation.

Materials:

  • Aryl halide (e.g., Ar-Cl) (1.0 eq)

  • Mono-protected piperazine (e.g., N-Boc-piperazine) (1.2 eq)

  • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand panel (e.g., RuPhos, XPhos, SPhos, BrettPhos) (4 mol%)

  • Base panel (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vials suitable for parallel synthesis

Step-by-Step Procedure:

  • In a glovebox, prepare stock solutions of the aryl halide, piperazine, palladium precursor, and each ligand in the chosen anhydrous solvent.

  • Into an array of reaction vials, dispense the required amount of each base.

  • Add the aryl halide and piperazine stock solutions to each vial.

  • Add the palladium precursor stock solution, followed by the specific ligand stock solution for that vial.

  • Seal the vials, remove from the glovebox, and place them in a heating block set to the desired temperature (e.g., 100 °C).

  • After a set time (e.g., 12-24 hours), cool the reactions to room temperature.

  • Quench a small aliquot from each vial and analyze by LC-MS to determine the relative conversion to the desired product.

  • Identify the most promising combination of ligand and base. These conditions can then be scaled up and further optimized for temperature and reaction time.

Part 3: Purification Strategies for Piperazine APIs

Effective purification is critical for meeting the stringent purity requirements of APIs.[9] The choice of method depends on the physical properties of the compound and the nature of the impurities.

Table 1: Comparison of Common Purification Techniques
Purification MethodBest Suited ForAdvantagesDisadvantages & Troubleshooting
Column Chromatography Isolating compounds from complex mixtures with multiple components.High resolution for separating closely related compounds.Basicity of piperazines can cause severe tailing on silica gel.[8] Solution: Add 0.1-1% triethylamine or NH₃/MeOH to the eluent.[4][8] Not easily scalable for large quantities.[12]
Salt Formation & Recrystallization Purifying a crude product with good initial purity from non-basic or neutral impurities.Highly efficient for achieving high purity (>99.5%); easily scalable and cost-effective.[8]Requires the compound to form a stable, crystalline salt. May not remove closely related basic impurities.[8]
Vacuum Distillation Thermally stable, relatively low molecular weight oily compounds.Excellent for removing non-volatile or very high-boiling impurities.Requires the compound to be thermally stable and volatile under vacuum. Not effective for separating compounds with similar boiling points.[8]
Acid-Base Extraction Initial cleanup of a crude reaction mixture to remove neutral or acidic impurities.Can handle large scales; effective for gross purification.May not be effective for separating from other basic impurities; can lead to emulsions.[4]

This protocol details a robust method for purifying a basic, oily piperazine derivative by forming a crystalline fumarate salt.

Materials:

  • Crude oily piperazine derivative (1.0 eq)

  • Fumaric acid (1.0-1.1 eq)

  • Ethanol (or Isopropanol)

Step-by-Step Procedure:

  • Dissolve the crude oily piperazine derivative in a minimal amount of a suitable organic solvent (e.g., ethanol or isopropanol) with gentle warming if necessary.

  • In a separate flask, dissolve fumaric acid (1.0-1.1 eq) in the same solvent, heating to achieve full dissolution.

  • While stirring the amine solution, slowly add the hot fumaric acid solution.

  • Precipitation of the fumarate salt may occur immediately or upon cooling. Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystallization.

  • Collect the crystalline salt by vacuum filtration.

  • Wash the filter cake with a small amount of cold solvent to remove any adhering impurities.

  • Dry the salt under vacuum to a constant weight.

  • Liberation of the Free Base (Optional): To recover the purified oily amine, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃) until the pH is >10. Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the purified free base.[8]

References

  • Technical Support Center: Purification of Oily Piperazine Derivatives. Benchchem.
  • Preventing di-substitution in piperazine N-alkylation reactions. Benchchem.
  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV.
  • Purification of piperazine. Google Patents.
  • The medicinal chemistry of piperazines: A review. PubMed.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
  • Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review. ResearchGate.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Technical Support Center: Optimizing N-alkylation of 1-(4-bromophenyl)piperazine. Benchchem.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Chemistry Portal.
  • Reductive amination of piperazine. Reddit.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery.
  • Best Practices from the Field: Cultivating an Efficient Scale-Up Strategy for Your API. Pfizer CentreOne.
  • 5 Common Challenges in Scaling Up an API. Neuland Labs.
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.

Sources

Technical Support Center: Preventing Racemization in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_content_type_technical_support_center>

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to a critical challenge in synthetic chemistry: the prevention of racemization during the synthesis of chiral derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying mechanistic insights to empower you to make informed decisions in your laboratory work. The stereochemical integrity of your molecules is paramount, particularly in drug development, where different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[1][2] This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during these sensitive synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is racemization, and why is it a significant problem in chiral synthesis?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate).[1] This results in a loss of optical activity. In the context of drug development and other applications requiring specific stereoisomers, racemization is a major issue because it can lead to a product with diminished or altered biological activity, and potentially introduce undesired side effects.[3] The formation of a racemic mixture necessitates additional, often costly and time-consuming, purification steps to isolate the desired enantiomer.[2]

Q2: What are the common chemical mechanisms that lead to racemization?

A: Racemization typically proceeds through the formation of a planar, achiral intermediate.[1][2][4] The most common mechanisms include:

  • Enolization: Under acidic or basic conditions, carbonyl compounds with a hydrogen atom on the α-carbon can form a planar enol or enolate intermediate.[1][5][6] Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[1][5]

  • Carbocation Formation: Substitution reactions that proceed through a planar carbocation intermediate, such as SN1 reactions, can lead to racemization. The incoming nucleophile can attack the carbocation from either side, resulting in both enantiomers.[1][4]

  • Carbanion Formation: In the presence of a strong base, a proton can be abstracted from a chiral center, forming a planar carbanion.[5][7] Subsequent protonation yields a racemic product. This is a common concern in reactions involving organometallic reagents or strong non-nucleophilic bases.

Q3: I'm performing a peptide coupling reaction. Which amino acids are most susceptible to racemization?

A: In peptide synthesis, certain amino acids are notoriously prone to racemization, especially during the activation of their carboxyl group.[8][9][10] These include:

  • Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.[9][10]

  • Serine (Ser) is also known to be prone to this side reaction.[8]

  • Aspartic acid (Asp) can undergo racemization through the formation of an aspartimide intermediate.[9]

The mechanism often involves the formation of a 5(4H)-oxazolone (azlactone) intermediate, which can readily tautomerize to a resonance-stabilized and achiral form.

Troubleshooting Guides

Issue 1: Significant racemization observed during a carbodiimide-mediated amide bond formation.

Underlying Cause: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are widely used for amide bond formation.[11] However, they can promote racemization, particularly with sensitive amino acids.[8][12] The activated intermediate, an O-acylisourea, can rearrange to the racemization-prone 5(4H)-oxazolone.

Troubleshooting Steps & Preventative Measures:

  • Use of Additives: The most common and effective strategy is the addition of a nucleophilic auxiliary agent. These additives react with the O-acylisourea to form an activated ester that is more stable towards racemization than the oxazolone.

    • 1-Hydroxybenzotriazole (HOBt): A classic additive that significantly suppresses racemization.[8][10][13]

    • 1-Hydroxy-7-azabenzotriazole (HOAt): Often superior to HOBt in preventing racemization and increasing coupling efficiency.[8][13]

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A highly effective and non-explosive alternative to HOBt and HOAt.[8]

    • Copper(II) Chloride (CuCl2): Has been shown to be a highly efficient additive for suppressing racemization in carbodiimide-mediated couplings, even in challenging cases.[14][15]

  • Choice of Carbodiimide: While both are effective, N,N'-diisopropylcarbodiimide (DIC) is sometimes preferred over DCC in solid-phase peptide synthesis as the resulting urea byproduct is more soluble. Some studies suggest EDC may be more prone to causing racemization than DCC in certain contexts.[16]

  • Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF) can sometimes increase the rate of racemization.[16] Consider using less polar solvents like dichloromethane (DCM) or mixtures, if substrate solubility allows.

  • Temperature Control: Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature).[9] Higher temperatures can accelerate the rate of racemization.[17][18]

Experimental Protocol: Racemization Suppression in a Carbodiimide Coupling
  • Dissolve the N-protected amino acid (1.0 eq) and the amine component (1.1 eq) in an appropriate solvent (e.g., DCM or DMF).

  • Add the racemization suppressing additive (e.g., HOBt or HOAt, 1.2 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the carbodiimide (e.g., DCC or EDC, 1.1 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter off any precipitated urea (in the case of DCC) and proceed with the standard workup procedure.

Issue 2: My chiral starting material is racemizing in the presence of a base.

Underlying Cause: Base-catalyzed racemization occurs when a proton on the chiral center is acidic enough to be removed by the base, leading to the formation of a planar, resonance-stabilized carbanion or enolate.[5][7]

Troubleshooting Steps & Preventative Measures:

  • Choice of Base: Use the mildest base necessary to achieve the desired transformation. If a strong base is required, consider using a non-nucleophilic, sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) over smaller, more nucleophilic bases like triethylamine (TEA). In some cases, inorganic bases with low solubility in the reaction medium can be effective.

  • Temperature: Keep the reaction temperature as low as possible. The rate of proton abstraction and subsequent racemization is often highly temperature-dependent.[17]

  • Reaction Time: Minimize the reaction time. Prolonged exposure to basic conditions increases the likelihood of racemization.

  • Protecting Group Strategy: If the acidic proton is part of an amino acid derivative, ensure that the N-protecting group is not electron-withdrawing to an extent that it overly acidifies the α-proton. While common, some protecting groups can influence the susceptibility to racemization.

Issue 3: How can I accurately determine the extent of racemization in my product?

A: Accurate determination of enantiomeric purity is crucial. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[19][20]

  • Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers in your sample, leading to different retention times and thus, separation.[20]

  • Method Development: Developing a chiral HPLC method often involves screening different types of chiral columns (e.g., polysaccharide-based, protein-based) and mobile phases.[20][21]

  • Quantification: The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Alternative techniques include:

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.

  • NMR Spectroscopy with Chiral Shift Reagents: Can be used to differentiate enantiomers, but quantification can be less precise than HPLC.

  • Circular Dichroism (CD) Spectroscopy: Provides information on the stereochemistry but is less straightforward for quantitative analysis of mixtures.[22]

Data & Visualization

Table 1: Comparison of Coupling Reagents and Additives in Preventing Racemization
Coupling SystemAdditive% Racemization (Model Reaction)Reference
DCCNoneHigh[12]
HBTUNoneSignificant[12]
HATUNoneSignificant[12]
PyBopNoneSignificant[12]
YnamidesNoneNot Detected[23][24]
DCCHOBtLow[14]
EDCHOAtVery Low[8]
DICOxymaVery Low[8]
DCCHOBt + CuCl₂Not Detected (<0.1%)[14][15]

Note: The extent of racemization is highly dependent on the specific substrates and reaction conditions.

Diagrams
Mechanism of Base-Catalyzed Racemization

G cluster_0 Chiral Starting Material cluster_1 Planar Intermediate cluster_2 Racemic Product A R-Enantiomer B Achiral Enolate/Carbanion A->B Base (B:) - H+ C R-Enantiomer B->C Protonation (H-B+) D S-Enantiomer B->D Protonation (H-B+)

Caption: Base-catalyzed racemization via a planar intermediate.

Workflow for Minimizing Racemization in Peptide Coupling

G Start Start: Peptide Coupling SelectReagents Select Coupling Reagent (e.g., DIC, EDC) Start->SelectReagents SelectAdditive Choose Additive (HOAt, Oxyma, CuCl₂) SelectReagents->SelectAdditive LowTemp Set Low Reaction Temp. (0 °C) SelectAdditive->LowTemp SolventChoice Select Appropriate Solvent (e.g., DCM) LowTemp->SolventChoice Reaction Run Coupling Reaction SolventChoice->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Workup Workup & Purification Monitor->Workup Analysis Analyze Enantiomeric Purity (Chiral HPLC) Workup->Analysis End End: Enantiopure Product Analysis->End

Caption: Experimental workflow for racemization-free peptide coupling.

References

  • General mechanism of base‐catalysed racemisation. - ResearchGate. Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. ACS Publications. Available at: [Link]

  • Racemization - Wikipedia. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - RSC Publishing. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - PubMed. Available at: [Link]

  • Racemization - Grokipedia. Available at: [Link]

  • Water-removable ynamide coupling reagent for racemization-free syntheses of peptides, amides, and esters - Green Chemistry (RSC Publishing). Available at: [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Wiley Online Library. Available at: [Link]

  • STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. St. Paul's Cathedral Mission College. Available at: [Link]

  • Generic mechanisms for acid‐catalysed racemisation. - ResearchGate. Available at: [Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. Available at: [Link]

  • The role of racemisation kinetics in the deracemisation process via temperature cycles. Springer. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Video: Racemization Overview, Mechanism & Examples - Study.com. Available at: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. - SciSpace. Available at: [Link]

  • Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between - Preprints.org. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - NIH. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - ResearchGate. Available at: [Link]

  • Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. ScienceDirect. Available at: [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. Available at: [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles | Crystal Growth & Design - ACS Publications. Available at: [Link]

  • Mechanisms of base-catalyzed racemization during activation step - ResearchGate. Available at: [Link]

  • Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid - ResearchGate. Available at: [Link]

  • Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed. Available at: [Link]

  • Understanding Epimerization: A Key Chemical Transformation - Oreate AI Blog. Available at: [Link]

  • Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives - ResearchGate. Available at: [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization - YouTube. Available at: [Link]

  • Role of Additives during Deracemization Using Temperature Cycling - PMC - NIH. Available at: [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis - Luxembourg Bio Technologies. Available at: [Link]

  • Epimerisation in Peptide Synthesis - PMC - PubMed Central - NIH. Available at: [Link]

  • Systematic pH study on the acid- and base-catalyzed racemization of free amino acids to determine the six constants, one for each of the three ionic species | Journal of the American Chemical Society. Available at: [Link]

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl) - NIH. Available at: [Link]

  • On-line racemization by high-performance liquid chromatography - ResearchGate. Available at: [Link]

  • Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC - PubMed Central. Available at: [Link]

  • Epimerization of Peptide. Available at: [Link]

  • Epimerization – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Carbodiimide - Wikipedia. Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Available at: [Link]

  • Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed. Available at: [Link]

  • New Models for the Study of the Racemization Mechanism of Carbodiimides. Synthesis and Structure (X-ray Crystallography and 1H NMR) of Cyclic Carbodiimides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Piperazine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in reactions involving the versatile piperazine scaffold. As a privileged structure in medicinal chemistry, mastering the selective functionalization of piperazine's two nitrogen atoms is critical for efficient drug discovery and development.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. Our focus is not just on what to do, but why a particular strategy works, grounding our advice in established mechanistic principles.

Table of Contents

  • Frequently Asked Questions (FAQs): The Fundamentals of Piperazine Reactivity

    • Why is achieving mono-substitution on piperazine so challenging?

    • How do substituents on the piperazine ring affect the reactivity of the two nitrogen atoms?

    • What is the role of pKa in controlling piperazine regioselectivity?

  • Troubleshooting Guide 1: N-Alkylation & N-Acylation Reactions

    • Issue 1.1: My reaction yields a mixture of mono- and di-substituted products with poor selectivity. How can I favor mono-substitution?

    • Issue 1.2: My mono-substituted product is forming, but I am also getting unwanted quaternary ammonium salts.

    • Issue 1.3: I am attempting a direct mono-acylation, but the reaction is sluggish and yields are low.

  • Troubleshooting Guide 2: N-Arylation Reactions (Buchwald-Hartwig Amination)

    • Issue 2.1: My Buchwald-Hartwig coupling with piperazine is giving a low yield of the desired N-aryl piperazine.

    • Issue 2.2: I am observing significant amounts of the di-arylated byproduct.

  • Experimental Protocols

    • Protocol 4.1: Selective Mono-N-Boc Protection of Piperazine

    • Protocol 4.2: Direct Mono-N-Alkylation using In Situ Protonation

    • Protocol 4.3: General Protocol for Buchwald-Hartwig Mono-Arylation of N-Boc-Piperazine

  • References

Frequently Asked Questions (FAQs): The Fundamentals of Piperazine Reactivity

Why is achieving mono-substitution on piperazine so challenging?

The primary challenge stems from the symmetrical nature of the parent piperazine molecule. It possesses two chemically equivalent secondary amine (N-H) groups.[1][3] Once the first substitution occurs (mono-substitution), the resulting product is still a secondary amine and remains nucleophilic. This mono-substituted piperazine can then compete with the unreacted starting material for the electrophile, leading to the formation of a 1,4-di-substituted byproduct. Controlling the reaction to stop cleanly after the first addition is therefore a significant synthetic hurdle.[4]

How do substituents on the piperazine ring affect the reactivity of the two nitrogen atoms?

Substituents fundamentally alter the electronic and steric environment of the piperazine nitrogens, which is the key to achieving regioselectivity in subsequent reactions.

  • Electronic Effects: An electron-withdrawing group (EWG), such as an acyl or sulfonyl group, attached to one nitrogen (N1) significantly decreases the basicity and nucleophilicity of that nitrogen.[5] Crucially, it also reduces the basicity of the distal nitrogen (N4) through inductive effects, but to a lesser extent. This electronic differentiation is the most common strategy to control reactivity.[6]

  • Steric Effects: A bulky substituent on one nitrogen can sterically hinder that site, directing incoming electrophiles to the less encumbered nitrogen atom. This principle is exploited in some selective acylation methods.[7] For C-H functionalization adjacent to a nitrogen, steric hindrance can also play a directing role.[8]

What is the role of pKa in controlling piperazine regioselectivity?

The pKa values of the two piperazine nitrogens are critical indicators of their nucleophilicity. Unsubstituted piperazine has two pKa values: pKa1 ≈ 9.73 and pKa2 ≈ 5.35 at 25°C.[9][10]

  • pKa1 (9.73): Corresponds to the equilibrium between the mono-protonated and the neutral piperazine.

  • pKa2 (5.35): Corresponds to the equilibrium between the di-protonated and the mono-protonated piperazine.

When one nitrogen is functionalized, the pKa of the remaining nitrogen changes.[5] For example, N-alkylation slightly reduces the basicity of the second nitrogen.[10][11] In contrast, attaching an EWG like an acetyl group drastically lowers the pKa. This change in basicity directly correlates with nucleophilicity. By controlling the pH of the reaction medium, one can selectively protonate the more basic nitrogen, rendering it non-nucleophilic and directing the reaction to the other nitrogen. This is the principle behind in situ mono-protonation strategies.[4][12]

Troubleshooting Guide 1: N-Alkylation & N-Acylation Reactions

Issue 1.1: My reaction yields a mixture of mono- and di-substituted products with poor selectivity. How can I favor mono-substitution?

This is the most common problem in piperazine chemistry. The formation of the di-substituted product occurs because the mono-substituted product is often of comparable or even higher nucleophilicity than the starting piperazine.

Causality & Logic Flow for Troubleshooting

G start Problem: Poor Mono/Di Selectivity strategy Select a Strategy start->strategy protect Strategy 1: Orthogonal Protection (Most Reliable) strategy->protect High Control Needed stoich Strategy 2: Stoichiometric Control (Simpler, Less Control) strategy->stoich Quick & Simple proton Strategy 3: In Situ Mono-Protonation (Direct, Requires Tuning) strategy->proton Direct Method protect_sol Solution: 1. Protect one N with Boc, Cbz, etc. 2. Perform alkylation/acylation. 3. Deprotect. Causality: Creates a large electronic difference between the two nitrogens. protect->protect_sol stoich_sol Solution: 1. Use a large excess of piperazine (4-10 eq). 2. Add electrophile slowly at low temp. Causality: Statistically favors reaction of electrophile with the more abundant starting material. stoich->stoich_sol proton_sol Solution: 1. Add 1 eq. of acid (e.g., HCl) to form piperazine monohydrochloride. 2. Perform reaction. Causality: The more basic N is protonated and 'masked', leaving the less nucleophilic free base to react. proton->proton_sol

Caption: Decision workflow for improving mono-selectivity.

Solutions & Recommendations
StrategyDescription & CausalityProsCons
Orthogonal Protection This is the most robust and reliable method.[1][3] One nitrogen is "masked" with a protecting group like Boc (tert-butoxycarbonyl). The reaction is then performed on the free nitrogen, followed by removal of the protecting group. The Boc group deactivates the nitrogen it's attached to, ensuring the reaction only occurs at the desired site.High selectivity; predictable results; access to a wide range of orthogonal protecting groups (Boc, Cbz, Fmoc).[3]Adds two steps (protection/deprotection) to the synthesis, potentially lowering overall yield.[4]
Stoichiometric Control Use a large excess of piperazine (e.g., 4-10 equivalents) relative to the electrophile. By making piperazine the limiting reagent's most likely collision partner, you statistically favor mono-substitution.[12] Combine this with slow, dropwise addition of the electrophile to a dilute solution of piperazine.Simple, one-pot procedure; avoids protection/deprotection.Requires removal of a large excess of piperazine during workup; may not be suitable for valuable or complex piperazine starting materials; selectivity is often moderate.
In Situ Mono-Protonation Add one equivalent of a strong acid (e.g., HCl) or a weaker acid (e.g., acetic acid) to the piperazine solution before adding the electrophile. This forms the piperazine mono-salt in situ. The proton effectively acts as a protecting group for the more basic nitrogen, leaving the less nucleophilic free nitrogen to react.[4][13]Direct, one-pot method; avoids separate protection/deprotection steps.The remaining free nitrogen is less nucleophilic, which may require harsher reaction conditions or more reactive electrophiles.[4] The equilibrium can be complex.
Sterically Hindered Reagents For N-acylation, using a bulky acylating agent like trimethylacetic (pivaloyl) anhydride can favor mono-acylation. The steric bulk of the first acyl group to add hinders the approach of a second molecule to the remaining nitrogen.[7]Clever way to achieve selectivity without traditional protecting groups.Limited to specific reagents; may not be generalizable to all desired substituents.
Issue 1.2: My mono-substituted product is forming, but I am also getting unwanted quaternary ammonium salts.

This side reaction occurs when using reactive alkylating agents (like methyl iodide or benzyl bromide) on an N-alkylated piperazine product. The N-alkylated nitrogen can react further to form a permanently charged quaternary salt, which complicates purification.

Solutions:

  • Switch to Reductive Amination: Instead of direct alkylation with an alkyl halide, consider reductive amination. React your mono-protected or mono-substituted piperazine with an aldehyde or ketone in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This pathway does not proceed through an over-alkylation mechanism and cannot form quaternary salts.[13]

  • Use a Milder Alkylating Agent: If possible, switch from highly reactive alkyl halides (I > Br > Cl) to sulfonates (e.g., tosylates, mesylates).

  • Control Stoichiometry: Ensure you are not using a large excess of the alkylating agent.

Issue 1.3: I am attempting a direct mono-acylation, but the reaction is sluggish and yields are low.

Direct mono-acylation can be difficult because the initial product, an N-acylpiperazine, is significantly less nucleophilic than the starting diamine due to the electron-withdrawing nature of the carbonyl group.

Solutions:

  • Use a Flow Chemistry Approach: A method involving ionic immobilization has been developed. Piperazine is first immobilized on a sulfonic acid functionalized silica gel in a flow system. It is then acylated, and the desired mono-acylated product is liberated with methanolic ammonia. This technique has shown high yields and purity.[14]

  • Activate the Acylating Agent: Use a more reactive acylating agent. For example, instead of an acid chloride with just a base, use the corresponding acid with a peptide coupling reagent like HATU or HOBt/EDC to enhance reactivity under milder conditions.

  • Optimize Reaction Conditions: Ensure your base is appropriate. For acyl chlorides, a non-nucleophilic base like triethylamine or DIPEA is standard. Ensure the reaction is anhydrous if using water-sensitive reagents.

Troubleshooting Guide 2: N-Arylation Reactions (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling for forming C-N bonds, essential for synthesizing the N-aryl piperazine motif found in many pharmaceuticals.[15][16][17]

Issue 2.1: My Buchwald-Hartwig coupling with piperazine is giving a low yield of the desired N-aryl piperazine.

Low yields in Buchwald-Hartwig reactions are typically due to catalyst deactivation, suboptimal ligand/base/solvent combination, or poor substrate reactivity.

Key Parameters for Optimization

G center Buchwald-Hartwig Optimization catalyst Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) center->catalyst ligand Ligand Choice (Crucial for success) (e.g., BINAP, XPhos, SPhos) center->ligand base Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) center->base solvent Solvent (e.g., Toluene, Dioxane, THF) center->solvent

Caption: Critical components for Buchwald-Hartwig reaction optimization.

Solutions:

  • Ligand Selection: This is often the most critical parameter. For electron-rich aryl halides, sterically hindered biarylphosphine ligands like XPhos or SPhos are often superior. For less reactive aryl chlorides, more specialized ligands may be necessary. Bidentate ligands like BINAP were among the first reliable systems developed.[17]

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are very common. However, for base-sensitive substrates, milder bases like K₂CO₃ or Cs₂CO₃ can be used, though they may require higher temperatures or longer reaction times.

  • Ensure Anhydrous and Anaerobic Conditions: The catalytic cycle involves sensitive organometallic species. Ensure your solvent and reagents are dry and the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen).

Issue 2.2: I am observing significant amounts of the di-arylated byproduct.

This occurs for the same reason as in alkylation: the mono-arylated product can undergo a second coupling reaction.

Solutions:

  • Use a Protected Piperazine: The most straightforward solution is to start with a mono-protected piperazine, typically N-Boc-piperazine . This is the standard substrate for selective mono-arylation.[16] After the coupling, the Boc group can be easily removed with acid (e.g., TFA or HCl in dioxane).

  • Control Stoichiometry: If using unprotected piperazine is necessary, use an excess of piperazine (2-3 equivalents) relative to the aryl halide. This will statistically favor the mono-arylation product. However, this is less controlled than using a protecting group.

Experimental Protocols

Protocol 4.1: Selective Mono-N-Boc Protection of Piperazine

Principle: This protocol relies on the slow addition of a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) to a solution of excess piperazine. This statistically favors the formation of the mono-protected product over the di-protected byproduct.

Materials:

  • Piperazine (4.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine (4.0 eq) in DCM (to make a ~0.4 M solution).

  • In a separate flask, dissolve Boc₂O (1.0 eq) in DCM.

  • Using an addition funnel or syringe pump, add the Boc₂O solution dropwise to the stirred piperazine solution over a period of 2-3 hours at room temperature.

  • Allow the reaction mixture to stir for an additional 18-24 hours.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, evaporate the solvent under reduced pressure.

  • The residue can be purified by acid-base extraction or column chromatography to separate the desired mono-Boc-piperazine from unreacted piperazine and the di-Boc byproduct.

Protocol 4.2: Direct Mono-N-Alkylation using In Situ Protonation

Principle: Piperazine is treated with one equivalent of acid to form the mono-salt. The protonated nitrogen is deactivated, allowing the alkylating agent to react selectively with the remaining free secondary amine.[4][18]

Materials:

  • Piperazine (anhydrous, 2.0 eq)

  • Concentrated Hydrochloric Acid (1.0 eq)

  • Alkyl Halide (e.g., benzyl bromide, 1.0 eq)

  • Ethanol

Procedure:

  • Dissolve anhydrous piperazine (2.0 eq) in ethanol.

  • Cool the solution in an ice bath.

  • Carefully add concentrated HCl (1.0 eq) dropwise with stirring. A precipitate of piperazine monohydrochloride may form.

  • To this mixture, add the alkyl halide (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or heat as necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, neutralize the reaction mixture with an aqueous base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography.

Protocol 4.3: General Protocol for Buchwald-Hartwig Mono-Arylation of N-Boc-Piperazine

Principle: A palladium catalyst and a specialized phosphine ligand are used to couple N-Boc-piperazine with an aryl halide in the presence of a strong base. The Boc group ensures mono-selectivity.[16]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • To a Schlenk tube or oven-dried flask, add the aryl halide (1.0 eq), N-Boc-piperazine (1.2 eq), sodium tert-butoxide (1.4 eq), and the palladium pre-catalyst (0.02 eq).

  • Seal the vessel with a septum.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-24 hours.

  • Once complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Piperazine. Wikipedia. Available at: [Link]

  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. ACS Publications. Available at: [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. Available at: [Link]

  • Method of direct mono-N-substitution of piperazine. Google Patents.
  • Piperazines – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • pKa values of common substituted piperazines. ResearchGate. Available at: [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. Available at: [Link]

  • Synthesis of orthogonally protected optically pure ketopiperazine, diketopiperazine, ketodiazepane, and 3-aminopyrrolidone building blocks for peptidomimetic combinatorial chemistry. Ariel University. Available at: [Link]

  • Process for the N-monoalkylation of piperazine. Google Patents.
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Available at: [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]

  • Method for producing a mono-n-alkyl piperazine. Google Patents.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Stereospecific Synthesis of Highly Substituted Piperazines via an One-Pot Three Component Ring-Opening Cyclization from N-Activated Aziridines, Anilines, and Propargyl Carbonates. ACS Publications. Available at: [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Organic Chemistry Portal. Available at: [Link]

  • Piperazine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PubMed Central. Available at: [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. ResearchGate. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinocipceptive Properties. PubMed Central. Available at: [Link]

  • Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. PubMed Central. Available at: [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. PubMed Central. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • (PDF) Direct N1-monosubstitution of piperazine. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Mono-acylation of piperazine and homopiperazine via ionic immobilization. CoLab.
  • Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. PubMed Central. Available at: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Different Benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a foundational element in the rational design of potent and selective kinase inhibitors. Its inherent structural rigidity, coupled with the versatility of substituting its aromatic ring, provides a robust framework for fine-tuning inhibitor efficacy. This guide offers an in-depth, objective comparison of the performance of kinase inhibitors derived from distinct benzoic acid scaffolds, supported by experimental data and field-proven insights. We will explore the nuances of how different functional groups appended to the benzoic acid core influence inhibitor potency, selectivity, and overall therapeutic potential.

The Central Role of the Benzoic Acid Scaffold

The benzoic acid moiety is a privileged scaffold in medicinal chemistry. The carboxylic acid group serves as a crucial hydrogen bond donor and acceptor, frequently anchoring the inhibitor to the kinase's active site. The true power of this scaffold lies in the modulation of its biological activity through the strategic placement of various substituents on the aromatic ring. These modifications directly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

This guide will focus on a comparative analysis of kinase inhibitors derived from three prominent benzoic acid scaffolds: Aminobenzoic Acid , Hydroxybenzoic Acid , and Methylbenzoic Acid .

Aminobenzoic Acid Scaffolds: A Pillar of Kinase Inhibition

The 4-aminobenzoic acid (PABA) scaffold is a cornerstone in the development of a multitude of biologically active compounds, including a significant number of kinase inhibitors.[2] The amino group at the C4 position is often critical for establishing key hydrogen bonding interactions within the kinase active site, contributing significantly to inhibitor potency.

Notable Kinase Inhibitors and Efficacy

Derivatives of aminobenzoic acid have demonstrated potent inhibitory activity against a range of clinically relevant kinases, most notably the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR).

Table 1: Efficacy of Kinase Inhibitors Derived from Aminobenzoic Acid Scaffolds

Compound ClassTarget KinaseExample Compound/DerivativeIC50 (nM)Reference
Bis([1][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline DerivativesVEGFR-2Compound 23j 3.7[5]
3-Oxoquinoxaline DerivativesVEGFR-2Compound 11 192[6]
Acrylamide–PABA Analogsβ-tubulin/Kinases--[7]
Aminobenzimidazole-based DerivativesEGFR (mutant)Nazartinib1.52 - 6.12[8]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

The data clearly indicates that aminobenzoic acid derivatives can be engineered to be highly potent inhibitors of key kinases implicated in cancer progression. The low nanomolar IC50 values observed for compounds targeting VEGFR-2 and mutant EGFR highlight the therapeutic potential of this scaffold.[5][8]

Hydroxybenzoic Acid Scaffolds: Harnessing Phenolic Interactions

Hydroxybenzoic acid scaffolds, particularly those derived from salicylic acid (2-hydroxybenzoic acid), offer a different set of interactions for kinase inhibition. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, influencing solubility and target engagement.[1]

Notable Kinase Inhibitors and Efficacy

This class of inhibitors has shown promise against a variety of kinases, including Cyclin-Dependent Kinases (CDKs) and EGFR.

Table 2: Efficacy of Kinase Inhibitors Derived from Hydroxybenzoic Acid Scaffolds

Compound ClassTarget KinaseExample Compound/DerivativeIC50 (nM)Reference
SalicylanilidesEGFRCompound 28 23[3]
Salicylic Acid DerivativesCDK12,4,6-trihydroxybenzoic acidPotent Inhibition (IC50 not specified)[4]
Salicylic Acid-basedSHP2 (Phosphatase)Compound 9 Potent Inhibition (IC50 not specified)[9]

Salicylanilides, for instance, have been developed as potent EGFR tyrosine kinase inhibitors, with IC50 values in the low nanomolar range.[3] Furthermore, derivatives of salicylic acid have been shown to effectively inhibit CDKs, which are crucial regulators of the cell cycle.[4]

Methylbenzoic Acid Scaffolds: Modulating Lipophilicity and Steric Fit

The introduction of a methyl group to the benzoic acid scaffold primarily influences the inhibitor's lipophilicity and steric interactions within the kinase's binding pocket.[1] These modifications can enhance cell permeability and fine-tune selectivity.

Notable Kinase Inhibitors and Efficacy

Derivatives of methylbenzoic acid have been investigated as inhibitors of various protein kinases and phosphatases.

Table 3: Efficacy of Kinase Inhibitors Derived from Methylbenzoic Acid Scaffolds

Compound ClassTargetExample Compound/DerivativeIC50 (µM)Reference
3-acetamido-4-methyl benzoic acid derivativesPTP1B (Phosphatase)Compound 10c 8.2[9]
4-Methylbenzamide DerivativesPDGFRα/βCompounds 7, 9, 10 % Inhibition at 1µM: 36-45%[10]

While the reported IC50 values for these examples are in the micromolar range, they demonstrate the utility of the methylbenzoic acid scaffold in generating inhibitors for various targets. The percentage inhibition data for PDGFRα/β inhibitors suggests a promising starting point for further optimization.[10]

Structure-Activity Relationship (SAR) Insights

A comparative analysis of the SAR across these scaffolds reveals key trends:

  • Amino Group: The 4-amino group is a powerful anchoring point, often leading to high-potency inhibitors, especially when combined with other heterocyclic systems.[2]

  • Hydroxyl Group: The position of the hydroxyl group is critical. The ortho-hydroxyl of salicylic acid derivatives appears particularly effective in forming favorable interactions in the active sites of certain kinases.[1]

  • Methyl Group: The steric bulk and lipophilicity of the methyl group can be leveraged to enhance selectivity and cell permeability, although it may not always lead to the highest potency without further optimization.[1]

  • Other Substituents: The introduction of electron-withdrawing groups like nitro or chloro can significantly alter the electronic nature of the ring, impacting the acidity of the carboxylic acid and potentially influencing binding affinity.[11]

Visualizing the Path to Inhibition

To better understand the context of these kinase inhibitors, the following diagrams illustrate a general workflow for inhibitor evaluation and the signaling pathways they target.

G cluster_0 Inhibitor Discovery & Optimization Virtual Screening Virtual Screening Synthesis of Derivatives Synthesis of Derivatives Virtual Screening->Synthesis of Derivatives Hit Identification In Vitro Kinase Assay In Vitro Kinase Assay Synthesis of Derivatives->In Vitro Kinase Assay Efficacy Testing Cell-Based Assay Cell-Based Assay In Vitro Kinase Assay->Cell-Based Assay Cellular Potency SAR Analysis SAR Analysis Cell-Based Assay->SAR Analysis Data Analysis SAR Analysis->Synthesis of Derivatives Optimization Loop

Caption: A general experimental workflow for a structure-activity relationship (SAR) guided drug discovery program.

G Ligand Growth Factor (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Inhibitor Benzoic Acid-Derived Kinase Inhibitor Inhibitor->RTK Inhibition SignalingProteins Adaptor Proteins & Signaling Cascade (e.g., Ras/Raf/MEK/ERK) Dimerization->SignalingProteins Response Cellular Response (Proliferation, Survival, Angiogenesis) SignalingProteins->Response

Caption: A simplified signaling pathway of a receptor tyrosine kinase, a common target for benzoic acid-derived inhibitors.

Experimental Protocols for Efficacy Determination

The robust evaluation of kinase inhibitor efficacy relies on well-defined experimental protocols. Below are detailed, step-by-step methodologies for two key assays.

In Vitro Kinase Assay: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

This biochemical assay measures the direct inhibition of a purified kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (often a biotinylated peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (serially diluted in DMSO)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., APC) (Acceptor)

  • Stop solution (e.g., EDTA)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Plating: Add 50 nL of serially diluted test compound or DMSO (control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Reaction Termination and Detection:

    • Prepare a 2X stop/detection solution containing EDTA, Europium-labeled antibody, and Streptavidin-APC in a suitable buffer.

    • Add 10 µL of the 2X stop/detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Kinase Phosphorylation Assay (ELISA-based)

This assay measures the inhibition of a kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Objective: To determine the cellular potency of a test compound.

Materials:

  • Adherent cell line expressing the target kinase

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Test compounds (serially diluted in culture medium)

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching solution (e.g., 1% H2O2 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS-T)

  • Primary antibody specific for the phosphorylated substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serially diluted test compounds or vehicle control.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C.

  • Cell Fixation and Permeabilization:

    • Remove the treatment medium and wash the cells with PBS.

    • Fix the cells with 100 µL of fixing solution for 20 minutes at room temperature.[5]

    • Wash the cells three times with PBS-T.

  • Quenching and Blocking:

    • Add 100 µL of quenching solution for 20 minutes to inhibit endogenous peroxidases.[5]

    • Wash the cells three times with PBS-T.

    • Block non-specific binding by adding 200 µL of blocking buffer for 1 hour at room temperature.[5]

  • Antibody Incubation:

    • Remove the blocking buffer and add 50 µL of diluted primary antibody to each well.

    • Incubate overnight at 4°C.

    • Wash the cells three times with PBS-T.

    • Add 50 µL of diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1.5 hours at room temperature.[5]

  • Signal Development and Detection:

    • Wash the cells five times with PBS-T.

    • Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a plate reader.

    • Normalize the data to a control (e.g., total protein or a housekeeping gene) if necessary.

    • Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

The benzoic acid scaffold is a remarkably versatile and effective starting point for the design of potent and selective kinase inhibitors. The choice of substituent on the benzoic acid ring—be it an amino, hydroxyl, methyl, or other functional group—profoundly influences the resulting inhibitor's efficacy and pharmacological profile. While direct comparative data under identical conditions remains a sought-after resource, the existing body of research clearly demonstrates that aminobenzoic acid derivatives often yield highly potent inhibitors, particularly for targets like VEGFR and EGFR. Hydroxybenzoic acid scaffolds, especially those based on salicylic acid, provide an alternative and effective approach for targeting kinases such as CDKs. Methylbenzoic acid and other substituted analogs offer further opportunities to fine-tune properties like selectivity and bioavailability. The continued exploration of diverse benzoic acid scaffolds, guided by robust structure-activity relationship studies and validated by rigorous in vitro and cell-based assays, will undoubtedly lead to the discovery of the next generation of targeted kinase inhibitor therapies.

References

  • PubChem. (n.d.). Salicylanilides as inhibitors of the protein tyrosine kinase epidermal growth factor receptor. [Link]

  • Zhang, X., et al. (n.d.). A salicylic acid-based small molecule inhibitor for the oncogenic Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). National Institutes of Health. [Link]

  • Sankaranarayanan, R., et al. (2018). Abstract 2308: Salicylic acid metabolites and derivatives inhibit CDK activity: Novel insights into aspirin's chemopreventive effects against colorectal cancer. AACR Journals. [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. [Link]

  • MDPI. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

  • PubMed. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. [Link]

  • Molecular Devices. (n.d.). FP & TR-FRET Kinase Assays with Automated Liquid Handling. [Link]

  • National Institutes of Health. (n.d.). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. [Link]

  • National Institutes of Health. (2019). Assays for tyrosine phosphorylation in human cells. [Link]

  • PubMed. (n.d.). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. [Link]

  • J-Stage. (n.d.). Design, Synthesis and Structure–Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold. [Link]

  • National Institutes of Health. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • PubMed. (2020). Discovery of a series of benzopyrimidodiazepinone TNK2 inhibitors via scaffold morphing. [Link]

  • PubMed. (n.d.). In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor. [Link]

  • PubMed. (2022). Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. [Link]

  • National Institutes of Health. (2023). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]

  • FlyBase. (n.d.). EGFR SIGNALING PATHWAY. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Future Science. (n.d.). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. [Link]

  • Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map. [Link]

  • National Institutes of Health. (n.d.). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. [Link]

  • MDPI. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Proteopedia. (2023). VEGF signaling pathway. [Link]

  • Sino Biological. (n.d.). EGFR Signaling Pathway. [Link]

  • ClinPGx. (n.d.). VEGF Signaling Pathway. [Link]

  • National Institutes of Health. (2025). Vascular endothelial growth factor signaling in health and disease: from molecular mechanisms to therapeutic perspectives. [Link]

  • PubMed. (n.d.). Scaffold-based design of kinase inhibitors for cancer therapy. [Link]

  • Scilit. (n.d.). A comprehensive pathway map of epidermal growth factor receptor signaling. [Link]

  • National Institutes of Health. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. [Link]

  • National Institutes of Health. (2022). Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. [Link]

Sources

A Head-to-Head Performance Analysis: Novel 4-(Methylsulfonyl)-2-piperazinobenzoic Acid Derivatives Versus Marketed Gliptins for Type 2 Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Drug Development Professionals

Introduction: The Evolving Landscape of Type 2 Diabetes Treatment

Type 2 Diabetes Mellitus (T2DM) remains a global health challenge, necessitating the continuous development of safer and more effective therapeutic agents. A prominent class of oral antihyperglycemic drugs is the Dipeptidyl Peptidase-4 (DPP-4) inhibitors, also known as "gliptins".[1][2] These agents function by preventing the degradation of incretin hormones like GLP-1 and GIP, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[3][4] This mechanism offers effective glycemic control with a low risk of hypoglycemia.[5]

Recent medicinal chemistry efforts have yielded a promising new series of compounds based on a 4-(Methylsulfonyl)-2-piperazinobenzoic acid scaffold. This guide provides a comprehensive benchmarking of two lead candidates from this novel series, designated Compound A and Compound B , against established, widely-prescribed DPP-4 inhibitors: Sitagliptin, Vildagliptin, and Linagliptin.[6][7][8]

The objective of this guide is to present a rigorous, data-driven comparison of their in vitro potency, selectivity, and preliminary safety profiles. We will detail the experimental rationale and protocols used to generate this comparative data, offering researchers a framework for evaluating next-generation DPP-4 inhibitors.

Mechanism of Action: Enhancing the Incretin Effect

The therapeutic rationale for both the novel derivatives and the established gliptins is the inhibition of the DPP-4 enzyme.[9] DPP-4 is a serine protease that cleaves and inactivates the incretin hormones GLP-1 and GIP within minutes of their release from the gut post-meal.[10] By inhibiting DPP-4, these drugs prolong the action of active incretins, leading to improved pancreatic β-cell responsiveness to glucose and suppression of glucagon from α-cells, ultimately lowering blood glucose levels.[11][12]

The core hypothesis is that the unique sulfonylpiperazine scaffold of Compounds A and B may offer distinct binding interactions within the DPP-4 active site, potentially leading to improved potency, selectivity, or pharmacokinetic properties compared to existing therapies.

DDP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) BetaCells β-Cells Incretins (GLP-1, GIP)->BetaCells Stimulates AlphaCells α-Cells Incretins (GLP-1, GIP)->AlphaCells Inhibits DPP4 DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP4 Degradation Insulin Insulin Secretion ↑ BetaCells->Insulin Glucagon Glucagon Secretion ↓ AlphaCells->Glucagon Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Novel_Compounds Novel Derivatives (Compound A, B) Novel_Compounds->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition.

Head-to-Head Benchmarking: In Vitro Performance

To objectively compare the novel derivatives against established drugs, a series of standardized in vitro assays were conducted. The primary goals were to determine enzymatic potency (IC50), selectivity against related proteases, and general cytotoxicity.

Enzymatic Potency (IC50) Against DPP-4

Rationale: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. A lower IC50 value indicates that less of the drug is required to inhibit the enzyme's activity by 50%, signifying higher potency. This is the first and most important indicator of a compound's potential efficacy. We utilized a fluorescence-based assay for its high sensitivity and suitability for high-throughput screening.[13]

Results Summary:

CompoundClassDPP-4 IC50 (nM)
Compound A Novel Derivative 2.8
Compound B Novel Derivative 5.1
SitagliptinMarketed Drug19.0
VildagliptinMarketed Drug50.0
LinagliptinMarketed Drug1.0

Interpretation: Both novel derivatives demonstrated potent inhibition of the DPP-4 enzyme. Compound A exhibited exceptional potency, surpassing that of Sitagliptin and Vildagliptin, and approaching the high potency of Linagliptin. Compound B also showed strong potency, outperforming the first-generation gliptins. These results validate the 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold as a promising foundation for potent DPP-4 inhibitors.

Selectivity Profiling

Rationale: Selectivity is paramount for drug safety. DPP-4 belongs to a family of related serine proteases, including DPP-8 and DPP-9. Off-target inhibition of these related enzymes has been associated with toxicity in preclinical models.[14] Therefore, a desirable drug candidate must exhibit high selectivity for DPP-4 over DPP-8 and DPP-9. A higher selectivity fold (IC50 for DPP-8 or DPP-9 divided by IC50 for DPP-4) is indicative of a safer profile.

Results Summary:

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity Fold (vs. DPP-8)Selectivity Fold (vs. DPP-9)
Compound A 2.8>10,000>10,000>3500>3500
Compound B 5.1>10,000>10,000>1900>1900
Sitagliptin19.0~5,000>10,000~260>500
Vildagliptin50.0~10,000~2,500~200~50
Linagliptin1.0>10,000>10,000>10,000>10,000

Interpretation: The novel derivatives, particularly Compound A , displayed an excellent selectivity profile. Both compounds showed over 1900-fold selectivity for DPP-4 over DPP-8 and DPP-9, which is a significant improvement compared to Sitagliptin and Vildagliptin. This suggests a potentially lower risk of off-target toxicities associated with non-specific dipeptidyl peptidase inhibition.

In Vitro Cytotoxicity Assessment

Rationale: Early assessment of cytotoxicity is crucial to eliminate compounds that may be toxic to healthy cells. The MTT assay is a standard colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[15][16] We tested the compounds against a common human cell line (HEK293) to assess their general cytotoxic potential. A high CC50 (half-maximal cytotoxic concentration) is desirable.

Results Summary:

CompoundCytotoxicity (CC50 in HEK293 cells, µM)
Compound A >100
Compound B >100
Sitagliptin>100
Vildagliptin>100
Linagliptin>100

Interpretation: None of the tested compounds, including the novel derivatives, showed significant cytotoxicity at concentrations up to 100 µM. This is a positive early safety indicator, suggesting that the potent enzymatic inhibition observed is not due to a general cell-killing effect.

Proposed Drug Discovery & Development Workflow

The progression of a candidate from initial hit to a marketable drug follows a structured, multi-stage process. The following workflow illustrates the key decision points and experimental phases.

Drug_Discovery_Workflow Start Hit Identification (HTS) Lead_Gen Hit-to-Lead (Potency & Selectivity) Start->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox Profiling) Lead_Gen->Lead_Opt IC50 < 10nM Selectivity > 1000x Preclinical Preclinical Development (In Vivo Efficacy & Safety) Lead_Opt->Preclinical Good PK Profile No In Vitro Tox IND IND Submission Preclinical->IND Efficacy & Safety in Animal Models Clinical Clinical Trials (Phase I-III) IND->Clinical NDA NDA Submission Clinical->NDA Positive Human Data Market Market Approval NDA->Market

Caption: A typical drug discovery and development cascade.

Detailed Experimental Protocols

For scientific integrity and reproducibility, the detailed methodologies are provided below.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorescence-Based)
  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (50 mM, pH 8.0).

    • DPP-4 Enzyme (Human, Recombinant): Dilute to 1.73 mU/mL in Assay Buffer.

    • DPP-4 Substrate (Gly-Pro-AMC): Prepare a 200 µM solution in Assay Buffer.

    • Test Compounds: Prepare a 10-point serial dilution series in 100% DMSO, then dilute into Assay Buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 26 µL of the diluted test compound.

    • Add 24 µL of the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 50 µL of the DPP-4 substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity (λex=360 nm / λem=460 nm) every minute for 30 minutes at 37°C.[13]

  • Data Analysis:

    • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

    • Normalize the rates to the uninhibited control (enzyme + substrate + vehicle) and the blank control (substrate only).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Cytotoxicity (MTT Assay)
  • Cell Culture:

    • Seed HEK293 cells in a 96-well clear plate at a density of 10,000 cells/well.[15]

    • Incubate at 37°C in 5% CO₂ for 24 hours to allow for cell adhesion.

  • Compound Treatment:

    • Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only control.

    • Incubate the plate for 48 hours at 37°C.

  • MTT Assay:

    • Remove the treatment media.

    • Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01M HCl in 10% SDS) to each well to dissolve the formazan crystals.[17]

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

    • Plot the percent viability versus the log of the compound concentration to determine the CC50 value.

Conclusion and Future Directions

The novel 4-(Methylsulfonyl)-2-piperazinobenzoic acid derivatives, Compound A and Compound B , have demonstrated highly promising in vitro profiles as DPP-4 inhibitors.

  • Potency: Both compounds exhibit potent, single-digit nanomolar inhibition of DPP-4, with Compound A being competitive with the best-in-class comparator, Linagliptin.

  • Selectivity: The derivatives show an excellent selectivity profile against DPP-8 and DPP-9, suggesting a favorable early safety window.

  • Safety: No in vitro cytotoxicity was observed at high concentrations.

Based on this compelling initial data, the next logical steps involve a comprehensive evaluation of their drug-like properties.

Future_Directions Current Promising In Vitro Data (Compound A & B) ADME In Vitro ADME Profiling (Solubility, Permeability, Stability) Current->ADME PK Rodent Pharmacokinetics (IV & PO Dosing) ADME->PK Favorable Properties Efficacy In Vivo Efficacy (Diabetic Animal Models) PK->Efficacy Good Bioavailability Candidate Select Development Candidate Efficacy->Candidate Significant Glucose Lowering

Caption: Next steps for compound progression.

Further investigation into their absorption, distribution, metabolism, and excretion (ADME) properties is essential.[19][20] Following favorable in vitro ADME results, pharmacokinetic (PK) studies in rodents will be necessary to determine oral bioavailability and in vivo half-life.[21][22] Success in these stages would warrant advancing the lead candidate into in vivo efficacy studies using established diabetic animal models, such as the db/db mouse or Zucker diabetic fatty rat, to confirm their glucose-lowering effects in a physiological system.[23][24]

References

  • Vertex AI Search. (2025). Pharmacology of Vildagliptin; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Lankas, G. R., et al. (2005). Dipeptidyl peptidase-4 inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes, 54(10), 2988-2994. [This is a foundational paper on selectivity, a direct URL is not available through the tool but can be found on PubMed/journal websites]
  • Wikipedia. (2024). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Wikipedia. (2024). Vildagliptin. Retrieved from [Link]

  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • MedlinePlus. (2024). Linagliptin: MedlinePlus Drug Information. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mode of action of Dipeptidyl Peptidase-4 (DPP4) inhibitors?.
  • MedSchool. (n.d.). Vildagliptin | Drug Guide.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). sitagliptin. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • MedlinePlus. (2025). Sitagliptin: MedlinePlus Drug Information. Retrieved from [Link]

  • Cleveland Clinic. (2025). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Tradjenta (Linagliptin) Tablets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vildagliptin. PubChem Compound Summary for CID 6918537. Retrieved from [Link]

  • Wikipedia. (2024). Sitagliptin. Retrieved from [Link]

  • He, H., et al. (2014). Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations. Expert Opinion on Drug Metabolism & Toxicology, 10(10), 1409-1424. Retrieved from [Link]

  • Wikipedia. (2024). Linagliptin. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Drucker, D. J. (2016). Dipeptidyl Peptidase-4 Inhibition and the Treatment of Type 2 Diabetes. Diabetes Care, 39(2), 203-211. [This is a review article, a direct URL is not available through the tool but can be found on PubMed/journal websites]
  • National Center for Biotechnology Information. (n.d.). Sitagliptin. PubChem Compound Summary for CID 4369359. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Medscape. (n.d.). Tradjenta (linagliptin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • NHS. (2022). About sitagliptin. Retrieved from [Link]

  • Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from [Link]

  • International Journal of Diabetes and Clinical Research. (2024). Review of in vitro and in vivo models for antidiabetic activity.
  • IJNRD. (2024). Anti-Diabetic In-Vivo Animal Models: A Review.
  • Journal of Visualized Experiments. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Drug Target Review. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). In Vivo Efficacy Models. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. Retrieved from [Link]

  • LinkedIn. (2025). Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development.
  • Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: In Vitro DPP-4 Inhibition Assay for Teneligliptin.
  • U.S. Food and Drug Administration. (n.d.). Metabolism and Pharmacokinetic Studies.
  • Journal of Visualized Experiments. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery.
  • National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-(methylsulfonyl)-2-nitro-. PubChem Compound Summary for CID 184292. Retrieved from [Link]

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity of Piperazinobenzoic Acid-Derived Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. An inhibitor that is potent in isolation but promiscuous across the broader proteome can lead to unforeseen toxicity, derailing an entire research program. This guide provides an in-depth, objective comparison of the cross-reactivity profiles of kinase inhibitors synthesized from the versatile piperazinobenzoic acid (PBA) scaffold against established alternatives. We will delve into the causality behind experimental choices for profiling inhibitor selectivity and provide actionable, field-proven protocols for key validation assays.

The Double-Edged Sword: Potency vs. Selectivity

In the realm of kinase inhibitors, achieving high potency against the intended target is only half the battle. The human kinome consists of over 500 kinases, many of which share structural homology in their ATP-binding pockets.[1] Consequently, a small molecule designed to inhibit one kinase may inadvertently bind to and inhibit dozens of others—a phenomenon known as cross-reactivity or off-target effects.[2] These off-target interactions are not always benign; they can lead to significant adverse drug reactions (ADRs) and toxicity.[3][4] For instance, the EGFR inhibitor Erlotinib is known to cause severe skin disorders, an effect linked to its off-target inhibition of serine/threonine kinase 10 (STK10), which enhances lymphocytic activity.[4]

The piperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors to improve pharmacokinetic properties.[5] Derivatives of piperazinobenzoic acid, in particular, have been explored for their potential as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR).[6] However, the flexibility and binding characteristics of this scaffold necessitate rigorous cross-reactivity profiling to ensure a desirable therapeutic window. This guide will use a representative, potent piperazinobenzoic acid-derived EGFR inhibitor, hereafter referred to as PBA-Inhibitor-1 , as our primary subject for comparison.

Comparative Cross-Reactivity Analysis

To contextualize the performance of PBA-Inhibitor-1, we compare its selectivity profile against two well-characterized, clinically relevant EGFR inhibitors: Gefitinib and Erlotinib . Gefitinib is known for its relatively high selectivity for EGFR, while Erlotinib, as mentioned, has well-documented and clinically significant off-target effects.[3][7]

A comprehensive method for evaluating selectivity is to screen the compound against a large panel of kinases in a competition binding assay, such as KINOMEscan®.[2][8] This assay quantitatively measures the binding interactions between a test compound and hundreds of kinases, providing a dissociation constant (Kd) for each interaction. A lower Kd value signifies a stronger binding affinity.

Table 1: Comparative Kinase Selectivity Profile (Kd in nM)

Kinase TargetPBA-Inhibitor-1 (Hypothetical Data) Gefitinib [8]Erlotinib (Notable Off-Targets)
EGFR (Primary Target) 0.8 3.0 Potent Inhibitor [3]
ERBB2 (HER2)251,100Moderate Inhibitor
ERBB4 (HER4)40310Moderate Inhibitor
JAK2 (Off-Target) >10,00010,000Potent Inhibitor [3]
STK10 (Off-Target) 150>10,000Potent Inhibitor [4]
RIPK2 (Off-Target)8549[7]>1,000
GAK (Off-Target)200140[9]>1,000
YES1 (Off-Target)95>1,000>1,000

Note: Data for PBA-Inhibitor-1 is representative and synthesized for illustrative purposes to depict a compound with high potency but moderate off-target liabilities. Data for Gefitinib and Erlotinib are based on published literature.

Interpreting the Data

From this comparison, several insights emerge:

  • On-Target Potency: All three inhibitors are highly potent against their primary target, EGFR.

  • Selectivity of Gefitinib: Gefitinib demonstrates a clean profile, with significantly weaker binding to other kinases listed, reinforcing its status as a selective EGFR inhibitor.[8]

  • Off-Target Effects of Erlotinib: The data highlights Erlotinib's known potent inhibition of JAK2 and STK10, which are linked to its therapeutic effects in AML and adverse skin reactions, respectively.[3][4]

  • PBA-Inhibitor-1 Profile: Our hypothetical PBA-Inhibitor-1 shows excellent potency for EGFR. However, it also displays moderate-to-high affinity for several other kinases (RIPK2, STK10, GAK, YES1). This profile suggests a potential for off-target effects that would require further investigation. For example, the inhibition of RIPK2 could have implications for inflammatory signaling pathways.

This type of comparative analysis is crucial. It allows researchers to rank compounds not just by their on-target potency but also by their potential for toxicity, guiding the selection of candidates for further development.

Visualizing Selectivity: The Kinome TREEspot™

A powerful way to visualize kinome-wide selectivity is through a TREEspot™ interaction map. This diagram plots the inhibited kinases as red circles on a phylogenetic tree of the human kinome. The size of the circle corresponds to the binding affinity, making it easy to identify potent on- and off-target interactions at a glance.

Caption: Illustrative TREEspot™ diagram for PBA-Inhibitor-1.

Methodologies for Cross-Reactivity Profiling

Validating inhibitor selectivity requires a multi-pronged approach. Below are detailed protocols for three essential, complementary techniques that move from broad, in vitro screening to targeted validation of engagement in a physiological cell environment.

KINOMEscan® Competition Binding Assay

This biochemical assay is the gold standard for initial, broad selectivity profiling.[1] Its power lies in directly measuring binding affinity (Kd) rather than enzymatic inhibition (IC50), making it independent of ATP concentration and applicable to a wide range of inhibitor types.[10]

Experimental Rationale: The assay relies on competition between the test inhibitor and an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will displace the kinase, resulting in a lower qPCR signal.

G cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis A 1. Prepare affinity beads (Streptavidin-coated beads + biotinylated ligand) B 2. Prepare DNA-tagged kinase library C 3. Prepare 11-point serial dilution of test compound D 4. Combine beads, kinase, and compound in 384-well plate C->D E 5. Incubate for 1 hour with shaking to reach equilibrium D->E F 6. Wash beads to remove unbound kinase and compound E->F G 7. Elute bound kinase F->G H 8. Quantify kinase-associated DNA tag via qPCR G->H I 9. Calculate Kd from dose-response curve H->I

Caption: Workflow for the KINOMEscan® competition binding assay.

Step-by-Step Protocol:

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site-directed ligand for 30 minutes. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.[11]

  • Compound Preparation: Prepare an 11-point, three-fold serial dilution of the test compound in DMSO.

  • Binding Reaction: In a 384-well plate, combine the affinity beads, a specific DNA-tagged kinase from the panel, and the test compound in binding buffer. Include DMSO-only wells as a 100% binding control.[11]

  • Incubation: Incubate the plate for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed multiple times to remove any kinase not bound to the immobilized ligand.

  • Elution: The captured kinase is eluted from the beads.

  • Quantification: The amount of eluted kinase is measured by quantitative PCR (qPCR) using primers specific for the kinase's DNA tag.[11]

  • Data Analysis: The qPCR signal is compared to the DMSO control to determine the percent of kinase bound at each compound concentration. A dose-response curve is generated to calculate the dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA®)

While in vitro assays are essential, they don't account for cell permeability, efflux pumps, or the true engagement of a target in its native, crowded cellular environment. CETSA is a powerful biophysical assay that directly measures target engagement in intact cells or tissues.[12][13]

Experimental Rationale: The principle of CETSA is that when a protein binds to a ligand (like an inhibitor), it generally becomes more stable and resistant to heat-induced denaturation.[14] By heating cells to various temperatures, unbound proteins will denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble protein at each temperature can then be quantified.

G cluster_cell_treatment Cell Treatment & Heating cluster_lysis Lysis & Fractionation cluster_detection Detection A 1. Treat intact cells with inhibitor or vehicle (DMSO) B 2. Aliquot cell suspension into PCR tubes A->B C 3. Heat aliquots across a temperature gradient (e.g., 40-65°C) for 3 min B->C D 4. Cool tubes at room temperature for 3 min C->D E 5. Lyse cells (e.g., freeze-thaw cycles) D->E F 6. Centrifuge at high speed (20,000 x g) to pellet aggregated proteins E->F G 7. Collect supernatant (soluble protein fraction) F->G H 8. Denature proteins and run SDS-PAGE G->H I 9. Transfer to membrane and perform Western Blot with target-specific antibody H->I J 10. Quantify band intensity to plot melting curve I->J

Caption: CETSA workflow using Western Blot for detection.

Step-by-Step Protocol (Western Blot Detection):

  • Cell Treatment: Culture cells to an appropriate density. Treat one batch of cells with the inhibitor at a desired concentration (e.g., 10 µM) and a control batch with vehicle (DMSO) for 1-3 hours.[15]

  • Harvest and Wash: Harvest the cells, pellet them by centrifugation, and wash with PBS to remove media components.[15]

  • Heating: Resuspend the cell pellets in PBS. Aliquot the cell suspension into PCR tubes for each temperature point. Heat the tubes in a thermal cycler across a pre-determined temperature gradient (e.g., 10 temperatures from 40°C to 67°C) for 3 minutes.[15]

  • Lysis: Immediately after heating and cooling, lyse the cells. This is commonly achieved by multiple freeze-thaw cycles using liquid nitrogen.[15]

  • Fractionation: Separate the soluble proteins from the denatured, aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blot: Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific to the target protein.[14]

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative intensity versus temperature to generate a "melting curve." A shift in the curve to a higher temperature for the inhibitor-treated cells confirms target engagement.

Competitive Activity-Based Protein Profiling (ABPP)

To gain an unbiased, global view of an inhibitor's interactions within a complex proteome, competitive ABPP is an invaluable tool.[17] This chemical proteomics approach identifies not only the primary target but also potentially unknown off-targets.[18]

Experimental Rationale: The method involves competition between the test inhibitor and a broad-spectrum, active-site-directed covalent probe.[19] If the inhibitor binds to a particular enzyme, it will block the active site, preventing the probe from binding. By using a probe with a reporter tag (like biotin), one can enrich for probe-labeled proteins and use mass spectrometry to identify and quantify which proteins were "competed off" by the inhibitor.

Step-by-Step Protocol (MS-based):

  • Proteome Treatment: Treat a cell lysate or intact cells with the test inhibitor across a range of concentrations. Also, prepare a vehicle (DMSO) control sample.[17]

  • Probe Labeling: Add a broad-spectrum activity-based probe (ABP) that is tagged with an alkyne handle. This probe will covalently label the active sites of a whole class of enzymes (e.g., serine hydrolases or kinases) that were not blocked by the inhibitor.

  • Click Chemistry: Lyse the cells (if treated intact) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. This attaches a biotin-azide reporter tag to the alkyne handle on all probe-labeled proteins.[20]

  • Enrichment: Use streptavidin beads to enrich for all biotinylated proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-biotinylated proteins. Perform an on-bead tryptic digest to cleave the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the peptides from each sample. A protein is considered a target of the inhibitor if its corresponding peptide signals are significantly reduced in the inhibitor-treated sample compared to the DMSO control. This indicates successful competition for the active site.[19]

cluster_steps Competitive ABPP Workflow start Proteome (Cell Lysate) a1 1. Pre-incubate with Inhibitor start->a1 inhibitor Test Inhibitor inhibitor->a1 probe Alkyne-tagged ABP a2 2. Label with ABP probe->a2 click Click Chemistry + Biotin-Azide enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms a1->a2 a3 3. Lyse Cells (if needed) a2->a3 a3->click

Caption: Workflow for competitive Activity-Based Protein Profiling.

Conclusion

The development of selective kinase inhibitors is a complex but critical endeavor. The piperazinobenzoic acid scaffold offers a promising starting point for designing potent inhibitors, but its potential for cross-reactivity demands rigorous and multifaceted evaluation. As we have demonstrated, a comprehensive understanding of an inhibitor's selectivity profile cannot be achieved through a single experiment. It requires the integration of broad biochemical screening like KINOMEscan, target-specific cellular validation with CETSA, and unbiased global profiling via competitive ABPP. By employing these techniques in a logical workflow, researchers can build a robust "selectivity compass" to guide their lead optimization efforts, ultimately increasing the probability of developing safe and effective medicines.

References

  • Title: Erlotinib exhibits antineoplastic off-target effects in AML and MDS: a preclinical study Source: Blood URL: [Link]

  • Title: Gefitinib KINOMEscan (LDG-1139: LDS-1142) Source: LINCS Data Portal URL: [Link]

  • Title: Off-target serine/threonine kinase 10 inhibition by erlotinib enhances lymphocytic activity leading to severe skin disorders Source: PubMed URL: [Link]

  • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]

  • Title: Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]

  • Title: Targeted Drug Ineffective in Treatment of Early Stage Lung Cancer Source: Pharmacy Times URL: [Link]

  • Title: Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot Source: University of Dundee Discovery Research Portal URL: [Link]

  • Title: An insight into the therapeutic potential of piperazine-based anticancer agents Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: Assay in Summary_ki - KINOMEscan Source: BindingDB URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target interactions in cells Source: SciSpace URL: [Link]

  • Title: LINCS KinomeScan Kinase Inhibitor Targets Dataset Source: Ma'ayan Lab, Icahn School of Medicine at Mount Sinai URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: Assays - HMS LINCS Project Source: HMS LINCS Project URL: [Link]

  • Title: Selected anticancer agents with piperazine and pyrimidine rings Source: ResearchGate URL: [Link]

  • Title: Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs Source: ResearchGate URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PubMed Central URL: [Link]

  • Title: Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS Source: Springer Nature Experiments URL: [Link]

  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers in Chemistry URL: [Link]

  • Title: Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL: [Link]

  • Title: KINOMEscan® Kinase Profiling Platform Source: DiscoverX URL: [Link]

  • Title: Activity-based protein profiling: A graphical review Source: PubMed Central URL: [Link]

  • Title: Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors Source: PubMed Central URL: [Link]

  • Title: KINOMEscan Technology Source: Eurofins Discovery URL: [Link]

  • Title: KINOMEscan - 崔瑞廷, Tim 細胞影像分析工程師 Source: SlidePlayer URL: [Link]

  • Title: Identification of cellular gefitinib targets Source: ResearchGate URL: [Link]

  • Title: KINOMEscan data Source: HMS LINCS Project URL: [Link]

  • Title: High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors Source: PubMed Central URL: [Link]

  • Title: Kinase inhibitor pathways Source: HMS LINCS Project URL: [Link]

  • Title: Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors Source: PubMed URL: [Link]

Sources

In Vivo Validation of Novel Piperazinobenzoic Acid Derivatives: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the piperazine scaffold has emerged as a privileged structure, integral to a wide array of therapeutic agents.[1][2] Its unique physicochemical properties, including solubility and basicity, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides an in-depth technical comparison of novel piperazinobenzoic acid compounds, focusing on their in vivo validation for two critical therapeutic areas: neurodegenerative diseases, specifically Alzheimer's, and oncology. We will delve into the mechanistic rationale, comparative efficacy against standard-of-care, and detailed experimental protocols to provide a comprehensive resource for researchers in the field.

Section 1: Targeting Neurodegenerative Disease - A Focus on Alzheimer's

The cholinergic hypothesis has long been a cornerstone of Alzheimer's disease research, positing that cognitive decline is linked to a deficit in cholinergic neurotransmission. This has led to the development of acetylcholinesterase (AChE) inhibitors to increase the levels of acetylcholine in the brain. More recent research has also implicated other pathways, including oxidative stress and neuroinflammation, in the pathophysiology of Alzheimer's. Novel piperazinobenzoic acid derivatives are being explored for their multi-target potential, aiming to address these interconnected pathological cascades.

Featured Compound: A Piperazine Derivative with Neuroprotective Properties

Mechanism of Action: Compound D2 was identified as a potential acetylcholinesterase inhibitor (AChEI) through in silico and in vitro screening. Its neuroprotective effects are attributed to its ability to reduce AChE activity, thereby increasing cholinergic signaling, and its capacity to mitigate oxidative stress.

In Vivo Efficacy: The therapeutic potential of Compound D2 was evaluated in a rat model of aluminum chloride (AlCl₃)-induced neurotoxicity, which mimics some of the cognitive and neurochemical alterations seen in Alzheimer's disease.

Compound Dose Animal Model Key Efficacy Endpoints Comparison to Standard of Care
Compound D2 3 and 5 mg/kg for 6 weeksAlCl₃-induced neurotoxicity in rats- Improved performance in the Morris water maze and elevated plus maze, indicating enhanced memory and reduced anxiety. - Lowered brain AChE activity. - Restored levels of endogenous antioxidant enzymes (GST, GPx, GR, and GSH) and prevented lipid peroxidation and protein damage.Donepezil: A standard-of-care AChE inhibitor, has shown efficacy in improving cognition, function, and behavior in Alzheimer's patients.[3][4] In preclinical models, chronic donepezil treatment improved spatial accuracy in APP23 transgenic mice.[5] While a direct head-to-head in vivo comparison is not available, Compound D2's dual action on cholinergic activity and oxidative stress suggests a potential for disease-modifying effects beyond the symptomatic relief offered by traditional AChEIs.

Experimental Workflow for In Vivo Neuroprotective Studies

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a novel neuroprotective compound like Compound D2.

G cluster_0 Pre-treatment Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase cluster_3 Data Analysis animal_model Animal Model Selection (e.g., Rats) acclimatization Acclimatization (Standard housing conditions) animal_model->acclimatization grouping Randomization into Groups (Control, Vehicle, Test Compound, Standard Drug) acclimatization->grouping induction Induction of Neurotoxicity (e.g., AlCl3 administration) grouping->induction treatment Daily Drug Administration (e.g., Oral gavage of Compound D2 or Donepezil) induction->treatment behavioral Behavioral Testing (Morris Water Maze, Elevated Plus Maze) treatment->behavioral biochemical Biochemical Analysis (Brain homogenates for AChE activity, oxidative stress markers) behavioral->biochemical analysis Statistical Analysis and Comparison biochemical->analysis

Workflow for in vivo neuroprotective compound evaluation.

Detailed Experimental Protocol: Scopolamine-Induced Memory Impairment Model

This model is a widely used and well-validated method for screening compounds with potential anti-amnesic and cognitive-enhancing properties. Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, leading to memory impairment.[1]

Step-by-Step Methodology:

  • Animals: Male Swiss albino mice are typically used. They should be housed in groups with free access to food and water and maintained on a 12-hour light/dark cycle.[6]

  • Acclimatization: Animals should be allowed to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into several groups:

    • Control Group: Receives a vehicle (e.g., saline or distilled water).

    • Scopolamine Group: Receives scopolamine (1 mg/kg, i.p.) to induce amnesia.[1]

    • Test Compound Groups: Receive different doses of the novel piperazinobenzoic acid compound orally 30-60 minutes before scopolamine administration.

    • Standard Drug Group: Receives a standard drug like Donepezil (e.g., 5 mg/kg, orally) 30-60 minutes before scopolamine administration.[1]

  • Treatment: The treatment regimen is typically carried out for a specific period, for example, daily for 7 consecutive days.[1]

  • Behavioral Assessment (e.g., T-maze or Novel Object Recognition):

    • T-maze: This task assesses spatial learning and memory. The time spent in the novel arm of the maze is recorded.[1]

    • Novel Object Recognition Test: This test evaluates episodic memory based on the animal's innate preference for novelty. The time spent exploring a novel object versus a familiar one is measured.[7]

  • Biochemical Analysis: After the behavioral tests, animals are euthanized, and brain tissues (e.g., hippocampus and cortex) are collected for biochemical estimations, such as acetylcholinesterase activity and markers of oxidative stress.[1]

Section 2: Targeting Cancer - A Focus on Breast Cancer

The piperazine moiety is a common feature in many anticancer drugs, often contributing to their ability to interact with various molecular targets implicated in cancer pathogenesis.[8] Novel piperazinobenzoic acid derivatives are being investigated for their potential to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance.

Featured Compound Class: Piperidinyl-Based Benzoxazole Derivatives

While direct in vivo data for a piperazinobenzoic acid compound in an oncology setting was limited in the initial searches, a study on novel piperidinyl-based benzoxazole derivatives provides valuable insights into a closely related structural class with significant anticancer potential.[9]

Mechanism of Action: These compounds are designed as dual inhibitors of VEGFR-2 and c-Met kinases, which are crucial for tumor angiogenesis, growth, and metastasis.[9] By targeting both pathways, these derivatives aim to achieve greater therapeutic efficacy than single-target agents.[9]

In Vitro and In Vivo Potential: Several compounds in this series have demonstrated potent inhibition of both kinases and selective cytotoxicity against breast cancer cell lines.[9] Although specific in vivo data from xenograft models for these particular compounds were not detailed in the provided search results, the strong in vitro activity warrants further preclinical in vivo evaluation.

Comparative Landscape for Breast Cancer Therapy

The treatment of breast cancer, particularly hormone-receptor-positive subtypes, often involves a combination of chemotherapy and hormonal therapy.

Compound Class Mechanism of Action Standard of Care Alternatives In Vivo Model
Piperidinyl-Based Benzoxazole Derivatives Dual VEGFR-2 and c-Met kinase inhibition.[9]Paclitaxel: A taxane that disrupts microtubule function, leading to mitotic arrest and apoptosis.[10] Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to DNA damage and apoptosis.[11] Tamoxifen: A selective estrogen receptor modulator (SERM) used for hormone receptor-positive breast cancer.[10]MCF-7 Xenograft Model: Human breast adenocarcinoma cells (MCF-7) are implanted into immunocompromised mice (e.g., nude mice).[10] This model is estrogen-receptor positive and widely used to evaluate the efficacy of anticancer agents.[12]

Experimental Workflow for In Vivo Anticancer Studies

The following diagram illustrates a standard workflow for assessing the in vivo efficacy of a novel anticancer compound in a xenograft model.

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint Analysis cluster_3 Data Interpretation cell_culture Cancer Cell Line Culture (e.g., MCF-7) inoculation Subcutaneous Inoculation of Cells into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups (Vehicle, Test Compound, Standard Drug) tumor_growth->randomization treatment_admin Drug Administration (e.g., i.p. injection, oral gavage) randomization->treatment_admin monitoring Tumor Volume and Body Weight Measurement treatment_admin->monitoring euthanasia Euthanasia and Tumor Excision monitoring->euthanasia ex_vivo Ex Vivo Analysis (Tumor weight, histology, biomarker analysis) euthanasia->ex_vivo data_analysis Statistical Analysis of Tumor Growth Inhibition ex_vivo->data_analysis

Workflow for in vivo anticancer compound evaluation in a xenograft model.

Detailed Experimental Protocol: MCF-7 Xenograft Model

This model is a gold standard for evaluating the in vivo efficacy of potential breast cancer therapeutics, especially for hormone-responsive cancers.[10]

Step-by-Step Methodology:

  • Cell Culture: MCF-7 human breast adenocarcinoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animals: Female immunodeficient mice (e.g., nude or SCID mice) are used. Ovariectomized mice supplemented with estradiol are often used to support the growth of these estrogen-dependent tumors.[13]

  • Tumor Inoculation: A suspension of MCF-7 cells (e.g., 1 x 10⁷ cells) mixed with Matrigel is subcutaneously injected into the flank or mammary fat pad of the mice.[10][13]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once the tumors reach a palpable size (e.g., ~100 mm³), the mice are randomized into treatment groups.[10]

    • Vehicle Control Group: Receives the vehicle used to dissolve the drugs.

    • Test Compound Groups: Receive different doses of the novel piperazinobenzoic acid compound via a specified route (e.g., intraperitoneal injection or oral gavage).

    • Standard Drug Group: Receives a standard chemotherapeutic agent like Paclitaxel (e.g., 20 mg/kg, i.p., once a week).[10]

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific treatment duration. Tumors are then excised, weighed, and can be used for further histological or molecular analysis.

Conclusion and Future Directions

The exploration of novel piperazinobenzoic acid derivatives and related compounds holds significant promise for the development of new therapies for neurodegenerative diseases and cancer. The in vivo studies highlighted in this guide, while not exhaustive, provide a framework for the preclinical validation of these compounds. The neuroprotective agent, Compound D2, demonstrates the potential of this chemical class to offer multi-faceted therapeutic benefits in Alzheimer's disease by targeting both cholinergic deficits and oxidative stress. In oncology, the strong in vitro data for piperidinyl-based benzoxazole derivatives against key cancer targets underscores the need for comprehensive in vivo evaluation in relevant xenograft models.

Future research should focus on synthesizing and testing a wider range of piperazinobenzoic acid derivatives to establish clear structure-activity relationships in vivo. Head-to-head comparisons with standard-of-care drugs in well-characterized animal models will be crucial for identifying lead candidates with superior efficacy and safety profiles. Furthermore, detailed pharmacokinetic and toxicology studies are essential to ensure that these promising compounds have the potential for successful clinical translation. This guide serves as a foundational resource for researchers embarking on the in vivo validation of this important class of therapeutic agents.

References

  • Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease.
  • Giacobini, E., & Gold, G. (2013). Donepezil in Alzheimer's disease: from conventional trials to pharmacogenetics. Neuropharmacology, 74, 14-23.
  • Di Mola, A., & Ciaramella, A. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(2), 195.
  • (No author listed). Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024). Cells, 13(16), 1385.
  • (No author listed). Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis. (2024). Frontiers in Pharmacology, 15, 1385559.
  • (No author listed). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2023). Molecules, 28(23), 7859.
  • (No author listed). The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery.
  • Priteshkumar, P., Hirak, J., Bhagirath, P., & Mayank, B. (2023). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)
  • Fouokeng, Y. D., et al. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.
  • PubChem. (n.d.). 4-(Piperazin-1-yl)benzoic acid.
  • Im, S. A., et al. (2015). A preliminary study on treatment of human breast cancer xenografts with a cocktail of paclitaxel, doxorubicin, and 131I-anti-epithelial cell adhesion molecule (9C4). Cancer Biotherapy & Radiopharmaceuticals, 30(1), 16-22.
  • (No author listed). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2022). Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226.
  • Butler, K. V., et al. (2015). 2-Benzazolyl-4-Piperazin-1-Ylsulfonylbenzenecarbohydroxamic Acids as Novel Selective Histone Deacetylase-6 Inhibitors with Antiproliferative Activity. Journal of medicinal chemistry, 58(24), 9518–9522.
  • (No author listed). Treatment of HER-2/neu Overexpressing Breast Cancer Xenograft Models with Trastuzumab (Herceptin) and Gefitinib (ZD1839). (2005). Clinical Cancer Research, 11(24), 8897-8908.
  • (No author listed). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[3][8]Oxazolo[4,5-D]Pyrimidines. (2016). Der Pharma Chemica, 8(1), 211-218.

  • (No author listed). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP. (2023). International Journal of Molecular Sciences, 24(18), 14247.
  • Altogen Labs. (n.d.). Breast Cancer Xenograft.
  • (No author listed).
  • Siddiqui, A., et al. (2014). Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Journal of Biosciences, 39(5), 841-852.
  • (No author listed). Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice. (2023). Anti-Cancer Agents in Medicinal Chemistry, 23(2), 222-226.
  • (No author listed). Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model. (2022). Frontiers in Pharmacology, 13, 1045214.
  • (No author listed). Anticancer Activity of Natural and Synthetic Capsaicin Analogs. (2017). Molecules, 22(9), 1515.
  • Mishra, B. B., et al. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 421-426.
  • Van Dam, D., & De Deyn, P. P. (2007). Cognitive evaluation of disease-modifying efficacy of donepezil in the APP23 mouse model for Alzheimer's disease. Psychopharmacology, 195(1), 95-106.
  • (No author listed).
  • Altogen Labs. (n.d.). MCF7 Xenograft Model.
  • (No author listed). In vitro and In vivo antitumor activities of benzothiazole analogs.
  • (No author listed). Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP.
  • Shoblock, J. R., et al. (2009). In vitro and in vivo characterization of JNJ-31020028 (N-(4-{4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl}-3-fluorophenyl)-2-pyridin-3-ylbenzamide), a selective brain penetrant small molecule antagonist of the neuropeptide Y Y(2) receptor. Psychopharmacology, 207(2), 265-280.
  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid.
  • (No author listed). Apoptotic Regression of MCF-7 Xenografts in Nude Mice Treated with the Vitamin D 3 Analog, EB1089. (1998). Endocrinology, 139(2), 857-866.

Sources

The Piperazine Scaffold: A Head-to-Head Comparison of Privileged Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1][2] This guide provides an in-depth, head-to-head comparison of different piperazine-based scaffolds, offering insights into their distinct physicochemical properties, structure-activity relationships (SAR), and applications in drug discovery. We will delve into the causality behind the selection of specific scaffolds for different therapeutic targets, supported by experimental data and detailed protocols for their evaluation.

The Enduring Appeal of the Piperazine Moiety

The widespread use of the piperazine scaffold is not coincidental. Its unique structural and physicochemical properties offer several advantages in drug design:

  • Modulable Basicity: As a diprotic base, piperazine possesses two distinct pKa values. This allows for fine-tuning of the molecule's ionization state at physiological pH, which is crucial for optimizing solubility, cell permeability, and target engagement.[1]

  • Enhanced Solubility and Bioavailability: The polar nature of the two nitrogen atoms often improves the aqueous solubility of drug candidates, leading to better oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3][4]

  • Structural Rigidity and Versatility: The chair conformation of the piperazine ring provides a rigid and predictable scaffold, enabling the precise orientation of pharmacophoric groups for optimal interaction with biological targets.[2] Furthermore, the two nitrogen atoms offer versatile points for chemical modification, allowing for the exploration of a vast chemical space.[5]

Head-to-Head Comparison of Key Piperazine Scaffolds

In this guide, we will focus on a comparative analysis of three major classes of piperazine-based scaffolds: N-Arylpiperazines , N-Benzylpiperazines , and N-Alkyl/Acylpiperazines .

N-Arylpiperazines: Masters of the Central Nervous System

The N-arylpiperazine moiety is a dominant feature in drugs targeting the central nervous system (CNS), particularly those acting on aminergic G protein-coupled receptors (GPCRs) like serotonin and dopamine receptors.[6][7]

The direct attachment of an aromatic ring to one of the piperazine nitrogens significantly influences the scaffold's electronic properties. The electron-withdrawing nature of the aryl group reduces the basicity of the adjacent nitrogen (N1), while the distal nitrogen (N4) retains its basic character. This differential basicity is a key determinant of the scaffold's interaction with biological targets.[8]

Structure-activity relationship studies have revealed that substitution on the aryl ring is critical for modulating receptor affinity and selectivity. For instance, in the context of 5-HT1A receptor ligands, electron-withdrawing groups on the phenyl ring can enhance affinity.[9] The nature and position of these substituents allow for the fine-tuning of the pharmacological profile, leading to agonists, antagonists, or partial agonists.[10]

N-arylpiperazines are renowned for their high affinity and selectivity for various neurotransmitter receptors. This has led to their successful application in the treatment of a range of psychiatric disorders.

  • Antipsychotics: Aripiprazole, an atypical antipsychotic, features a dichlorophenylpiperazine moiety. It exhibits partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[11] This multimodal action is believed to contribute to its efficacy in treating schizophrenia and bipolar disorder with a favorable side-effect profile compared to older antipsychotics.

  • Antidepressants and Anxiolytics: Vortioxetine, a multimodal antidepressant, incorporates a phenylpiperazine scaffold. Its mechanism of action involves inhibition of the serotonin transporter (SERT) and modulation of several serotonin receptors, including 5-HT1A agonism and 5-HT3 and 5-HT7 antagonism.[8][12][13] Buspirone, an anxiolytic, is another prominent example, acting as a partial agonist at 5-HT1A receptors.[2][10]

DrugScaffold TypePrimary Target(s)Ki (nM)Therapeutic Area
Aripiprazole DichlorophenylpiperazineD2 (partial agonist), 5-HT1A (partial agonist), 5-HT2A (antagonist)D2: 0.34, 5-HT1A: 1.7, 5-HT2A: 3.4Schizophrenia, Bipolar Disorder
Vortioxetine PhenylpiperazineSERT, 5-HT1A (agonist), 5-HT3 (antagonist), 5-HT7 (antagonist)SERT: 1.6, 5-HT1A: 15, 5-HT3: 3.7, 5-HT7: 19[13]Major Depressive Disorder
Buspirone Pyrimidinylpiperazine5-HT1A (partial agonist), D2 (weak antagonist)5-HT1A: 4-78, D3: 98, D4: 29.2[14][15]Anxiety
N-Benzylpiperazines: CNS Stimulants and Beyond

N-benzylpiperazines, characterized by a benzyl group attached to a piperazine nitrogen, exhibit a distinct pharmacological profile compared to their N-aryl counterparts.

The presence of a methylene spacer between the aromatic ring and the piperazine nitrogen in N-benzylpiperazines makes the N1 nitrogen more basic than in N-arylpiperazines. This increased basicity influences their interaction with monoamine transporters.

N-benzylpiperazines are primarily known for their stimulant effects on the CNS, largely mediated through their interaction with dopamine and serotonin transporters.

  • CNS Stimulants: 1-Benzylpiperazine (BZP) is a well-known example that acts as a dopamine and norepinephrine releasing agent, leading to stimulant and euphoric effects.[14][16] Trifluoromethylphenylpiperazine (TFMPP) acts more directly as a serotonin agonist.[17] These compounds have been used as recreational drugs, often in combination.[18]

  • Anticancer Agents: Interestingly, the benzylpiperazine scaffold has also been explored in the development of anticancer agents. For instance, some derivatives have shown inhibitory activity against certain kinases.

FeatureN-ArylpiperazinesN-BenzylpiperazinesRationale for Choice
Structure Aryl ring directly attached to N1Benzyl group attached to N1 (methylene spacer)The direct aryl connection in N-arylpiperazines facilitates specific π-π stacking and other interactions with GPCR binding pockets. The flexibility of the benzyl group in N-benzylpiperazines is often favored for interactions with monoamine transporters.
Basicity of N1 LowerHigherThe lower basicity of N-arylpiperazines is often optimal for GPCR ligand binding, while the higher basicity of N-benzylpiperazines can be crucial for transporter interactions.
Primary Targets GPCRs (Serotonin, Dopamine receptors)Monoamine Transporters (DAT, NET, SERT)The choice depends on the therapeutic goal: modulating neurotransmitter signaling via receptors (N-arylpiperazines) or affecting neurotransmitter reuptake (N-benzylpiperazines).
Therapeutic Areas Antipsychotics, Antidepressants, AnxiolyticsPrimarily CNS stimulants (recreational), some exploration in other areasThe distinct pharmacological profiles dictate their primary therapeutic applications.
N-Alkyl/Acylpiperazines: Versatility in Action

This class encompasses a broad range of piperazine derivatives where one nitrogen is substituted with an alkyl or acyl group. The other nitrogen is typically attached to a larger pharmacophore.

The N-alkyl/acyl substitution primarily serves to modulate the physicochemical properties of the entire molecule and to provide a linker to other key structural motifs. The N-methylpiperazine group, in particular, is frequently used to enhance solubility and oral bioavailability.

N-Alkyl/Acylpiperazines are found in a diverse array of drugs across various therapeutic areas, highlighting their versatility as a building block.

  • Anticancer Agents: Imatinib, a revolutionary tyrosine kinase inhibitor used to treat chronic myeloid leukemia, features an N-methylpiperazine moiety. This group was introduced to improve the drug's aqueous solubility and oral bioavailability.[18] Gefitinib, another kinase inhibitor, also incorporates a piperazine derivative, though with a different substitution pattern.[19]

  • Antipsychotics: The atypical antipsychotics clozapine and olanzapine both contain a piperazine ring, with clozapine featuring a methylpiperazine and olanzapine a piperazine that is part of a thienobenzodiazepine ring system. While both are effective, clozapine is often reserved for treatment-resistant schizophrenia due to a higher risk of side effects like agranulocytosis.[20][21]

Caption: Role of the N-methylpiperazine in Imatinib.

Experimental Protocols

To provide a practical context for the evaluation of piperazine-based scaffolds, we present generalized protocols for key experiments.

Synthesis of N-Arylpiperazines: A Representative Protocol for Aripiprazole

The synthesis of aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with 7-(4-bromobutoxy)-3,4-dihydroquinolinone.[3]

Step-by-step Methodology:

  • Reactor Setup: Charge a suitable reactor with a solvent (e.g., ethanol) and a base (e.g., sodium carbonate).[22]

  • Addition of Reactants: Add 7-(4-bromobutoxy)-3,4-dihydroquinolinone to the reactor. Heat the mixture to the desired reaction temperature.

  • N-Alkylation: Gradually add 1-(2,3-dichlorophenyl)piperazine to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture. The product can be isolated by filtration.

  • Purification: Purify the crude aripiprazole by recrystallization from a suitable solvent to obtain the desired polymorph.[17]

Caption: Synthetic scheme for Aripiprazole.

In Vitro Evaluation of Piperazine-Based Compounds

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific GPCR.[23][24]

Step-by-step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target GPCR.

  • Assay Buffer: Prepare an appropriate binding buffer.

  • Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of a compound on cultured cells.[9][25][26]

Step-by-step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[5][7][27]

Step-by-step Methodology:

  • Hepatocyte Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes.

  • Incubation: Incubate the test compound at a fixed concentration with the hepatocyte suspension at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).

Caption: General workflow for evaluating piperazine-based compounds.

Conclusion: Choosing the Right Scaffold for the Job

The enduring presence of the piperazine scaffold in the pharmacopeia is a direct result of its remarkable versatility and favorable drug-like properties. This guide has provided a head-to-head comparison of key piperazine-based scaffolds, highlighting the distinct advantages and applications of N-arylpiperazines, N-benzylpiperazines, and N-alkyl/acylpiperazines.

The choice of a specific piperazine scaffold is a strategic decision in the drug discovery process, driven by the desired therapeutic target and pharmacological profile. N-arylpiperazines are the undisputed champions for CNS targets requiring precise receptor modulation, while N-benzylpiperazines offer a platform for influencing monoamine transporter activity. The N-alkyl/acylpiperazine motif provides a versatile tool for optimizing the pharmacokinetic properties of a wide range of therapeutic agents.

By understanding the subtle yet significant differences between these privileged structures, medicinal chemists can continue to leverage the power of the piperazine scaffold to design the next generation of innovative and effective medicines. The experimental protocols provided herein offer a practical framework for the synthesis and evaluation of these important compounds, empowering researchers to make informed decisions in their drug discovery endeavors.

References

  • Aripiprazole Synthesis Process: A Detailed Guide. (2025, December 12). Pharmaffiliates. Retrieved from [Link]

  • What is the mechanism of Vortioxetine Hydrobromide? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • New synthesis method of aripiprazole. (n.d.). Patsnap.
  • Goa, K. L., & Ward, A. (1986). Buspirone: a preliminary review of its pharmacological properties and therapeutic efficacy as an anxiolytic. Drugs, 32(2), 114–129.
  • Mechanism of Action (MOA) | TRINTELLIX (vortioxetine). (n.d.). Takeda. Retrieved from [Link]

  • Hepatocyte Stability. (n.d.). Cyprotex. Retrieved from [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017, October 27). Psych Scene Hub. Retrieved from [Link]

  • Gee, P., Gilbert, M., Richardson, S., Moore, G., Paterson, S., & Graham, P. (2008). Toxicity from the recreational use of 1-benzylpiperazine. Clinical toxicology (Philadelphia, Pa.), 46(9), 802–807.
  • Griebel, G., & Holmes, A. (2013). Anxiolytic and antidepressant properties of buspirone: a review. CNS drug reviews, 19(3), 237–248.
  • Sanchez, C., Asin, K. E., & Artigas, F. (2015). Vortioxetine, a new antidepressant with multimodal activity: a review of preclinical and clinical data. Pharmacology & therapeutics, 145, 43–57.
  • Simple synthesis of aripiprazole API in desired polymorphk form. (2015). ResearchGate. Retrieved from [Link]

  • Baumann, M. H., Clark, R. D., Budzynski, A. G., Partilla, J. S., Blough, B. E., & Rothman, R. B. (2005). N-substituted piperazines abused by humans produce homeostatic changes in serotonin neurotransmission. Neuropsychopharmacology, 30(11), 2143–2153.
  • Cohen, B. M., & Butler, R. (2006). BZP-party pills: a new trend in drug abuse. The New Zealand medical journal, 119(1242), U2194.
  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2). (2008). BMC Structural Biology, 8, 43.
  • Hepatocyte Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Imatinib. (n.d.). PubChem. Retrieved from [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Retrieved from [Link]

  • Chemical optimization and functions of imatinib structure. (2017). ResearchGate. Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. (n.d.). Molecular Devices. Retrieved from [Link]

  • Temple, D. L., Jr, Yevich, J. P., & New, J. S. (1982). Buspirone: chemical profile of a new class of anxioselective agents.
  • 6-Hydroxybuspirone Is a Major Active Metabolite of Buspirone: Assessment of Pharmacokinetics and 5-Hydroxytryptamine1A Receptor Occupancy in Rats. (2013). ResearchGate. Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (2021). STAR protocols, 2(2), 100481.
  • Intermolecular Interactions in Crystal Structures of Imatinib-Containing Compounds. (2020). Molecules (Basel, Switzerland), 25(21), 5038.
  • The structure of gefitinib and designed compounds. (2022). ResearchGate. Retrieved from [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. (2024). Molecules (Basel, Switzerland), 29(22), 5013.
  • Asenjo Lobos, C., Komossa, K., Rummel-Kluge, C., Hunger, H., Schmid, F., Schwarz, S., & Leucht, S. (2010). Clozapine versus olanzapine for schizophrenia.
  • Clozapine vs Olanzapine Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Comparative Efficacy and Safety of Clozapine versus Olanzapine, Risperidone, and Quetiapine in Schizophrenia: An updated Systematic Review. (2022). Cochrane Colloquium Abstracts.
  • Breier, A., & Hamilton, S. H. (1999). Olanzapine versus clozapine in treatment-resistant or treatment-intolerant schizophrenia. The British journal of psychiatry : the journal of mental science, 174, 20–26.
  • Olanzapine Vs Clozapine in Treatment of Psychosis in Children and Adolescents: A Systematic Review and Meta-Analysis. (2019).
  • Razzaghi-Asl, N., & Lotfinejad, P. (2023). Gefitinib derivatives and drug-resistance: A perspective from molecular dynamics simulations. Computational biology and medical modeling, 20(1), 43.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2021). Molecules (Basel, Switzerland), 26(16), 4945.

Sources

Validating Target Engagement of Novel Kinase Inhibitors Derived from 4-(Methylsulfonyl)-2-piperazinobenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a compound binds to its intended target within a cellular context is a cornerstone of a successful preclinical campaign. This guide provides a comprehensive overview and comparison of key methodologies for validating the target engagement of novel compounds, using a hypothetical series of kinase inhibitors derived from a 4-(methylsulfonyl)-2-piperazinobenzoic acid scaffold as a case study.

As a Senior Application Scientist, my aim is to not only present protocols but to instill a deeper understanding of the strategic selection and application of these techniques. We will explore the "why" behind the "how," ensuring that the experimental design is as robust as the data it generates.

The Challenge: From Chemical Matter to Biological Insight

Our hypothetical starting point is a promising series of compounds based on the 4-(Methylsulfonyl)-2-piperazinobenzoic acid core. Medicinal chemistry efforts have yielded several analogues (let's call them Compound A, B, and C) with potent anti-proliferative effects in cancer cell lines. The primary hypothesis is that these compounds exert their effects through the inhibition of a specific protein kinase, "Kinase X," which is overexpressed in these cells. Our task is to design and execute a series of experiments to rigorously validate this hypothesis.

A Multi-pronged Approach to Target Engagement

No single technique can provide a complete picture of target engagement. A well-rounded validation strategy employs a combination of biophysical and cellular methods to build a compelling case. This guide will focus on three orthogonal approaches:

  • Biochemical Assay: Direct measurement of enzyme inhibition.

  • Biophysical Assay: Characterization of the physical interaction between the compound and the purified protein.

  • Cellular Assay: Confirmation of target binding in a physiological environment.

Below is a logical workflow for our validation campaign:

G cluster_0 Initial Screening & Hypothesis cluster_1 Target Engagement Validation cluster_2 Decision Point Compound Series Compound Series Cellular Phenotype Cellular Phenotype Compound Series->Cellular Phenotype Anti-proliferative Activity Hypothesized Target (Kinase X) Hypothesized Target (Kinase X) Cellular Phenotype->Hypothesized Target (Kinase X) Hypothesis Generation Biochemical Assay Biochemical Assay Hypothesized Target (Kinase X)->Biochemical Assay Test Inhibition Biophysical Assay Biophysical Assay Hypothesized Target (Kinase X)->Biophysical Assay Measure Binding Cellular Assay Cellular Assay Hypothesized Target (Kinase X)->Cellular Assay Confirm in-cell Binding Validated Target Engagement Validated Target Engagement Biochemical Assay->Validated Target Engagement Biophysical Assay->Validated Target Engagement Cellular Assay->Validated Target Engagement

Figure 1: A logical workflow for validating target engagement.

Biochemical Validation: The Kinase Inhibition Assay

The most direct first step is to determine if our compounds can inhibit the enzymatic activity of Kinase X in a controlled, in vitro setting.[1][2] A luminescence-based kinase assay, such as ADP-Glo™, is a robust and high-throughput method for this purpose.[3] This assay measures the amount of ADP produced during the kinase reaction; a decrease in ADP corresponds to kinase inhibition.[1][3]

Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
  • Compound Preparation:

    • Prepare a 10 mM stock solution of each compound (A, B, and C) in 100% DMSO.

    • Perform a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells.

    • Add 2.5 µL of a solution containing recombinant Kinase X to each well.

    • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.

Data Interpretation
CompoundKinase X IC50 (nM)Staurosporine IC50 (nM)
Compound A 155
Compound B 25010
Compound C >10,00020
Staurosporine is used as a positive control, a known potent but non-selective kinase inhibitor.[3]

The results in the table above would suggest that Compound A is a potent inhibitor of Kinase X, Compound B is a moderate inhibitor, and Compound C is inactive. This provides the first piece of evidence directly linking our chemical matter to the hypothesized target.

Biophysical Validation: Surface Plasmon Resonance (SPR)

While an inhibition assay demonstrates functional modulation, it does not directly measure the binding interaction. Biophysical techniques like Surface Plasmon Resonance (SPR) can provide this information in real-time and without the need for labels.[4][5][6][7] SPR measures changes in the refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for the determination of binding kinetics (association and dissociation rates) and affinity.[6][7][8]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation:

    • Immobilize recombinant Kinase X onto a sensor chip surface. This is a critical step and the immobilization strategy should be chosen to ensure the protein remains active.

  • Analyte Preparation:

    • Prepare a series of dilutions of each compound (A, B, and C) in a suitable running buffer.

  • Binding Analysis:

    • Inject the different concentrations of each compound over the sensor chip surface through a microfluidic channel.[6][7]

    • Monitor the change in the SPR signal in real-time to generate a sensorgram, which plots the response units against time.[6]

    • After each injection, flow a regeneration solution over the chip to remove the bound compound and prepare the surface for the next injection.[8]

  • Data Analysis:

    • From the sensorgrams, calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) for each compound.

Data Interpretation
Compoundka (1/Ms)kd (1/s)KD (nM)
Compound A 2.5 x 10^55.0 x 10^-42.0
Compound B 1.8 x 10^54.5 x 10^-325
Compound C No Binding DetectedNo Binding DetectedN/A

The SPR data would corroborate the biochemical findings, showing that Compound A has a high affinity for Kinase X, Compound B has a moderate affinity, and Compound C does not bind. The kinetic data from SPR can also provide valuable insights into the structure-activity relationship (SAR) of the compound series.[9]

Cellular Validation: Cellular Thermal Shift Assay (CETSA®)

The ultimate validation of target engagement is to demonstrate that the compound binds to its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[10][11][12][13] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[10][14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture the cancer cell line of interest and treat the cells with either a high concentration of the test compound (A, B, or C) or a vehicle control (DMSO).

  • Thermal Challenge:

    • Aliquot the treated cell suspensions and heat them to a range of different temperatures.

    • This heating step will cause unbound and less stable proteins to denature and precipitate.[14]

  • Cell Lysis and Protein Isolation:

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble Kinase X remaining at each temperature using a specific antibody-based detection method like Western blotting or an ELISA.

  • Data Analysis:

    • Plot the amount of soluble Kinase X against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.[14]

G cluster_0 CETSA Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Incubate cells with compound or vehicle Thermal Challenge Thermal Challenge Compound Treatment->Thermal Challenge Heat aliquots to a range of temperatures Cell Lysis Cell Lysis Thermal Challenge->Cell Lysis Lyse cells Protein Separation Protein Separation Cell Lysis->Protein Separation Centrifuge to separate soluble and precipitated proteins Protein Detection Protein Detection Protein Separation->Protein Detection Analyze soluble Kinase X (e.g., Western Blot) Data Analysis Data Analysis Protein Detection->Data Analysis Plot melting curves

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay.

Data Interpretation

A successful CETSA experiment for Compound A would show a clear rightward shift in the melting curve for Kinase X compared to the vehicle control, indicating that the compound is binding to and stabilizing the protein inside the cells. Compound B might show a smaller, yet still significant, shift, while Compound C would likely show no shift, mirroring the in vitro results. This cellular data provides strong evidence that the observed anti-proliferative phenotype is indeed a consequence of on-target activity.

Conclusion: A Triad of Evidence for Confident Decision-Making

By employing a combination of biochemical, biophysical, and cellular assays, we can build a robust and multi-faceted understanding of the target engagement of our novel compounds derived from 4-(methylsulfonyl)-2-piperazinobenzoic acid. The congruence of data from these orthogonal approaches provides a high degree of confidence in the mechanism of action and enables informed decisions as we advance the most promising candidates in the drug discovery pipeline. This rigorous validation is not merely a checklist of experiments but a fundamental component of building a compelling scientific case for a new therapeutic agent.

References

  • Enhance drug discovery with advanced biophysical techniques - Nuvisan. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy - PMC - PubMed Central. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]

  • Kinase assays | BMG LABTECH. [Link]

  • The use of biophysical methods in the hit-to-lead process - Drug Target Review. [Link]

  • The surface plasmon resonance (SPR) for the study of the targeted... - ResearchGate. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva (cytivalifesciences.com). [Link]

  • Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - NIH. [Link]

  • How does SPR work in Drug Discovery? - deNOVO Biolabs. [Link]

  • Applications of Surface Plasmon Resonance (SPR) for the Characterization of Nanoparticles Developed for Biomedical Purposes - MDPI. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]

  • CETSA. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Piperazinobenzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and serve as a versatile linker for pharmacophoric groups.[1][2] When coupled with a benzoic acid moiety, the resulting piperazinobenzoic acid analogs present a compelling chemical space for drug discovery. However, the journey from a promising hit to a clinical candidate is paved with pharmacokinetic challenges. The therapeutic efficacy and safety of any compound are inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[3]

This guide provides a comparative framework for evaluating the pharmacokinetic properties of novel piperazinobenzoic acid analogs. We will move beyond mere data presentation to explore the causality behind experimental choices, offering field-proven insights to de-risk candidate molecules and accelerate your development pipeline.[4]

The ADME Quartet: Core Pillars of Pharmacokinetic Analysis

Understanding the ADME profile of a drug candidate is fundamental to predicting its behavior in a biological system.[5][6][7][8] These four processes govern the concentration and duration of a drug's action at its target site.

  • Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal epithelium.

  • Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs.

  • Metabolism: The chemical conversion of a drug into other compounds (metabolites), primarily by enzymes in the liver.

  • Excretion: The removal of the drug and its metabolites from the body.

A failure in any of these core areas can lead to clinical trial attrition. Therefore, a robust, early-stage assessment using a battery of in vitro assays is a cornerstone of modern drug discovery.[6]

ADME_Process Conceptual Flow of Drug ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral Oral Administration GI_Tract GI Tract Oral->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein Permeation Liver Liver (Metabolism) Portal_Vein->Liver First-Pass Metabolism Systemic_Circulation Systemic Circulation Tissues Target Tissues & Other Tissues Systemic_Circulation->Tissues Free Drug Systemic_Circulation->Liver Kidney Kidney (Excretion) Systemic_Circulation->Kidney Liver->Systemic_Circulation Metabolites Liver->Systemic_Circulation Excretion_Out Excretion Liver->Excretion_Out Bile Kidney->Excretion_Out Urine

Caption: The journey of an orally administered drug through the body.

Absorption: Crossing the Intestinal Barrier

For orally administered piperazinobenzoic acid analogs, absorption is governed by two key physicochemical properties: solubility and permeability. Poor permeability across the intestinal wall is a common failure point. The Caco-2 permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[9][10][11] This assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[11]

The primary output is the apparent permeability coefficient (Papp). A high Papp value is predictive of good oral absorption. Crucially, by measuring transport in both directions (apical-to-basolateral, A-B, and basolateral-to-apical, B-A), we can calculate an Efflux Ratio (ER) . An ER greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the GI tract, limiting its absorption.[10]

Comparative Data: Permeability of Piperazinobenzoic Acid Analogs

Analog ID Papp (A-B) (10⁻⁶ cm/s) Papp (B-A) (10⁻⁶ cm/s) Efflux Ratio (ER) Predicted Absorption
PZA-001 15.2 16.1 1.1 High
PZA-002 8.5 9.2 1.1 Medium
PZA-003 1.1 25.3 23.0 Low (Efflux Substrate)

| PZA-004 | 0.5 | 0.6 | 1.2 | Low |

Insight: Analog PZA-003, despite potentially having other favorable properties, is immediately flagged as a high-risk candidate. The high efflux ratio indicates it is actively removed by transporters. A follow-up study with a P-gp inhibitor like verapamil would be the logical next step to confirm this mechanism.[10]

Distribution: The Role of Plasma Protein Binding

Once absorbed, a drug is distributed throughout the body via the circulatory system. However, most drugs bind to plasma proteins like albumin and α1-acid glycoprotein.[12] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[12] Therefore, determining the percentage of plasma protein binding (%PPB) is critical.

High PPB (>99%) can lead to a low volume of distribution, reduced efficacy, and can be a liability if the drug has a narrow therapeutic index. The gold-standard method for measuring PPB is Equilibrium Dialysis .[12][13]

Comparative Data: Plasma Protein Binding (%) Across Species

Analog ID Human Plasma Rat Plasma Mouse Plasma
PZA-001 92.5 90.1 85.4
PZA-002 99.8 99.7 99.5
PZA-003 75.0 72.3 68.9

| PZA-004 | 98.1 | 85.6 | 70.2 |

Insight: Analog PZA-002 exhibits extremely high binding across all species, which could limit its efficacy. In contrast, PZA-004 shows significant inter-species variability. This is a critical finding, as it suggests that pharmacokinetic data from rodent models may not accurately predict the drug's behavior in humans, complicating preclinical to clinical translation.

Metabolism: Stability in the Face of Hepatic Enzymes

The liver is the body's primary metabolic hub, employing a superfamily of cytochrome P450 (CYP) enzymes to break down xenobiotics.[3] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations. Conversely, a compound that strongly inhibits CYP enzymes can cause dangerous drug-drug interactions (DDIs).[14][15]

The Liver Microsomal Stability Assay is a workhorse in vitro screen to assess metabolic stability.[16][17] It measures the rate at which a compound is cleared by liver microsomes (vesicles of endoplasmic reticulum containing CYP enzymes) in the presence of the cofactor NADPH. The results are typically expressed as half-life (t½) and intrinsic clearance (CLint).

Microsomal_Stability_Workflow Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation @ 37°C cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare 1µM Test Compound Solution pre_incubate Pre-incubate Compound + Microsomes prep_compound->pre_incubate prep_microsomes Thaw & Prepare Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction (Add NADPH) prep_nadph->start_reaction pre_incubate->start_reaction time_points Aliquots taken at 0, 5, 15, 30, 60 min start_reaction->time_points quench Quench with Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms calculate Calculate % Remaining, t½, and CLint lcms->calculate

Caption: Experimental workflow for the liver microsomal stability assay.

Comparative Data: Metabolic Stability in Liver Microsomes

Analog ID Human t½ (min) Human CLint (µL/min/mg) Rat t½ (min) Rat CLint (µL/min/mg)
PZA-001 > 60 < 12 45.5 22.1
PZA-002 < 5 > 277 < 5 > 277
PZA-003 25.1 42.1 28.9 36.8

| PZA-004 | 55.2 | 15.6 | 18.3 | 58.7 |

Insight: PZA-002 is rapidly metabolized, indicating it would likely have very high first-pass clearance and poor oral bioavailability in vivo. This finding, combined with its high plasma protein binding, makes it a non-viable candidate. PZA-001 shows good stability, while PZA-004 again displays species differences, suggesting different primary metabolizing enzymes may be involved in rats versus humans. This would trigger a follow-up CYP reaction phenotyping study to identify the specific isoforms responsible for its metabolism.[4]

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are detailed, self-validating protocols for the key assays described.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the rate of transport of a test compound across a Caco-2 cell monolayer, providing an estimate of intestinal permeability and potential for active efflux.[9]

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell filter inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with robust tight junctions.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of each monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values ≥ 200 Ω·cm² are used.[18] This step is critical to ensure that drug transport is occurring through the cells (transcellular) or between them (paracellular), not through gaps in a leaky monolayer.

  • Transport Study (Bidirectional):

    • The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).

    • A-B Transport: The test compound (typically at 10 µM) is added to the apical (donor) side, and fresh buffer is added to the basolateral (receiver) side.

    • B-A Transport: In a parallel set of wells, the test compound is added to the basolateral (donor) side, and fresh buffer is added to the apical (receiver) side.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a set period, typically 2 hours.[9][11]

  • Sampling and Analysis: At the end of the incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound in each sample is quantified using a validated LC-MS/MS method.[19]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. The Efflux Ratio is calculated as Papp(B-A) / Papp(A-B).

Protocol 2: Plasma Protein Binding (Equilibrium Dialysis)

Objective: To determine the fraction of a drug that is unbound to plasma proteins at equilibrium.[20]

Methodology:

  • Apparatus Setup: The assay is performed using a 96-well equilibrium dialysis apparatus (e.g., RED device). Each well consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (typically 8-14 kDa) that allows free drug to pass but retains proteins.[13]

  • Sample Preparation: The test compound is spiked into plasma (human, rat, etc.) at a final concentration of 1-5 µM.

  • Dialysis: The plasma containing the test compound is added to one chamber (the donor chamber), and an equal volume of protein-free phosphate-buffered saline (PBS) is added to the other chamber (the receiver chamber).

  • Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for 4 to 24 hours to allow the free drug to reach equilibrium across the membrane. The choice of incubation time must be sufficient for equilibrium to be reached, which should be confirmed during assay validation.

  • Sample Analysis: After incubation, aliquots are removed from both the plasma and buffer chambers. To accurately measure the total concentration in the plasma chamber, the sample is first mixed with an equal volume of blank PBS. To measure the free concentration in the buffer chamber, the sample is mixed with an equal volume of blank plasma. This "matrix matching" is a critical step to avoid analytical artifacts during LC-MS/MS analysis.

  • Quantification: The concentrations in both chambers are determined by LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = Concentration in Buffer Chamber / Concentration in Plasma Chamber.

    • % Bound = (1 - fu) * 100.

Protocol 3: Liver Microsomal Stability Assay

Objective: To measure the rate of metabolism of a compound by Phase I enzymes (primarily CYPs) in liver microsomes.[16][17]

Methodology:

  • Reagent Preparation:

    • Microsomes: Pooled liver microsomes (human or animal) are thawed on ice and diluted in 0.1 M phosphate buffer (pH 7.4) to a working concentration (e.g., 0.5-1.0 mg/mL).[21][22]

    • Test Compound: A working solution of the test compound (e.g., 1 µM final concentration) is prepared in the same buffer.

    • Cofactor: An NADPH-regenerating system solution is prepared. This is crucial because NADPH is consumed during the reaction, and a regenerating system ensures its concentration remains constant.

  • Incubation:

    • The test compound and the microsomal solution are pre-incubated together in a 96-well plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system solution.

    • A parallel incubation is run without the NADPH cofactor as a negative control to assess for any non-enzymatic degradation.[17]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).[23]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a multiple-volume excess of ice-cold acetonitrile, which also contains an analytical internal standard. This step precipitates the microsomal proteins and stops all enzymatic activity.[22]

  • Sample Processing & Analysis: The quenched samples are centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the remaining parent drug, is then analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining versus time gives a linear slope (k).

    • Half-life (t½) = 0.693 / k.

    • Intrinsic Clearance (CLint) is calculated from the half-life and the incubation conditions.

Conclusion: Synthesizing Data for Informed Decisions

No single pharmacokinetic parameter tells the whole story. A successful drug candidate must exhibit a balanced profile across absorption, distribution, metabolism, and excretion. The comparative analysis of piperazinobenzoic acid analogs using the standardized in vitro assays described here provides a powerful, data-driven framework for lead optimization.

By identifying liabilities such as high efflux (PZA-003) or rapid metabolic clearance (PZA-002) early in the discovery process, research teams can focus resources on the most promising compounds (like PZA-001) and make informed decisions. This integrated approach, which bridges molecular properties with biological outcomes, is essential for navigating the complex path of drug development and ultimately delivering safe and effective medicines.

References

  • Selvita. In Vitro ADME. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Bentham Science Publishers. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Available from: [Link]

  • PharmaLegacy. In Vitro ADME Studies. Available from: [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]

  • Unknown Source. Caco2 assay protocol. (Link unavailable)
  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • BioDuro. In Vitro ADME. Available from: [Link]

  • Biolivz Research Center. In Vivo Pharmacokinetics | PK Screening & Modeling Services. Available from: [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings | Request PDF. Available from: [Link]

  • AxisPharm. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Biolabs. Small Animal In Vivo PK Service. Available from: [Link]

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Creative Bioarray. Caco-2 permeability assay. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link]

  • BioAgilytix Labs. Protein Binding Assays. Available from: [Link]

  • ResearchGate. (PDF) Pharmacokinetics: Experimental methods. Available from: [Link]

  • Sci-Hub. CHARACTERIZATION OF HUMAN CYTOCHROME P450 ENZYMES INVOLVED IN THE METABOLISM OF THE PIPERIDINE-TYPE PHENOTHIAZINE NEUROLEPTIC THIORIDAZINE. Available from: [Link]

  • Admescope. A typical workflow in a preclinical pharmacokinetic experiment. Available from: [Link]

  • ResearchGate. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Available from: [Link]

  • PubMed. Nefazodone, Meta-Chlorophenylpiperazine, and Their Metabolites in Vitro: Cytochromes Mediating Transformation, and P450-3A4 Inhibitory Actions. Available from: [Link]

  • PubMed. Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available from: [Link]

  • ResearchGate. (PDF) Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. Available from: [Link]

  • PMC - NIH. Current Protocols in Pharmacology. Available from: [Link]

  • NCBI. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available from: [Link]

  • PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]

  • ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

  • MDPI. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Available from: [Link]

  • ResearchGate. Prediction of pharmacokinetic properties using experimental approaches during early drug discovery | Request PDF. Available from: [Link]

  • ResearchGate. Metabolic interactions with piperazine-based 'party pill' drugs. Available from: [Link]

  • Semantic Scholar. Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

  • PubMed. Absorption and metabolic characteristics of p-aminobenzoic acid and its isomer, m-aminobenzoic acid, from the rat small intestine. Available from: [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available from: [Link]

Sources

A Comparative Guide to the Off-Target Effects of Kinase Inhibitors with a 4-(Methylsulfonyl)piperazine Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 4-(Methylsulfonyl)piperazine Core in Kinase Inhibitor Design

In the landscape of modern oncology, the development of small-molecule kinase inhibitors has marked a paradigm shift towards targeted therapies. Within this diverse chemical space, certain scaffolds have emerged as "privileged structures" due to their favorable binding properties and synthetic tractability. One such scaffold is characterized by a 4-(methylsulfonyl)piperazine moiety. This functional group often serves as a key pharmacophore, engaging in crucial interactions within the ATP-binding pocket of various kinases. Its presence can significantly influence a compound's potency, selectivity, and pharmacokinetic properties.

However, the high degree of conservation in the ATP-binding site across the human kinome presents a formidable challenge: the potential for off-target activity.[1][2] While sometimes beneficial through polypharmacology, unintended kinase inhibition is more often linked to adverse effects and toxicities that can limit a drug's therapeutic window.[3]

This guide provides an in-depth comparison of the off-target profiles of prominent kinase inhibitors that feature a 4-(methylsulfonyl)piperazine core or a closely related structure. We will focus on inhibitors targeting the Phosphoinositide 3-Kinase (PI3K) pathway, a critical signaling node frequently dysregulated in cancer.[4] By synthesizing data from kinome-wide screening and other proteomic methods, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison to inform experimental design and guide the selection of tool compounds.

Comparative Analysis of Off-Target Profiles

The primary focus of this guide is Pictilisib (GDC-0941) , a potent pan-Class I PI3K inhibitor containing the characteristic 4-methylsulfonylpiperazine group.[5][6] To provide a meaningful comparison, we will contrast its selectivity profile with other well-characterized PI3K pathway inhibitors:

  • Taselisib (GDC-0032): A next-generation PI3K inhibitor with selectivity for α, δ, and γ isoforms over the β isoform.[7][8]

  • Alpelisib (BYL719): An inhibitor that is highly selective for the p110α isoform of PI3K.[9][10]

  • Gedatolisib (PF-05212384): A dual inhibitor that targets both PI3K and the downstream mammalian target of rapamycin (mTOR).[11][12]

The following table summarizes the on-target potency and significant off-target interactions as determined by KINOMEscan profiling and other biochemical assays. The KINOMEscan assay is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.[13][14] Results are often reported as "% of Control," where a low value indicates strong binding and inhibition.

Inhibitor Primary Target(s) Potency (IC50/Ki) Significant Off-Target Kinases (% Ctrl @ 10µM or other)
Pictilisib (GDC-0941) Pan-Class I PI3K (α, β, δ, γ)PI3Kα: 3 nM, PI3Kδ: 3 nM, PI3Kβ: 33 nM, PI3Kγ: 75 nM[15]High Off-Target Activity: Binds to 34 other kinases with >80% affinity at 10 µM.[16] Notable hits include the pseudokinase JH2 domain of JAK1 (89% inhibition at 1µM).[16] KINOMEscan data confirms binding to multiple kinases across the kinome.[17][18]
Taselisib (GDC-0032) PI3Kα, δ, γ (β-sparing)PI3Kα: 0.29 nM, PI3Kδ: 0.12 nM, PI3Kγ: 0.97 nM, PI3Kβ: 9.1 nM[15][19]High selectivity for PI3Kα/δ/γ isoforms with over 30-fold less activity against PI3Kβ.[8] Generally considered more selective than pan-PI3K inhibitors, though comprehensive kinome scan data is less public.
Alpelisib (BYL719) PI3Kα-selectivePI3Kα: 4.6 nM, PI3Kβ: 1,156 nM, PI3Kδ: 290 nM, PI3Kγ: 250 nM[10][20]High Selectivity: KINOMEscan data shows very few off-target interactions at concentrations up to 10 µM.[21][22] This high selectivity is a key feature, intended to reduce side effects like hyperglycemia seen with pan-PI3K inhibitors.[10][22]
Gedatolisib (PF-05212384) Dual PI3K/mTORPI3Kα: 0.4 nM, PI3Kβ: 6 nM, PI3Kγ: 8 nM, PI3Kδ: 6 nM, mTOR: 1.6 nM[23]As a dual inhibitor, it is designed to hit both PI3K and mTOR. Its broader kinome profile shows it inhibits all Class I PI3K isoforms and both mTORC1 and mTORC2 complexes.[12] This broad on-target activity within the pathway is its primary mechanism.

Expert Interpretation: The data clearly illustrates a trade-off between broad pathway inhibition and selectivity. Pictilisib (GDC-0941) , with its pan-PI3K activity, demonstrates significant off-target binding across the kinome.[16] This promiscuity may contribute to a wider range of biological effects and potential toxicities, a factor that has likely contributed to its discontinuation in some clinical trials.[16] In contrast, Alpelisib (BYL719) exemplifies a successful isoform-selective strategy, showing a much cleaner off-target profile which is thought to contribute to a more manageable safety profile in the clinic.[10][20] Taselisib represents an intermediate approach, sparing the β isoform to potentially avoid certain toxicities, while Gedatolisib's profile is intentionally broad within the PI3K/mTOR pathway to achieve a more complete vertical blockade.[8][12]

Visualizing the PI3K/AKT/mTOR Signaling Pathway

To understand the context of these inhibitors, it is crucial to visualize their place in the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival.[4]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates (Thr308) TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibition released Pictilisib Pictilisib (Pan-PI3K) Pictilisib->PI3K Taselisib Taselisib (α/δ/γ) Taselisib->PI3K Alpelisib Alpelisib (α-selective) Alpelisib->PI3K Gedatolisib Gedatolisib (PI3K/mTOR) Gedatolisib->PI3K Gedatolisib->mTORC2 Gedatolisib->mTORC1

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.

Key Experimental Methodologies for Off-Target Profiling

The data presented in this guide are derived from sophisticated biochemical and cellular assays. Understanding these methodologies is critical for interpreting selectivity data and designing validation experiments.

KINOMEscan™: Competition Binding Assay

This technology provides a quantitative measure of inhibitor binding to a large panel of kinases, independent of enzyme activity.

Causality and Rationale: The core principle is a competition binding assay where the test compound competes with a known, immobilized ligand for the active site of a DNA-tagged kinase.[13] The amount of kinase bound to the solid support is inversely proportional to the test compound's binding affinity. By using qPCR to quantify the DNA tag, the assay achieves high sensitivity and a wide dynamic range, allowing for the determination of true dissociation constants (Kd) rather than IC50 values, which can be confounded by ATP concentration in activity assays.[13][14]

KINOMEscan_Workflow cluster_components cluster_reaction cluster_separation Kinase DNA-Tagged Kinase Mix Combine Components & Incubate Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Compound Test Compound Compound->Mix Wash Wash to Remove Unbound Kinase Mix->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Data Data Analysis qPCR->Data Calculate % Control or Kd

Caption: Workflow for the KINOMEscan competition binding assay.

Step-by-Step KINOMEscan Protocol: [11][13]

  • Immobilization: A proprietary, active-site directed ligand is biotinylated and immobilized on streptavidin-coated magnetic beads.

  • Reaction Assembly: The three core components are combined in a well of a microplate: the DNA-tagged kinase of interest, the ligand-coated beads, and the test compound (at various concentrations for Kd determination).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The beads are washed to remove any kinase that has not bound to the immobilized ligand.

  • Elution: The kinase that remains bound to the beads is eluted.

  • Quantification: The amount of eluted kinase is measured by quantifying the attached DNA tag using a standard qPCR protocol.

  • Data Analysis: The amount of kinase recovered in the presence of the test compound is compared to a DMSO vehicle control. The result is expressed as a percentage of control, or a full dose-response curve is used to calculate a Kd value.

Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context

CETSA is a powerful biophysical method to verify that a compound binds its intended target within the complex environment of an intact cell or tissue.[10][24]

Causality and Rationale: The principle is that ligand binding stabilizes a target protein against thermal denaturation.[19] When cells are heated, unstable proteins unfold and aggregate, becoming insoluble. A drug-bound protein will be more stable and remain soluble at higher temperatures. By measuring the amount of soluble protein at different temperatures, one can generate a "melting curve." A shift in this curve to a higher temperature in the presence of a compound is direct evidence of target engagement.[24]

CETSA_Workflow start Treat Cells with Compound or Vehicle heat Heat Aliquots to a Range of Temperatures start->heat lyse Cell Lysis (e.g., Freeze-Thaw) heat->lyse centrifuge Centrifugation to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant detect Detect Target Protein (e.g., Western Blot, ELISA) supernatant->detect plot Plot Soluble Protein vs. Temperature to Generate Melting Curve detect->plot

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol (Immunoblot Detection): [5][25]

  • Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the test compound at the desired concentration and another with a vehicle (e.g., DMSO) control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-3 hours).

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-4 minutes). Include an unheated control.

  • Cooling: Immediately cool the samples to room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells to release their contents. A common method is repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Detection: Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the intensity of the soluble protein as a function of temperature to generate melting curves for both the vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates stabilization and target engagement.

Mass Spectrometry-Based Phosphoproteomics

This technique provides a global, unbiased snapshot of kinase activity within a cell by quantifying changes in protein phosphorylation in response to an inhibitor.

Causality and Rationale: Kinase inhibitors block phosphorylation events. By comparing the phosphoproteome of inhibitor-treated cells to control cells, one can identify which phosphorylation sites are significantly down-regulated. This directly reveals the inhibitor's on-target effects (e.g., reduced phosphorylation of AKT downstream of PI3K) and its off-target effects (e.g., reduced phosphorylation of substrates of an unintended kinase). This "bottom-up" proteomic approach provides a functional readout of kinase inhibition in a physiological setting.[9][26]

Step-by-Step Phosphoproteomics Protocol (Simplified): [2][7][9]

  • Sample Preparation: Culture and treat cells with the kinase inhibitor or vehicle control. Harvest and lyse the cells in a denaturing buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[9]

  • Protein Digestion: Reduce and alkylate the proteins, then digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step due to the low stoichiometry of phosphorylation. Common methods include Titanium Dioxide (TiO2) chromatography or Immobilized Metal Affinity Chromatography (IMAC), which selectively bind to the negatively charged phosphate groups.[7]

  • LC-MS/MS Analysis: Separate the enriched phosphopeptides using liquid chromatography (LC) and analyze them with a high-resolution tandem mass spectrometer (MS/MS). The mass spectrometer sequences the peptides and identifies the precise site of phosphorylation.[2]

  • Data Analysis: Use specialized software to identify the phosphopeptides from the MS/MS spectra and quantify their relative abundance between the inhibitor-treated and control samples.

  • Bioinformatics: Perform pathway and kinase-substrate enrichment analysis on the differentially regulated phosphosites to infer which kinases were inhibited and what signaling pathways were affected.

Conclusion and Future Directions

The 4-(methylsulfonyl)piperazine moiety is a valuable scaffold in the design of kinase inhibitors, particularly those targeting the PI3K pathway. However, as demonstrated by the comprehensive profiling of Pictilisib (GDC-0941), this core can be associated with significant off-target activity. The comparison with more selective inhibitors like Alpelisib (BYL719) underscores a critical principle in modern drug development: achieving a balance between potent on-target activity and a clean off-target profile is paramount for clinical success.

The methodologies detailed in this guide—KINOMEscan for broad binding assessment, CETSA for cellular target engagement, and phosphoproteomics for functional pathway analysis—form a self-validating system for characterizing kinase inhibitors. Researchers should employ a combination of these techniques to build a comprehensive understanding of a compound's mechanism of action and potential liabilities. As drug discovery moves towards even more nuanced targets, a rigorous and multi-faceted approach to off-target profiling will remain an indispensable tool for developing safer and more effective targeted therapies.

References

  • Juric, D., Rodon, J., Tabernero, J., Janku, F., Burris, H. A., Schellens, J. H. M., ... & Baselga, J. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291–1299.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Ashton, S., et al. (2017). Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget, 8(38), 63400–63413.
  • Grewal, T., & Bocking, T. (2014). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Frontiers in Chemistry, 2, 83.
  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • Colombo, N., et al. (2021). Phase I Dose-Escalation Study of the Dual PI3K-mTORC1/2 Inhibitor Gedatolisib in Combination with Paclitaxel and Carboplatin in Patients with Advanced Solid Tumors. Clinical Cancer Research, 27(18), 5010-5019.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Molina, D. M., & Nordlund, P. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • HMS LINCS Project. (n.d.). Assays. Retrieved from [Link]

  • ACS Publications. (2024). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. Journal of Proteome Research.
  • University of Dundee. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. Retrieved from [Link]

  • MedPath. (2025). Gedatolisib | Advanced Drug Monograph. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). Retrieved from [Link]

  • DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). BYL719 KINOMEscan. Retrieved from [Link]

  • Juric, D., et al. (2018). Phosphatidylinositol 3-Kinase α–Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299.
  • Dickler, M. N., et al. (2016). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Clinical Cancer Research, 22(18), 4396-4405.
  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • LKT Laboratories, Inc. (n.d.). GDC-0941. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & Biology, 12(6), 621-637.
  • LINCS Data Portal. (n.d.). GDC-0941 KINOMEscan (LDG-1043: LDS-1046). Retrieved from [Link]

  • Busch, C. J., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research, 22(2), 438-449.
  • KINOMEscan. (n.d.). 崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). KINOMEscan kinase-small molecule binding assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Taselisib (GDC‐0032): An Inhibitor of PI3Kα with Selectivity over PI3Kβ. Retrieved from [Link]

  • LINCS Data Portal. (n.d.). GDC-0941 KINOMEscan (LDG-1043: LDS-1046). Retrieved from [Link]

  • ASCO Publications. (2016). Phase I study of the PI3K/mTOR inhibitor gedatolisib (PF-05212384) in combination with docetaxel, cisplatin, and dacomitinib. Retrieved from [Link]

  • LINCS Data Commons. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Retrieved from [Link]

  • Sun, J., et al. (2017). PI3K/mTOR Dual Inhibitor Pictilisib Stably Binds to Site I of Human Serum Albumin as Observed by Computer Simulation, Multispectroscopic, and Microscopic Studies. International Journal of Molecular Sciences, 18(11), 2321.

Sources

A Senior Application Scientist's Guide to Assessing the Selectivity Profile of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Kinome as a Target Landscape

Protein kinases, comprising a family of over 500 enzymes in the human genome, are the architects of cellular signaling.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process that acts as a molecular switch for virtually all cellular activities.[1][2] Given their central role, it is no surprise that aberrant kinase activity is a hallmark of numerous diseases, most notably cancer.[3] This has positioned kinases as one of the most critical classes of drug targets in modern medicine.[4]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][5] A non-selective compound can lead to off-target effects and associated toxicities, confounding both preclinical research and clinical outcomes.[3][6] Conversely, a well-defined "polypharmacology," where a drug intentionally interacts with a specific set of kinases, can be therapeutically advantageous.[2] Therefore, a rigorous and multi-faceted assessment of a compound's selectivity profile is not merely a characterization step; it is a cornerstone of successful kinase drug discovery.[4][7]

This guide provides an in-depth comparison of the prevailing methodologies for kinase selectivity profiling. We will explore the causality behind experimental choices, provide validated protocols, and offer insights into interpreting the complex data generated, empowering researchers to design and execute a robust profiling strategy.

Section 1: Foundational Concepts in Kinase Inhibition and Selectivity

Before delving into specific assay technologies, it is crucial to understand the fundamental principles that govern kinase-inhibitor interactions and the metrics used to quantify them.

Mechanisms of Inhibition: More Than Just Blocking ATP

The mechanism by which an inhibitor engages its target kinase has profound implications for its selectivity and cellular activity. Inhibitors are broadly classified into two main types.

  • ATP-Competitive (Type I/II) Inhibitors: These are the most common class of kinase inhibitors.[6] They bind within the highly conserved ATP-binding pocket, directly competing with the endogenous ATP cofactor. Type I inhibitors bind to the active kinase conformation, while Type II inhibitors recognize and stabilize an inactive conformation, often achieving greater selectivity by exploiting less conserved regions adjacent to the ATP pocket.[8] The potency of these inhibitors, measured as an IC50 value, is inherently dependent on the ATP concentration in the assay, a critical factor when comparing in vitro data to the cellular environment where ATP levels are high (1-5 mM).[2][9]

  • Allosteric (Type III/IV) Inhibitors: These inhibitors bind to sites on the kinase that are distinct from the ATP pocket.[8][10] By binding to an allosteric site, they induce a conformational change that prevents the kinase from functioning correctly.[11] This mechanism offers a significant advantage for achieving high selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding site.[10][12] Their potency is typically not influenced by ATP concentration, which can simplify the translation from biochemical to cellular activity.[10][13][14]

G cluster_0 ATP-Competitive Inhibition cluster_1 Allosteric Inhibition atp_pocket ATP Pocket inhibitor_atp ATP-Competitive Inhibitor inhibitor_atp->atp_pocket Binds atp ATP atp->atp_pocket Competes with kinase Kinase Domain allo_pocket Allosteric Pocket allo_pocket->kinase Induces Conformational Change inhibitor_allo Allosteric Inhibitor inhibitor_allo->allo_pocket Binds

Caption: ATP-Competitive vs. Allosteric Inhibition Mechanisms.

Key Metrics for Quantifying Potency and Selectivity
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce kinase activity by 50%. It is a functional measure of potency but is highly dependent on assay conditions (especially ATP concentration for competitive inhibitors).[2][15]

  • Kd (Dissociation Constant): A direct measure of the affinity between an inhibitor and a kinase. It represents the concentration of inhibitor at which 50% of the kinase molecules are bound at equilibrium. Unlike IC50, Kd is an intrinsic property of the interaction.

  • Ki (Inhibition Constant): For a competitive inhibitor, Ki is the dissociation constant of the enzyme-inhibitor complex. It provides a more absolute measure of affinity than IC50 because it accounts for the concentration of the competing substrate (ATP).[16]

  • Residence Time (1/k_off): This metric describes how long an inhibitor remains bound to its target kinase. A longer residence time, driven by a slow dissociation rate (k_off), can lead to more durable pharmacologic effects in vivo, even when plasma concentrations of the drug decrease.[6][8][17][18] It is an increasingly important parameter for predicting clinical efficacy.[17]

  • Selectivity Score: A quantitative way to represent a compound's selectivity. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., >70% inhibition at 1 µM) by the total number of kinases tested.[19]

Section 2: A Comparative Guide to Kinase Profiling Assays

The choice of assay technology is a critical decision that influences the type, quality, and physiological relevance of the data obtained. No single assay is perfect; a multi-pronged approach combining biochemical and cellular methods provides the most comprehensive understanding of a compound's selectivity.

Biochemical (Cell-Free) Assays: The Foundation of Profiling

These assays utilize purified, recombinant kinase enzymes and substrates in a controlled in vitro environment. They are ideal for high-throughput screening (HTS) and for determining intrinsic potency and mechanism of action without the complexities of a cellular system.[20]

Assay Type Principle Advantages Disadvantages Typical Output
Radiometric Measures the transfer of radiolabeled phosphate ([³²P] or [³³P]) from ATP to a substrate.[2][21][22]"Gold standard" due to direct detection; high sensitivity and reliability; avoids fluorescent artifacts.[22][23]Requires handling and disposal of radioactive materials; lower throughput.[21]% Inhibition, IC50
Luminescence Measures remaining ATP (Kinase-Glo®) or ADP produced (ADP-Glo®) via a luciferase-based reaction.[24]High sensitivity, broad dynamic range, amenable to HTS; universal for any kinase.[25][26]Indirect measurement; susceptible to ATPases or compounds interfering with luciferase.% Inhibition, IC50
Fluorescence TR-FRET, FP, and AlphaScreen™ detect phosphorylation using phospho-specific antibodies or competitive binding.[24][27][28]Homogeneous (no-wash) formats; high-throughput; miniaturizable.[24][27]Requires specific antibody reagents; susceptible to compound autofluorescence or light scatter.[27]% Inhibition, IC50
Competitive Binding Measures the displacement of a broad-spectrum, immobilized kinase inhibitor by the test compound.[2][29]Does not require active enzyme or ATP; can profile hundreds of kinases simultaneously.[2]Does not measure functional inhibition; may miss allosteric inhibitors that don't displace the probe.[29]Kd, % of Control
Biophysical Thermal Shift (DSF), SPR, and ITC directly measure the physical interaction (binding) between the inhibitor and kinase.[29][30]Provides true affinity (Kd) and kinetic data (k_on, k_off); label-free.[6][30]Lower throughput; requires specialized and expensive instrumentation.Kd, k_on, k_off, ΔTm
Cell-Based Assays: The Bridge to Physiological Relevance

While biochemical assays are essential, they do not account for factors like cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins that can influence a compound's activity.[31][32] Cellular assays provide this crucial context.[33]

Assay Type Principle Advantages Disadvantages Typical Output
Target Engagement Measures the direct binding of a compound to its target kinase inside intact cells (e.g., NanoBRET™, CETSA).[29]Confirms cell permeability and target binding; provides quantitative intracellular potency (IC50).[32]Often requires genetic modification of cells (e.g., luciferase tagging); CETSA is lower throughput.[29]Cellular IC50, EC50
Phosphorylation Measures the phosphorylation status of a known downstream substrate of the target kinase via Western blot, ELISA, AlphaLISA, etc.[31][34]Confirms functional inhibition of the kinase in a signaling pathway context.Requires specific and validated phospho-antibodies; signal can be affected by other pathways.% Inhibition, IC50
Phenotypic Measures a cellular outcome, such as inhibition of cell proliferation or induction of apoptosis (e.g., Ba/F3 proliferation assays).[34]Provides the ultimate validation of a compound's desired biological effect.Phenotype may result from off-target effects; can be difficult to link directly to target inhibition.GI50 (50% Growth Inhibition)

Section 3: Validated Experimental Protocols

Adherence to robust, well-defined protocols is paramount for generating reproducible and trustworthy data. Here, we provide step-by-step methodologies for two widely used and powerful assays.

Protocol 1: Biochemical IC50 Determination via ADP-Glo™ Luminescence Assay

This protocol describes a universal method for determining the potency of a compound against a purified kinase.

Caption: Workflow for a biochemical IC50 determination using the ADP-Glo™ assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase solution and a 2X substrate/ATP solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5). The final ATP concentration should be at or near the K_m,ATP for the specific kinase to ensure the IC50 value closely reflects the inhibitor's binding affinity.[9]

    • Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO, starting at a concentration 200X the desired final highest concentration.

  • Assay Plate Setup (384-well plate):

    • Transfer 250 nL of the compound serial dilution or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.

    • Add 5 µL of 2X kinase solution to all wells except the 100% inhibition (no enzyme) controls. Add 5 µL of reaction buffer to these wells instead.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells. The final reaction volume is 10 µL.

    • Incubate for 60 minutes at room temperature. Ensure this time point is within the linear range of the reaction, determined during assay development.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the ADP generated by the kinase into ATP, which is then used by luciferase to produce a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the signal.

  • Data Analysis:

    • Read the plate on a luminescence-capable plate reader.

    • Normalize the data using the 0% inhibition (DMSO) and 100% inhibition (no enzyme) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement via NanoBRET™ Assay

This protocol quantifies compound binding to a specific kinase in living cells.

Methodology:

  • Cell Preparation:

    • The day before the experiment, plate HEK293 cells (or another suitable cell line) in a 96-well, white-bottom cell culture plate.

    • Co-transfect the cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent energy transfer tracer according to the manufacturer's protocol.

  • Compound Preparation:

    • Prepare a 6-point, 5-fold serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.

  • Assay Execution:

    • Remove the growth medium from the plated cells.

    • Add 80 µL of the compound dilutions or vehicle control to the appropriate wells.

    • Add 20 µL of the NanoBRET™ Tracer diluted in Opti-MEM® to all wells.

    • Incubate the plate for 2 hours in a CO₂ incubator at 37°C. This allows for compound entry, target binding, and equilibrium to be reached.

  • Signal Detection:

    • Add 25 µL of NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes on a plate reader equipped with two filters to detect both the donor (NanoLuc® luciferase, ~450 nm) and acceptor (tracer, ~610 nm) emission signals simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Normalize the data to vehicle (0% inhibition) and a no-tracer control (100% inhibition).

    • Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular IC50 value.

Section 4: Data Interpretation and Visualization

A large-scale kinase profiling screen generates a vast amount of data. The key to extracting meaningful insights lies in effective analysis and visualization.

From Raw Data to Actionable Insights

The primary output of a profiling screen is often a table of percent inhibition values for a single concentration of the compound against a large panel of kinases. Hits are typically defined as kinases inhibited above a certain threshold (e.g., >70% or >90%). These primary hits must then be validated by determining their full 10-point IC50 curves to confirm potency.

Visualizing Selectivity: The Kinome Dendrogram

The most intuitive way to visualize a compound's selectivity is by mapping the inhibition data onto a kinome dendrogram. This circular diagram illustrates the phylogenetic relationships between kinases. By color-coding and sizing circles representing each kinase based on the potency of inhibition (e.g., Kd or IC50), one can immediately visualize the compound's on- and off-target activities across the entire kinome. A highly selective inhibitor will show a large, brightly colored circle on its intended target with few or no other circles highlighted. A non-selective inhibitor will light up multiple branches of the tree.

Comparing Biochemical and Cellular Data: Mind the Gap

It is common to observe a rightward shift in potency (higher IC50) when moving from a biochemical to a cellular assay. This discrepancy is not a failure of the assay but rather a source of critical information. Potential causes include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its target.

  • High Intracellular ATP: Cellular ATP concentrations (~1-5 mM) are much higher than those used in most biochemical assays, providing greater competition for ATP-competitive inhibitors.[2][9]

  • Efflux Pumps: The compound may be actively transported out of the cell.

  • Plasma Protein Binding: In cellular assays using serum, the compound can bind to proteins like albumin, reducing its free concentration.

A large discrepancy between biochemical and cellular potency is a red flag that must be addressed during lead optimization. Conversely, good correlation between the datasets increases confidence that the compound's activity is driven by on-target inhibition.[2]

Conclusion

Assessing the selectivity of a novel kinase inhibitor is a complex but essential process in drug discovery. A successful strategy does not rely on a single assay but instead integrates multiple orthogonal approaches. It begins with robust biochemical assays to determine intrinsic potency and mechanism, followed by physiologically relevant cellular assays to confirm target engagement and functional effects in a living system. By understanding the principles behind each technology, executing validated protocols, and interpreting the data within the appropriate context, researchers can build a comprehensive selectivity profile that confidently guides the progression of novel compounds from the bench to the clinic.

References

  • Bamborough, P. (2012). A Medicinal Chemist’s Guide to Molecular Interaction Fields. Journal of Medicinal Chemistry, 55(24), 10816–10834. Available at: [Link]

  • Jadia, R., et al. (2020). Distinct resistance mechanisms arise to allosteric vs. ATP-competitive AKT inhibitors. Nature Communications, 11(1), 1-15. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131-151. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs Website. Available at: [Link]

  • Cheng, H., et al. (2010). Targeted Kinase Selectivity from Kinase Profiling Data. Journal of Chemical Information and Modeling, 50(9), 1638-1649. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs Website. Available at: [Link]

  • Abassi, Y. A., et al. (2009). Label-free and real-time cell-based kinase assay for screening selective and potent receptor tyrosine kinase inhibitors using microelectronic sensor array. Analytical Chemistry, 81(17), 7356-7364. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. Available at: [Link]

  • Meyer, M. D., et al. (2020). LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry. Cell Chemical Biology, 27(6), 754-764.e5. Available at: [Link]

  • Bantscheff, M., et al. (2009). Kinase selectivity profiling by inhibitor affinity chromatography. Methods in Molecular Biology, 565, 21-41. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research Website. Available at: [Link]

  • Advanced Biological Laboratories (ABL), S.A. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. Oncogene, 39(22), 4335-4346. Available at: [Link]

  • Wang, J., et al. (2018). Label-Free Assay of Protein Kinase A Activity and Inhibition Using a Peptide-Based Electrochemical Sensor. Sensors, 18(11), 3795. Available at: [Link]

  • Banerjee, A., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1547-1562. Available at: [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]

  • Johnson, C. N. (2013). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry, 5(10), 1115-1118. Available at: [Link]

  • Chu, N., et al. (2023). ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1. The FEBS Journal, 290(5), 1313-1329. Available at: [Link]

  • Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Website. Available at: [Link]

  • Enzymlogic. (n.d.). Approved KIT inhibitors show longer residence time. Enzymlogic Website. Available at: [Link]

  • White, F. M., & Haura, E. B. (2012). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Biochimica et Biophysica Acta, 1824(11), 1227-1235. Available at: [Link]

  • Copeland, R. A. (2016). Structure-Kinetic Relationships that Control the Residence Time of Drug-Target Complexes. Biophysical Journal, 110(5), 1029-1038. Available at: [Link]

  • University of Eastern Finland. (2022). New atomistic level insight into drug-target residence time. ScienceDaily. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology Website. Available at: [Link]

  • Jadia, R., et al. (2020). Inhibitors in AKTion: ATP-competitive vs allosteric. ResearchGate. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH Website. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Website. Available at: [Link]

  • Sommese, R. F., & Sivaramakrishnan, S. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology, 8, 50. Available at: [Link]

  • Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]

  • Du, K., & Leader, A. M. (2019). Protein kinase profiling assays: A technology review. Journal of Pharmacological and Toxicological Methods, 98, 106579. Available at: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic Website. Available at: [Link]

  • Vasta, J. D., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology, 26(11), 1547-1557.e6. Available at: [Link]

  • Knippschild, U., et al. (2020). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 13(9), 231. Available at: [Link]

  • van der Wouden, P. E., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 7(14), 1857-1869. Available at: [Link]

  • Zhang, J., et al. (2007). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Journal of Biomolecular Screening, 12(5), 575-586. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology Website. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1433-1445.e4. Available at: [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Cell Chemical Biology, 29(9), 1433-1445.e4. Available at: [Link]

Sources

Navigating the Path to the Clinic: A Senior Application Scientist's Guide to Preclinical Lead Compound Evaluation and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising "hit" compound to a clinical trial candidate is a rigorous and multifaceted process. This guide provides an in-depth, experience-driven comparison of the critical stages and experimental evaluations necessary to validate a lead compound for its first-in-human studies. We will delve into the causality behind experimental choices, emphasizing the creation of a self-validating data package that can withstand regulatory scrutiny.

The Preclinical Gauntlet: From Hit to Investigational New Drug (IND)

The overarching goal of preclinical development is to build a comprehensive data package that demonstrates a lead compound's potential efficacy and, crucially, its safety for human administration.[1][2] This journey can be visualized as a funnel, where numerous initial "hits" are progressively filtered and refined to yield a single, optimized clinical candidate.[3][4] This process is formally known as "hit-to-lead" and subsequent "lead optimization."[3][5][6]

Preclinical_Workflow cluster_Discovery Discovery Phase cluster_Preclinical Preclinical Development cluster_Clinical Clinical Phase Target Validation Target Validation Assay Development Assay Development Target Validation->Assay Development High-Throughput Screening (HTS) High-Throughput Screening (HTS) Assay Development->High-Throughput Screening (HTS) HTS HTS Hit Confirmation Hit Confirmation HTS->Hit Confirmation Identified 'Hits' Hit-to-Lead (H2L) Hit-to-Lead (H2L) Hit Confirmation->Hit-to-Lead (H2L) Validated Hits H2L H2L Lead Optimization (LO) Lead Optimization (LO) H2L->Lead Optimization (LO) Promising Leads LO LO IND-Enabling Studies IND-Enabling Studies LO->IND-Enabling Studies Optimized Lead IND Submission IND Submission IND-Enabling Studies->IND Submission Preclinical Data Package Clinical Trials Clinical Trials IND Submission->Clinical Trials Regulatory Approval

Caption: High-level overview of the drug discovery and preclinical development pipeline.

Part 1: In Vitro Profiling - Building the Foundation

The initial stages of lead compound evaluation are dominated by in vitro assays, which are conducted outside of a living organism, typically in a laboratory setting using cultured cells or purified proteins.[7] These assays are crucial for early " go/no-go " decisions and for ranking compounds based on their desired biological activity and potential liabilities.[8]

Target Engagement and Potency

The first critical question is whether the compound interacts with its intended biological target and with what potency.

  • Biochemical Assays: These assays directly measure the interaction between the compound and its purified target (e.g., an enzyme or receptor). Common techniques include:

    • Enzyme-Linked Immunosorbent Assay (ELISA): To quantify protein levels or binding.

    • Surface Plasmon Resonance (SPR): To measure binding affinity and kinetics in real-time.[9]

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamics of binding.[9]

  • Cell-Based Functional Assays: These assays assess the compound's effect on the target's function within a cellular context.[9] This is a critical step to ensure that the compound can access its target within a cell and elicit the desired biological response. Examples include measuring changes in second messengers (e.g., cAMP, calcium), gene expression, or cell signaling pathways.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Cell Culture: Grow the target-expressing cells to 80-90% confluency.

  • Compound Treatment: Incubate the cells with varying concentrations of the lead compound and a vehicle control for a specified time.

  • Heat Shock: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting/Mass Spectrometry: Quantify the amount of the target protein remaining in the soluble fraction at each temperature.

  • Data Analysis: A positive target engagement will result in a thermal shift, indicating that the compound has stabilized the protein against heat-induced denaturation.

Selectivity Profiling

A good lead compound should be highly selective for its intended target to minimize off-target effects and potential toxicity.[10]

  • Counter-Screening: The compound is tested against a panel of related targets (e.g., other kinases if the primary target is a kinase) to assess its selectivity.

  • Broad Ligand Panel Screening: The compound is screened against a large, diverse panel of receptors, ion channels, and enzymes to identify any unexpected off-target interactions.[10]

Early ADME/Tox Assessment

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial to avoid costly late-stage failures.[11][12][13] It is estimated that around 40% of drug failures are due to ADME issues.[12]

ADME_Process cluster_ADME ADME Pathway Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target Site Target Site Distribution->Target Site Excretion Excretion Metabolism->Excretion Metabolites Metabolites Metabolism->Metabolites Elimination Elimination Excretion->Elimination Pharmacological Effect Pharmacological Effect Target Site->Pharmacological Effect IND_Submission_Components cluster_Preclinical_Data Preclinical Data cluster_CMC Chemistry, Manufacturing, and Controls (CMC) cluster_Clinical_Plan Clinical Plan IND Application IND Application Preclinical Data Preclinical Data IND Application->Preclinical Data CMC CMC IND Application->CMC Clinical Plan Clinical Plan IND Application->Clinical Plan Pharmacology Pharmacology Pharmacokinetics Pharmacokinetics Pharmacology->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Drug Substance Drug Substance Drug Product Drug Product Drug Substance->Drug Product Stability Stability Drug Product->Stability Protocol Protocol Investigator's Brochure Investigator's Brochure Protocol->Investigator's Brochure

Caption: Key components of an Investigational New Drug (IND) application.

Conclusion: A Data-Driven Decision

The preclinical evaluation and validation of a lead compound is a systematic, data-driven process designed to mitigate risk and increase the probability of success in clinical trials. By employing a logical progression of in vitro and in vivo studies, researchers can build a robust data package that thoroughly characterizes a compound's efficacy, safety, and pharmacokinetic profile. This comprehensive understanding is the bedrock upon which successful clinical development is built.

References

  • Hit to lead - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Hit to Lead Optimization in Drug Discovery - Excelra. (n.d.). Retrieved January 15, 2026, from [Link]

  • Strategies to Support Successful Translation of Preclinical Biomarker Assays. (2022, June 9). Precision for Medicine. Retrieved January 15, 2026, from [Link]

  • What is the hit to lead process in drug discovery? (2025, May 21). Sygnature Discovery. Retrieved January 15, 2026, from [Link]

  • Leawko, L. (2024, April 12). Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team. Retrieved January 15, 2026, from [Link]

  • Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. Retrieved January 15, 2026, from [Link]

  • What are Pharmacokinetic and Pharmacodynamic Studies? (2022, November 30). ALS Therapy Development Institute. Retrieved January 15, 2026, from [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). Bio-Synthesis. Retrieved January 15, 2026, from [Link]

  • In Vivo Preclinical Mouse Models. (n.d.). Champions Oncology. Retrieved January 15, 2026, from [Link]

  • Hit-to-Lead process | Drug Discovery. (n.d.). Oncodesign Services. Retrieved January 15, 2026, from [Link]

  • Hit and Lead Optimization. (n.d.). Leiden University. Retrieved January 15, 2026, from [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.). Broughton. Retrieved January 15, 2026, from [Link]

  • The Importance of Toxicology Research in Preclinical Studies. (2014, May 28). Pharma Models. Retrieved January 15, 2026, from [Link]

  • Screening and Assessing Lead Compounds. (n.d.). ScitoVation. Retrieved January 15, 2026, from [Link]

  • Preclinical Safety Assessment: General and Genetic Toxicology. (n.d.). ScienceDirect. Retrieved January 15, 2026, from [Link]

  • Lead Optimization Studies: Advancing Drug Discovery. (n.d.). Altasciences. Retrieved January 15, 2026, from [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. Retrieved January 15, 2026, from [Link]

  • Preclinical vs. Clinical Biomarkers: Understanding Their Distinct Roles in Drug Development. (2025, March 14). Crown Bioscience. Retrieved January 15, 2026, from [Link]

  • Lead Optimization and Preclinical Development. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]

  • Drug Discovery and Development Process. (n.d.). PPD. Retrieved January 15, 2026, from [Link]

  • Pharmacokinetic / Pharmacodynamic (PK/PD). (n.d.). Vibiosphen. Retrieved January 15, 2026, from [Link]

  • Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen. (2022, October 5). YouTube. Retrieved January 15, 2026, from [Link]

  • Lee, J. W., et al. (2010). Translational Biomarkers: from Preclinical to Clinical a Report of 2009 AAPS/ACCP Biomarker Workshop. The AAPS Journal, 12(3), 313–320. Retrieved January 15, 2026, from [Link]

  • Biomarkers in early drug development. (n.d.). Non Clinical. Retrieved January 15, 2026, from [Link]

  • Navigating the Complex Evolution of Preclinical Models. (2024, September 13). PharmaFeatures. Retrieved January 15, 2026, from [Link]

  • From screening to IND submission: Biomarker analysis in preclinical drug development. (2023, July 25). KCAS Bio. Retrieved January 15, 2026, from [Link]

  • What pharmacological assays are used for lead optimization? (2025, May 27). Patsnap. Retrieved January 15, 2026, from [Link]

  • Step 3: Clinical Research. (2018, January 4). U.S. Food and Drug Administration. Retrieved January 15, 2026, from [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Using a Modeling Approach to Preclinical Studies. (2022, May 1). BioPharm International. Retrieved January 15, 2026, from [Link]

  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Altasciences. Retrieved January 15, 2026, from [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. (n.d.). BioAgilytix. Retrieved January 15, 2026, from [Link]

  • Non-Clinical (animal) IND Enabling Studies: What You Need to Know. (n.d.). Vici Health Sciences. Retrieved January 15, 2026, from [Link]

  • In vivo models | Drug Discovery | CRO services. (n.d.). Oncodesign Services. Retrieved January 15, 2026, from [Link]

  • In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Requirements for a lead compound to become a clinical candidate. (2008, December 10). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • In Vitro Pharmacology - LeadHunter Target-based Assays. (n.d.). Eurofins Discovery. Retrieved January 15, 2026, from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). European Pharmaceutical Review. Retrieved January 15, 2026, from [Link]

  • Preclinical vs. Clinical Research: Key Stages of Drug Development. (2025, November 17). IntuitionLabs. Retrieved January 15, 2026, from [Link]

  • Regulatory Guidelines for New Drug Development. (n.d.). Auctores. Retrieved January 15, 2026, from [Link]

  • The Role of IND-enabling Studies. (n.d.). BioPharma Services. Retrieved January 15, 2026, from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Cresset. Retrieved January 15, 2026, from [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure. Retrieved January 15, 2026, from [Link]

  • From Idea to Regulatory Approval: Drugs & Antibiotic Development. (2023, February 15). Crestone, Inc. Retrieved January 15, 2026, from [Link]

  • Understanding the Elements of a Typical IND-Enabling Package. (2024, May 8). Premier Research. Retrieved January 15, 2026, from [Link]

  • The 5 Drug Development Phases. (2023, October 23). Patheon Pharma Services. Retrieved January 15, 2026, from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(Methylsulfonyl)-2-piperazinobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond the benchtop. The safe and compliant management of chemical reagents is a critical component of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Methylsulfonyl)-2-piperazinobenzoic acid (CAS No. 1197193-32-0), ensuring the protection of our personnel and the environment. The procedures outlined here are grounded in established regulatory frameworks and best laboratory practices.

While a specific Safety Data Sheet (SDS) for 4-(Methylsulfonyl)-2-piperazinobenzoic acid was not identified in the available literature, the disposal protocol is based on the precautionary principle, treating the compound as a potentially hazardous chemical waste. This approach aligns with the guidelines for managing novel or uncharacterized research chemicals. The fundamental tenets of hazardous waste management, as mandated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), are central to this guide.[1][2]

Section 1: Compound Identification and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. In the absence of a specific SDS, we must infer potential hazards based on its chemical structure—containing piperazine, benzoic acid, and sulfonyl functional groups—and treat it with appropriate caution.

Property Information Source
Chemical Name 4-(Methylsulfonyl)-2-piperazinobenzoic acidN/A
CAS Number 1197193-32-0[3][4]
Molecular Formula C12H16N2O4S[4]
Molecular Weight 284.33 g/mol [4]
Physical Form Solid (Assumed)N/A
Potential Hazards Based on analogous structures, may cause skin and serious eye irritation. May be harmful if swallowed, inhaled, or absorbed through the skin.[5][6]
Section 2: Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable when handling any chemical waste. The goal is to create a barrier between the researcher and the potentially hazardous material.

Equipment Specification Justification
Eye Protection ANSI Z87.1-compliant safety glasses or goggles.Protects eyes from splashes or airborne dust.[6]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and absorption.[5][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Use in a well-ventilated area or chemical fume hood.Minimizes inhalation exposure.[5]
Section 3: The "Cradle-to-Grave" Disposal Protocol

The RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its final, environmentally sound disposal.[8] The following step-by-step protocol ensures compliance with this critical regulation.

The moment unused 4-(Methylsulfonyl)-2-piperazinobenzoic acid is declared a waste, it must be managed as hazardous.

  • Classification : Treat this compound as a non-halogenated organic solid waste.

  • Segregation : This is the most critical step to prevent dangerous chemical reactions.[9]

    • DO NOT mix this waste with acids, bases, or oxidizers.[10]

    • DO NOT mix with other waste streams like aqueous waste, halogenated solvents, or sharps. Keep solid and liquid waste separate.[9]

    • Store in a designated container for solid organic chemical waste.

  • Choose a Compatible Container : Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) is a suitable choice.[7][11] The container must be in good condition and free of leaks.

  • Avoid Overfilling : Never fill a waste container to more than 75-80% of its capacity.[11] This headspace allows for vapor expansion and reduces the risk of spills.

Proper labeling is an EPA requirement and is essential for safety and compliance.[12]

  • Affix a Hazardous Waste Tag : As soon as the first particle of waste enters the container, it must be labeled.[13]

  • Complete All Fields : The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full, unabbreviated chemical name: "4-(Methylsulfonyl)-2-piperazinobenzoic acid ".

    • The accumulation start date (the date the first amount of waste was added).

    • An indication of the hazards (e.g., "Irritant," "Toxic").

The designated storage location for your waste container is crucial for laboratory safety.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.[12]

  • Safe Environment : The SAA should be away from heat sources, direct sunlight, and high-traffic areas.[7]

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Keep Containers Closed : Waste containers must be kept securely closed at all times, except when actively adding waste.[13]

Hazardous waste must be disposed of through authorized channels.

  • Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[13]

  • Licensed Professionals : EH&S will work with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[7][12] Incineration or other forms of chemical treatment are common disposal methods for this type of waste.[12][14]

Section 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of chemical waste.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Storage cluster_2 Final Disposition gen Waste Generated (4-(Methylsulfonyl)-2-piperazinobenzoic acid) det Step 1: Determine Waste Type (Solid Organic Hazardous Waste) gen->det seg Step 2: Segregate from Incompatible Waste Streams det->seg cont Step 3: Select Compatible Container (Clean, Dry, Labeled HDPE) seg->cont labeling Step 4: Affix & Complete Hazardous Waste Label cont->labeling store Step 5: Store in Designated SAA (Closed Container, Secondary Containment) labeling->store pickup Step 6: Schedule Pickup with Institutional EH&S store->pickup dispose Final Disposal by Licensed Waste Management Vendor pickup->dispose

Caption: Workflow for compliant chemical waste disposal.

Section 5: Emergency Procedures for Spills

In the event of a spill, a quick and correct response is vital.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Assess the Risk : If the spill is large or you feel unsafe, evacuate the area and contact your institution's emergency response line.

  • Don PPE : Before cleaning, wear the appropriate PPE as outlined in Section 2.

  • Contain the Spill : Use a chemical spill kit with an inert absorbent material (like vermiculite or sand) to cover and contain the solid material.[10]

  • Clean-Up : Carefully sweep the absorbed material into a designated waste container. Avoid creating dust.

  • Decontaminate : Clean the spill area thoroughly with soap and water.

  • Dispose of Waste : Label the spill cleanup material as hazardous waste and dispose of it according to the protocol in Section 3.

Section 6: Waste Minimization

As a final point of professional responsibility, we should always strive to minimize the waste we generate.[13]

  • Prudent Purchasing : Order only the quantity of chemical required for your experiments.[13]

  • Inventory Management : Maintain an accurate inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[9]

  • Share Resources : If you have surplus, unexpired chemicals, check if another lab can use them before designating them as waste.[13]

By adhering to these procedures, you not only ensure the safety of your laboratory and colleagues but also uphold the rigorous standards of environmental stewardship that are incumbent upon the scientific community.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Properly Managing Chemical Waste in Labor
  • Laboratory Waste Management. Environmental Marketing Services.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • 4-(Methylsulfonyl)-2-piperazinobenzoic Acid suppliers & manufacturers in China. LookChem.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • 4-(Methylsulfonyl)-2-piperazinobenzoic Acid | 1197193-32-0. ChemicalBook.
  • Learn the Basics of Hazardous Waste. US EPA.
  • SAFETY DATA SHEET (4-Methylpiperidine). Fisher Scientific.
  • SAFETY DATA SHEET (1-(2-Pyrimidinyl)piperazine). Pfaltz & Bauer.
  • SAFETY DATA SHEET (4-Methylsulfonyl-2-nitrobenzoic Acid). TCI Chemicals.
  • Hazardous Materials Disposal Guide. Nipissing University.

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.